molecular formula C4H9NO3 B1247416 3-amino-2-hydroxybutanoic acid CAS No. 565-81-1

3-amino-2-hydroxybutanoic acid

Cat. No.: B1247416
CAS No.: 565-81-1
M. Wt: 119.12 g/mol
InChI Key: QTRAXZHIRXYYPP-UHFFFAOYSA-N
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Description

3-amino-2-hydroxybutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound Butanoic acid, 3-amino-2-hydroxy- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.44 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(5)3(6)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRAXZHIRXYYPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441635
Record name Butanoic acid, 3-amino-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565-81-1
Record name Butanoic acid, 3-amino-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 3-Amino-2-hydroxybutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxybutanoic acid, a non-proteinogenic β-amino acid, is a structural isomer of the essential amino acid threonine. Its structure contains two chiral centers, giving rise to four distinct stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). While the biological roles of α-amino acids are well-established, the specific activities of the stereoisomers of their β-amino acid counterparts are a growing area of research with potential implications for drug discovery and development. The α-hydroxy-β-amino acid motif is a key component in a variety of natural products exhibiting a wide range of biological activities, including antibiotic, antifungal, and anti-tumor properties, as well as protease inhibition.[1] This guide provides a comprehensive overview of the current understanding of the biological activity of this compound stereoisomers, including their synthesis, and provides detailed experimental protocols for their further investigation.

Stereoisomers of this compound

The four stereoisomers of this compound are depicted below:

  • (2S,3R)-3-amino-2-hydroxybutanoic acid

  • (2R,3S)-3-amino-2-hydroxybutanoic acid

  • (2S,3S)-3-amino-2-hydroxybutanoic acid

  • (2R,3R)-3-amino-2-hydroxybutanoic acid

The spatial arrangement of the amino and hydroxyl groups is critical in determining the interaction of these molecules with biological targets, such as enzymes and receptors.

Biological Activity

While specific quantitative data on the individual biological activities of the four stereoisomers of this compound are not extensively available in the public domain, the biological importance of this structural motif is well-documented through the study of its derivatives.

For instance, the (2S,3R) stereoisomer is a key component of the glycopeptide 1-N-(D-threo-3-amino-2-hydroxybutanoyl-2',3'-dideoxykanamycin A, which is known to be a potent antibacterial agent.[1] Furthermore, derivatives of dideoxykanamycin A with the (2S,3S) and (2R,3R) configurations have also demonstrated significant antibacterial activity.[1] L-leucyl peptides of the (2S,3R) and (2R,3R) isomers have shown activity similar to that of bestatin-related compounds, which are known inhibitors of aminopeptidases.[1]

Given the established bioactivity of their derivatives, it is highly probable that the individual stereoisomers of this compound possess distinct biological activities. Further research is required to elucidate their specific roles and potential as therapeutic agents.

Quantitative Data

StereoisomerBiological AssayTargetIC50 / MIC / LD50Reference
(2S,3R)Enzyme Inhibitione.g., Aminopeptidase B--
(2R,3S)Enzyme Inhibitione.g., Aminopeptidase B--
(2S,3S)Enzyme Inhibitione.g., Aminopeptidase B--
(2R,3R)Enzyme Inhibitione.g., Aminopeptidase B--
(2S,3R)Antimicrobial Assaye.g., E. coli--
(2R,3S)Antimicrobial Assaye.g., E. coli--
(2S,3S)Antimicrobial Assaye.g., E. coli--
(2R,3R)Antimicrobial Assaye.g., E. coli--
(2S,3R)Cytotoxicity Assaye.g., HeLa cells--
(2R,3S)Cytotoxicity Assaye.g., HeLa cells--
(2S,3S)Cytotoxicity Assaye.g., HeLa cells--
(2R,3R)Cytotoxicity Assaye.g., HeLa cells--

Experimental Protocols

Synthesis of all Four Stereoisomers of this compound

A stereospecific synthesis for all four stereoisomers of this compound has been developed, utilizing sugars as chiral precursors.[1][2][3][4] The general strategy involves the transformation of D-gulonic acid γ-lactone and D-glucono-δ-lactone into key chiral amino alcohol intermediates, which are then converted to the desired stereoisomers.[1]

General Materials and Methods:

  • All non-aqueous reactions should be performed under an inert nitrogen atmosphere.[1]

  • Tetrahydrofuran (THF) should be distilled from sodium/benzophenone.[1]

  • 2,2-dimethoxypropane, dimethylformamide (DMF), and methylene (B1212753) chloride should be distilled from calcium hydride.[1]

  • Column chromatography is performed using 230–400 mesh silica (B1680970) gel.[1]

  • Infrared (IR) spectra can be recorded on a Fourier transform spectrophotometer.[1]

  • 1H-NMR and 13C-NMR spectra can be recorded on a suitable spectrometer.[1]

Schematic of Synthetic Route:

Synthesis_Workflow D_Gulonic D-Gulonic acid γ-lactone Epoxides_Amino_Alcohols_1 Chiral Epoxides and Amino Alcohols D_Gulonic->Epoxides_Amino_Alcohols_1 Selective Transformations D_Glucono D-Glucono-δ-lactone Epoxides_Amino_Alcohols_2 Chiral Epoxides and Amino Alcohols D_Glucono->Epoxides_Amino_Alcohols_2 Selective Transformations Stereoisomer_1_2 (2S,3R) and (2S,3S) Stereoisomers Epoxides_Amino_Alcohols_1->Stereoisomer_1_2 Further Reactions Stereoisomer_3_4 (2R,3S) and (2R,3R) Stereoisomers Epoxides_Amino_Alcohols_2->Stereoisomer_3_4 Further Reactions

General synthetic strategy for the four stereoisomers.

A detailed, step-by-step protocol for the synthesis of each stereoisomer can be found in the publication by Lee, J. H., et al. (2004). Bioscience, Biotechnology, and Biochemistry, 68(3), 714-720.[1]

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol can be adapted to determine the Minimum Inhibitory Concentration (MIC) of each stereoisomer against various bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Stock solutions of each stereoisomer in a suitable solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of each stereoisomer stock solution in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include positive controls (bacteria in MHB without the compound) and negative controls (MHB alone).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the stereoisomer that completely inhibits visible bacterial growth.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Stereoisomers in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
General Protocol for Enzyme Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the stereoisomers against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • Stock solutions of each stereoisomer

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the buffer, enzyme, and varying concentrations of the stereoisomer (inhibitor).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the substrate.

  • Monitor Reaction: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration.

  • IC50 Determination: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Enzyme_Inhibition_Workflow Start Start Prepare_Mixture Prepare Reaction Mixture (Buffer, Enzyme, Inhibitor) Start->Prepare_Mixture Pre_Incubate Pre-incubate Enzyme with Inhibitor Prepare_Mixture->Pre_Incubate Add_Substrate Initiate Reaction by Adding Substrate Pre_Incubate->Add_Substrate Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Add_Substrate->Monitor Analyze Calculate Initial Velocities and % Inhibition Monitor->Analyze Determine_IC50 Determine IC50 Value Analyze->Determine_IC50 End End Determine_IC50->End

General workflow for an enzyme inhibition assay.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking the individual stereoisomers of this compound to specific signaling pathways. The biological effects of their derivatives, such as the dideoxykanamycin A analogues, are primarily attributed to direct inhibition of bacterial protein synthesis. The bestatin-like activity of some peptide derivatives suggests a potential interaction with pathways regulated by aminopeptidases. Further research, including transcriptomic and proteomic analyses, is necessary to elucidate the potential impact of these stereoisomers on cellular signaling.

The following diagram illustrates a hypothetical workflow for investigating the impact of these stereoisomers on a generic signaling pathway.

Signaling_Pathway_Investigation Start Start Cell_Culture Culture Cells of Interest Start->Cell_Culture Treat_Cells Treat Cells with This compound Stereoisomers Cell_Culture->Treat_Cells Lyse_Cells Lyse Cells and Extract Proteins/RNA Treat_Cells->Lyse_Cells Western_Blot Western Blot for Key Signaling Proteins Lyse_Cells->Western_Blot qPCR qPCR for Target Gene Expression Lyse_Cells->qPCR Analyze_Data Analyze Changes in Protein Phosphorylation and Gene Expression Western_Blot->Analyze_Data qPCR->Analyze_Data End End Analyze_Data->End

Hypothetical workflow for signaling pathway analysis.

Conclusion

The four stereoisomers of this compound represent a class of non-proteinogenic amino acids with significant, yet largely unexplored, potential in the field of drug discovery. While the biological activity of their derivatives is established, a comprehensive understanding of the individual isomers is lacking. This guide provides the foundational knowledge of their synthesis and outlines the necessary experimental protocols to begin to elucidate their specific biological functions. The systematic investigation of these stereoisomers could lead to the discovery of novel therapeutic agents with unique mechanisms of action. Further research is strongly encouraged to populate the quantitative data table and to explore the interactions of these fascinating molecules with cellular signaling pathways.

References

A Technical Guide to the Discovery of Novel 3-Amino-2-Hydroxybutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and development of novel derivatives of 3-amino-2-hydroxybutanoic acid, a critical scaffold in medicinal chemistry. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on anticancer and antimicrobial applications. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.

Core Concepts and Synthesis Strategies

The stereochemistry of this compound is crucial for its biological activity. The synthesis of all four stereoisomers has been achieved via stereospecific reactions from D-gulonic acid gamma-lactone and D-glucono-delta-lactone, providing access to a diverse range of chiral building blocks.[1] These foundational molecules can then be elaborated into a variety of derivatives through standard synthetic transformations.

A generalized workflow for the discovery and evaluation of novel this compound derivatives is outlined below. This process typically begins with the design and synthesis of a library of analogs, followed by screening for biological activity, and subsequent optimization of lead compounds.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization Design Design Synthesis Synthesis Design->Synthesis Novel Derivatives Biological_Screening Biological_Screening Synthesis->Biological_Screening Compound Library Hit_Identification Hit_Identification Biological_Screening->Hit_Identification Active Compounds SAR_Studies SAR_Studies Hit_Identification->SAR_Studies Structure-Activity Relationship ADME_Tox ADME_Tox SAR_Studies->ADME_Tox Pharmacokinetic Profiling Lead_Candidate Lead_Candidate ADME_Tox->Lead_Candidate Optimized Derivative

Caption: General workflow for the discovery and optimization of novel this compound derivatives.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of selected novel this compound derivatives.

Anticancer Activity
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
3h 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanHL-60 (Leukemia)0.016[2]
3h 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanU937 (Lymphoma)0.024[2]
32 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.075[3]
33 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.095[3]
4k 3-amino-2-hydroxybenzofused 2-phospha-γ-lactonePanc-1 (Pancreatic)Not specified as IC50, but identified as a potent inhibitor[4]
Antimicrobial Activity
Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Reference
5d-g, 6, 7a-c, 9a-c, 10a-c, 11a-c, 12d-g, 13 N-Substituted-β-amino Acid DerivativesStaphylococcus aureusGood activity (specific MICs not provided in abstract)[5]
5d-g, 6, 7a-c, 9a-c, 10a-c, 11a-c, 12d-g, 13 N-Substituted-β-amino Acid DerivativesMycobacterium luteumGood activity (specific MICs not provided in abstract)[5]
29 3-((4-Hydroxyphenyl)amino)propanoic acid derivativeS. aureus16[6]
30 3-((4-Hydroxyphenyl)amino)propanoic acid derivativeS. aureus16[6]
30 3-((4-Hydroxyphenyl)amino)propanoic acid derivativeE. faecalis16[6]
30 3-((4-Hydroxyphenyl)amino)propanoic acid derivativeE. coli32[6]
30 3-((4-Hydroxyphenyl)amino)propanoic acid derivativeK. pneumoniae64[6]
Enzyme Inhibition
Compound IDDerivative ClassTarget EnzymeKᵢ (nM)Reference
6 2-amino-4-[3'-hydroxyphenyl]-4-hydroxybutanoic acidKynureninase100[7]

Signaling Pathways and Mechanisms of Action

Novel this compound derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Inhibition of Tubulin Polymerization and Induction of Apoptosis

Certain 3-fluoro-β-lactam derivatives of this compound act as potent microtubule-disrupting agents.[3] They bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. The apoptotic cascade is initiated through the intrinsic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.

G Derivative Derivative Tubulin Tubulin Derivative->Tubulin Binds to Colchicine Site Bcl2 Bcl-2 Derivative->Bcl2 Downregulates Bax Bax Derivative->Bax Upregulates Microtubule_Formation Microtubule Formation Tubulin->Microtubule_Formation G2M_Arrest G2/M Phase Arrest Microtubule_Formation->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Caspase_Activation->Apoptosis

Caption: Mechanism of action of tubulin-inhibiting this compound derivatives.

Cell Cycle Inhibition in Pancreatic Cancer

Novel 3-amino-2-hydroxybenzofused 2-phospha-γ-lactone derivatives have demonstrated potent inhibitory activity against pancreatic cancer cell lines.[4] The mechanism of action involves the inhibition of the S (synthesis) phase of the cell cycle, preventing DNA replication and ultimately leading to cell death.[4] The precise molecular targets within the S-phase machinery are an area of ongoing investigation.

G Derivative Derivative S_Phase_Progression S-Phase Progression Derivative->S_Phase_Progression Inhibits DNA_Replication DNA Replication S_Phase_Progression->DNA_Replication Cell_Division Cell Division DNA_Replication->Cell_Division Apoptosis Apoptosis Cell_Division->Apoptosis

Caption: Inhibition of S-phase of the cell cycle by a 3-amino-2-hydroxybenzofused 2-phospha-γ-lactone derivative.

Experimental Protocols

General Synthesis of (2S,3R)-2-aminomethyl-3-hydroxybutyric acid

This protocol describes a key step in the synthesis of a this compound derivative, which can serve as an intermediate for further derivatization.

Materials:

Procedure:

  • To a solution of (2S, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate (4.24g, 16mmol) in THF (100ml) at 0°C, add triphenylphosphine (8.32g, 32mmol), phenylformic acid (3.0g, 24mmol), and diethyl azodicarboxylate (5.12ml, 32mmol) successively.

  • Allow the reaction mixture to warm to room temperature naturally and stir for 1 hour.

  • Distill the reaction mixture under reduced pressure.

  • Dissolve the resulting raffinate in 160ml of methanol for subsequent steps.[8]

Synthesis of 3-[(2-Hydroxyphenyl)amino]butanoic acids

This protocol outlines the synthesis of N-substituted-β-amino acid derivatives with potential antimicrobial activity.

Materials:

  • Corresponding amines (e.g., 2-aminophenol)

  • Crotonic acid

Procedure:

  • The synthesis of 3-[(2-hydroxyphenyl)amino]butanoic acids is achieved by the reaction of the corresponding amines with crotonic acid.[5]

  • The resulting butanoic acids can be converted to a series of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties through established synthetic routes.[5]

  • For example, hydrazones can be synthesized by the condensation of the corresponding hydrazide with different aromatic aldehydes in 2-propanol under reflux conditions.[5]

Conclusion

Novel derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated anticancer and antimicrobial activities, coupled with an increasing understanding of their mechanisms of action, provide a strong foundation for future drug discovery efforts. The synthetic protocols and quantitative data presented in this guide are intended to empower researchers to further explore the potential of this important class of molecules. Continued investigation into the structure-activity relationships, pharmacokinetic properties, and specific molecular targets of these derivatives will be crucial in translating their therapeutic promise into clinical applications.

References

Spectroscopic Properties of 3-Amino-2-hydroxybutanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the non-proteinogenic amino acid, 3-amino-2-hydroxybutanoic acid. This molecule, with its two stereocenters, exists as four distinct stereoisomers, each with unique biological and chemical characteristics that are of increasing interest in the fields of medicinal chemistry and drug development. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and utilization in research and development.

This document presents a summary of available spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of this class of compounds.

Quantitative Spectroscopic Data

A comprehensive search of the scientific literature reveals that detailed, publicly available spectroscopic data for all four stereoisomers of this compound is limited. However, key data has been compiled from various sources. The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Mass spectrometry data is generally reported as the mass-to-charge ratio (m/z) of the molecular ion.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound Stereoisomers

StereoisomerNucleusSolventChemical Shift (δ) in ppm
(2S,3R)- and (2S,3S)-1HD₂OData not explicitly found in public literature
13CD₂OData not explicitly found in public literature
(2R,3S)- and (2R,3R)-1HD₂OData not explicitly found in public literature
13CD₂OData not explicitly found in public literature

Note: A key synthetic study by Lee et al. (2004) indicates that the 1H and 13C NMR data for the synthesized stereoisomers are consistent with previously reported values, but does not provide the specific data within the publication. Further investigation into the cited references is required to populate this table comprehensively.

Table 2: Infrared (IR) Spectroscopic Data for 2-Amino-3-hydroxybutanoic Acid (Isomer unspecified)

Wavenumber (cm⁻¹)Assignment
~3400-2800O-H (hydroxyl and carboxylic acid), N-H (amine), C-H stretches
~1630N-H bend (primary amine)
~1580C=O stretch (carboxylate)
~1450C-H bend
~1350O-H bend
~1100C-O stretch (hydroxyl)

This data is based on a representative spectrum and may vary slightly between stereoisomers and with different sample preparation methods.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Assignment
Electrospray (ESI+)120.0655[M+H]⁺
Electrospray (ESI-)118.0509[M-H]⁻

The exact mass of this compound (C₄H₉NO₃) is 119.0582 g/mol .

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH), which can simplify the spectrum.

    • Transfer the solution to a 5 mm NMR tube.

    • For quantitative analysis, a known amount of an internal standard (e.g., TSP or DSS) can be added.

  • Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse experiment.

      • Spectral Width: Approximately 10-12 ppm.

      • Number of Scans: 16-64, depending on the sample concentration.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

      • Spectral Width: Approximately 0-200 ppm.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Temperature: 298 K.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be run using standard instrument parameters to establish connectivity and assign protons to their corresponding carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Reference the chemical shifts to the internal standard or the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation and Parameters:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • Perform a background scan (e.g., of the empty ATR crystal or a pure KBr pellet).

    • Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

    • Identify and assign the characteristic absorption bands corresponding to the functional groups of this compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule, and to obtain information about its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, water with 0.1% formic acid for ESI). The concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

    • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule.

    • Mass Analyzer: Set to scan a relevant m/z range (e.g., 50-500).

    • Polarity: Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.

    • Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and fragmented in the collision cell.

  • Data Processing:

    • Determine the accurate mass of the molecular ion.

    • Use the accurate mass to calculate the elemental formula.

    • Analyze the fragmentation pattern in the MS/MS spectrum to gain further structural insights.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized batch of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Characterization cluster_final Final Confirmation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR IR IR Spectroscopy (FTIR-ATR) Synthesis->IR MS Mass Spectrometry (HRMS, MS/MS) Synthesis->MS Structure_Elucidation Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure_Elucidation Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Formula Determination MS->Mol_Weight Final_Characterization Complete Spectroscopic Characterization Structure_Elucidation->Final_Characterization Functional_Groups->Final_Characterization Mol_Weight->Final_Characterization

chemical structure and properties of 3-amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3-amino-2-hydroxybutanoic acid, tailored for researchers, scientists, and professionals in drug development. This document synthesizes available data on its stereoisomers, outlines experimental methodologies for its synthesis, and presents a visual representation of the synthetic workflow.

Chemical Structure and Properties

This compound is a non-proteinogenic amino acid characterized by a four-carbon chain with an amino group at the third position and a hydroxyl group at the second position. The presence of two chiral centers at C2 and C3 results in the existence of four possible stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R). The structure and properties of these stereoisomers are crucial for their potential biological activity and application in drug design.

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of the stereoisomers of this compound. These properties are essential for understanding the molecule's behavior in biological systems and for the development of analytical methods.

Property(2R,3S)-isomer(3S)-isomer(2R)-isomerGeneral
Molecular Formula C₄H₉NO₃[1][2]C₄H₉NO₃[3]C₄H₉NO₃C₄H₉NO₃[4]
Molecular Weight ( g/mol ) 119.12[1][2]119.12[3]119.12119.12
XLogP3 -3.6[2]-3.6[3]-3.6-
Hydrogen Bond Donor Count 3[2]3[3]33
Hydrogen Bond Acceptor Count 4[2]4[3]44
Rotatable Bond Count 2[2]2[3]22
Exact Mass 119.058243149[2]119.058243149[3]119.058243149119.058243149
Monoisotopic Mass 119.058243149[2]119.058243149[3]119.058243149119.058243149
Topological Polar Surface Area (Ų) 83.6[2]83.6[3]83.683.6
Heavy Atom Count 8[2]8[3]88
Complexity 93.3[1][2]93.3[3]93.393.3
IUPAC Name (2R,3S)-3-amino-2-hydroxybutanoic acid[2](3S)-3-amino-2-hydroxybutanoic acid[3](2R)-3-amino-2-hydroxybutanoic acid-

Synthesis of this compound Stereoisomers

The stereospecific synthesis of all four isomers of this compound has been achieved from carbohydrate precursors, specifically D-gulonic acid γ-lactone and D-glucono-δ-lactone.[4][5] This approach allows for the generation of enantiomerically pure forms of each stereoisomer.

Experimental Protocol Outline

The following is a general outline of the experimental methodology for the synthesis of the four stereoisomers of this compound, based on published literature.[4]

Materials and General Methods:

  • Starting Materials: D-gulonic acid γ-lactone and D-glucono-δ-lactone.

  • Reagents and Solvents: Tetrahydrofuran (THF) was distilled from Na/benzophenone. 2,2-dimethoxypropane, dimethylformamide (DMF), and methylene (B1212753) chloride were distilled from CaH₂.

  • Atmosphere: All non-aqueous reactions were conducted under an inert nitrogen atmosphere.[4]

  • Chromatography: Column chromatography was performed using 230–400 mesh silica (B1680970) gel for purification.[4]

  • Analytical Instruments:

    • Melting points were determined using a Thomas Scientific capillary melting point apparatus and are uncorrected.[4]

    • Infrared (IR) spectra were recorded on a Bruker IFS66 infrared Fourier transform spectrophotometer.[4]

    • ¹H-NMR and ¹³C-NMR spectra were obtained with a Brucker AW-500 spectrometer.[4]

General Synthetic Strategy: The synthesis involves the transformation of the sugar lactones into chiral aminoalcohols, which serve as key precursors.[4] The core of the synthesis relies on the use of epoxides derived from these sugars and subsequent stereospecific reactions to introduce the amino and hydroxyl functionalities with the desired stereochemistry.[4]

A detailed, step-by-step protocol for the multi-step synthesis of each stereoisomer is extensive and involves several intermediate compounds. For the precise reaction conditions, reagent quantities, and purification procedures for each specific step, it is imperative to consult the primary literature, such as the study by Lee et al. (2004) in Bioscience, Biotechnology, and Biochemistry.

Biological Significance

While β-hydroxy-α-amino acids as a class are known to exhibit a range of biological activities, including antibiotic, antifungal, and anti-tumor properties, as well as acting as protease inhibitors, specific details on the biological role and signaling pathways of this compound are not extensively documented in the reviewed literature.[4]

One of its stereoisomers, (2S,3R)-3-amino-2-hydroxybutanoic acid (also known as L-iso-threonine), has been identified as a crucial component of the glycopeptide 1-N-(D-threo-3-amino-2-hydroxybutanoyl-2',3'-dideoxykanamycin A, which is recognized as a potent antibacterial agent.[4] Furthermore, derivatives of dideoxykanamycin A incorporating the (2S,3S) and (2R,3R) configurations of this compound have also demonstrated significant antibacterial activity.[4]

At present, no specific signaling pathways directly involving this compound have been identified in the surveyed literature. Therefore, the visualization below depicts the general workflow for the synthesis of its stereoisomers.

Visualizations

Synthetic Workflow of this compound Stereoisomers

The following diagram illustrates the logical workflow for the stereospecific synthesis of the four stereoisomers of this compound from sugar precursors.

G General Synthetic Workflow for this compound Stereoisomers start Starting Materials (D-Gulonic Acid γ-Lactone or D-Glucono-δ-Lactone) intermediate1 Series of Selective Transformations start->intermediate1 epoxides Epoxide Intermediates intermediate1->epoxides aminoalcohols Chiral Aminoalcohol Precursors intermediate1->aminoalcohols final_synthesis Stereospecific Reactions epoxides->final_synthesis aminoalcohols->final_synthesis isomer1 (2S,3R)-isomer final_synthesis->isomer1 isomer2 (2R,3S)-isomer final_synthesis->isomer2 isomer3 (2S,3S)-isomer final_synthesis->isomer3 isomer4 (2R,3R)-isomer final_synthesis->isomer4 analysis Purification & Spectroscopic Analysis (NMR, IR, MP) isomer1->analysis isomer2->analysis isomer3->analysis isomer4->analysis

Caption: Synthetic workflow for this compound stereoisomers.

References

exploring the therapeutic potential of 3-amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Therapeutic Potential of 2-Amino-3-hydroxybutanoic Acid (Threonine)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the therapeutic potential of 2-amino-3-hydroxybutanoic acid, an essential amino acid commonly known as threonine. It is important to clarify a potential point of nomenclature confusion: the user's query specified "3-amino-2-hydroxybutanoic acid." However, the biologically significant and extensively researched compound with therapeutic applications is 2-amino-3-hydroxybutanoic acid (threonine). This document will focus on the substantial body of research related to L-threonine, the biologically active stereoisomer.

L-threonine plays a crucial role in various physiological processes, including protein synthesis, immune function, and the integrity of the intestinal barrier.[1][2] Notably, its therapeutic potential has been investigated in several neurological and immunological conditions. This guide provides a comprehensive overview of the existing research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Therapeutic Applications and Quantitative Data

The primary therapeutic application of L-threonine that has been explored is in the management of spasticity associated with neurological disorders. Several clinical studies have been conducted to evaluate its efficacy, with varying results.

Neurological Disorders

L-threonine has been investigated as a potential treatment for spasticity in conditions such as familial spastic paraparesis (FSP), multiple sclerosis (MS), spinal cord injury, and amyotrophic lateral sclerosis (ALS).[3][4][5] The rationale for its use in these conditions is based on its role as a precursor to the inhibitory neurotransmitter glycine (B1666218) in the central nervous system.[6][7][8][9][10]

ConditionDosageNumber of PatientsOutcomeReference
Familial Spastic Paraparesis4.5 and 6.0 g/day 18Statistically significant (p < 0.02) decrease in motor impairment and spasticity compared to placebo. However, the benefits were not considered clinically valuable.[11][12]
Spinal Spasticity6 g/day 33Modest but definite antispastic effect, concluding in favor of L-threonine over placebo.[3]
Human Spasticity (Genetic Syndromes)500 mg/day6Partial improvement in spasticity, intensity of knee jerks, and muscle spasms. Average motor performance improvement of 29%.[5][13]
Amyotrophic Lateral Sclerosis (ALS)Not specifiedNot specifiedThreonine is a precursor to glycine and may aid in a multi-disciplinary treatment protocol for ALS.[14]
Intestinal Health and Immune Modulation

L-threonine is essential for gut health, primarily through its role in the synthesis of mucin, a key component of the protective mucus layer in the intestines.[1][15][16] It also plays a role in modulating the intestinal immune response.[1][17][18][19]

ApplicationModelDosage/ConcentrationKey FindingsReference
Intestinal Mucin SynthesisPiglets0, 21, or 56 mg threonine/g total amino acidsFractional rates of total mucosal protein and mucin synthesis were significantly higher with increased luminal threonine concentration.[15]
Gut Function and Immune ResponseLaying HensBasal diet + 0, 0.1, 0.2, 0.3, and 0.4% L-threonineIncreased jejunal and ileal mucin 2 mRNA expression and ileal IgA antibody concentrations with increasing L-threonine.[1][2]
Intestinal Health in PigletsPigletsBasal diet vs. basal diet + 2 g L-threonine/kgL-threonine supplementation attenuated inflammatory responses and increased Muc2 synthesis and goblet cell density in the ileum of IUGR piglets.[17]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are outlines of key methodologies cited in the study of L-threonine.

Assessment of Spasticity: The Modified Ashworth Scale (MAS)

The Modified Ashworth Scale is a widely used clinical tool to assess muscle tone and spasticity.[20][21][22]

Protocol:

  • Patient Positioning: The patient is placed in a supine position to ensure maximal muscle relaxation.[21][23]

  • Movement: The examiner moves the joint through its full range of motion in one second.[23] For flexor muscles, the joint is moved from a position of maximal flexion to maximal extension. For extensor muscles, the movement is from maximal extension to maximal flexion.[23]

  • Scoring: The resistance encountered during the passive movement is graded on a 6-point scale:

    • 0: No increase in muscle tone.

    • 1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.

    • 1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.

    • 2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.

    • 3: Considerable increase in muscle tone, passive movement difficult.

    • 4: Affected part(s) rigid in flexion or extension.

  • Repetitions: The test should be performed a maximum of three times for each joint to avoid influencing the score due to stretching.[24]

Analysis of Amino Acids in Cerebrospinal Fluid (CSF) by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying amino acid concentrations in biological fluids.[25][26][27]

Principle: This method involves the pre-column derivatization of amino acids to make them detectable by UV or fluorescence detectors, followed by separation on a reverse-phase HPLC column.

General Protocol Outline:

  • Sample Collection and Preparation: CSF is collected via lumbar puncture. For some protocols, pretreatment to remove proteins may be necessary, although methods exist for direct analysis of untreated CSF.[25][28]

  • Derivatization: A derivatizing agent, such as o-phthalaldehyde (B127526) (OPA) or dabsyl chloride, is added to the CSF sample to react with the amino acids.[25][26][27]

  • HPLC Separation: The derivatized sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase, typically consisting of a buffer and an organic solvent (e.g., acetonitrile), is used to separate the different amino acid derivatives.[28]

  • Detection and Quantification: The separated derivatives are detected by a UV or fluorescence detector. The concentration of each amino acid is determined by comparing the peak area to that of known standards.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of L-threonine are attributed to its involvement in key signaling pathways.

Glycinergic Neurotransmission in Spasticity

The primary mechanism by which L-threonine is thought to reduce spasticity is through its conversion to glycine in the central nervous system.[6][7][8][9][10] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, acting on glycine receptors (GlyRs), which are ligand-gated chloride channels.[9][29][30][31]

L-Threonine's role in enhancing glycinergic inhibition.
Experimental Workflow for Clinical Trials

The clinical trials investigating L-threonine for spasticity often follow a double-blind, placebo-controlled, crossover design.

Clinical_Trial_Workflow start Patient Recruitment (e.g., with Spasticity) randomization Randomization start->randomization group_a Group A randomization->group_a group_b Group B randomization->group_b treatment_1a Treatment Period 1: L-Threonine group_a->treatment_1a group_a->treatment_1a treatment_1b Treatment Period 1: Placebo group_b->treatment_1b group_b->treatment_1b assessment_1 Assessment 1 (e.g., MAS, CSF analysis) treatment_1a->assessment_1 treatment_1a->assessment_1 treatment_1b->assessment_1 treatment_1b->assessment_1 washout Washout Period treatment_2a Treatment Period 2: Placebo washout->treatment_2a washout->treatment_2a treatment_2b Treatment Period 2: L-Threonine washout->treatment_2b washout->treatment_2b assessment_2 Assessment 2 (e.g., MAS, CSF analysis) treatment_2a->assessment_2 treatment_2b->assessment_2 assessment_1->washout assessment_1->washout assessment_1->washout analysis Data Analysis assessment_2->analysis

Workflow of a crossover clinical trial for L-threonine.

Conclusion

L-threonine, or 2-amino-3-hydroxybutanoic acid, demonstrates notable therapeutic potential, particularly in the realm of neurology for the management of spasticity. Its mechanism of action via conversion to the inhibitory neurotransmitter glycine is a compelling area of study. While clinical trial results have shown modest effects, the favorable safety profile of L-threonine warrants further investigation. Additionally, its role in maintaining intestinal health and modulating the immune system presents other promising avenues for therapeutic development. This guide provides a foundational overview for researchers and professionals in the field, highlighting the key findings and methodologies that will be instrumental in advancing our understanding and application of this essential amino acid.

References

Methodological & Application

Stereoselective Synthesis of (2R,3S)-3-amino-2-hydroxybutanoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of (2R,3S)-3-amino-2-hydroxybutanoic acid, a crucial chiral building block for various biologically active molecules. The following sections outline three prominent and effective strategies to achieve high stereoselectivity: synthesis from a chiral pool starting material (D-glucono-δ-lactone), asymmetric aldol (B89426) reaction, and dynamic kinetic resolution of a β-amino-α-keto ester.

Introduction

(2R,3S)-3-amino-2-hydroxybutanoic acid is a non-proteinogenic amino acid characterized by two adjacent stereocenters. Its specific stereochemistry is vital for the biological activity of many pharmaceutical compounds. The demand for enantiomerically pure forms of this amino acid has driven the development of various stereoselective synthetic methodologies. This document details robust protocols for three such methods, providing quantitative data and procedural workflows to aid researchers in their synthetic endeavors.

Method 1: Synthesis from D-Glucono-δ-lactone

This method utilizes a readily available chiral starting material, D-glucono-δ-lactone, to stereospecifically synthesize all four stereoisomers of 3-amino-2-hydroxybutanoic acid. The following protocol is specifically adapted for the synthesis of the (2R,3S) and (2R,3R) isomers.[1][2]

Experimental Workflow

Synthesis from D-Glucono-δ-lactone start D-Glucono-δ-lactone n1 Protection (Acetone, H₂SO₄) start->n1 n2 1,2:3,4-Di-O-isopropylidene-D-glucono-δ-lactone n1->n2 n3 Selective Deprotection (AcOH) n2->n3 n4 1,2-O-isopropylidene-D-glucono-δ-lactone n3->n4 n5 Mesylation (MsCl, Pyridine) n4->n5 n6 Mesylated Intermediate n5->n6 n7 Epoxidation (NaOMe) n6->n7 n8 Epoxide Intermediate n7->n8 n9 Azide Opening (NaN₃) n8->n9 n10 Azido Intermediate n9->n10 n11 Hydrogenation (H₂, Pd/C) n10->n11 n12 Amino Alcohol Intermediate n11->n12 n13 Ozonolysis & Oxidation n12->n13 n14 Protected Amino Acid n13->n14 n15 Deprotection n14->n15 end (2R,3S)-3-amino-2-hydroxybutanoic acid n15->end Asymmetric Aldol Reaction start Glycine Schiff Base n1 Enolization (Base, Chiral Ligand) start->n1 n2 Chiral Enolate n1->n2 n4 Aldol Addition n2->n4 n3 Aldehyde n3->n4 n5 syn-Aldol Adduct n4->n5 n6 Hydrolysis & Deprotection n5->n6 end (2R,3S)-3-amino-2-hydroxybutanoic acid n6->end Dynamic Kinetic Resolution start Racemic β-Amino-α-Keto Ester n1 Asymmetric Transfer Hydrogenation (Chiral Ru-catalyst, H-source) start->n1 n2 Enantioenriched anti-α-Hydroxy-β-Amino Ester n1->n2 n3 Hydrolysis n2->n3 end (2R,3S)-3-amino-2-hydroxybutanoic acid n3->end

References

Application Note: Chiral HPLC Separation of 3-amino-2-hydroxybutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chiral separation of the four stereoisomers of 3-amino-2-hydroxybutanoic acid (threonine): L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The primary method detailed utilizes direct chiral High-Performance Liquid Chromatography (HPLC) with a macrocyclic glycopeptide chiral stationary phase, which has demonstrated efficacy for the separation of underivatized amino acids.[1] An overview of an alternative indirect method involving pre-column derivatization is also presented. This document is intended to guide researchers in developing robust and reliable methods for the enantioselective analysis of this essential amino acid.

Introduction

This compound, commonly known as threonine, is an essential amino acid containing two chiral centers, resulting in four distinct stereoisomers. The physiological and toxicological properties of each stereoisomer can vary significantly, making their accurate separation and quantification critical in pharmaceutical development, food science, and biomedical research.[1] High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the chiral resolution of amino acids.[1][2] Both direct and indirect approaches can be successfully employed for the separation of threonine enantiomers and diastereomers.[1]

Direct methods involve the use of a chiral stationary phase (CSP) that interacts differentially with the enantiomers, leading to their separation without prior derivatization.[1] Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC® T), are particularly effective for this purpose.[1] Indirect methods, conversely, involve the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomeric pairs, which can then be separated on a conventional achiral stationary phase.[3][4]

This application note focuses on a direct chiral HPLC method and provides a comprehensive experimental protocol.

Experimental Protocols

Direct Chiral HPLC Separation (Primary Method)

This protocol outlines the direct separation of this compound stereoisomers using a teicoplanin-based chiral stationary phase.

2.1.1. Materials and Reagents

  • Reference standards of L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Methanol (B129727), HPLC grade (for sample preparation)

  • Formic acid (optional, for mobile phase modification)

  • Ammonium acetate (B1210297) (optional, for mobile phase modification)

2.1.2. Instrumentation and Columns

  • HPLC system with a pump, autosampler, column oven, and detector (UV or Mass Spectrometer)

  • Chiral Stationary Phase: Astec CHIROBIOTIC® T, 250 x 4.6 mm

2.1.3. Chromatographic Conditions

ParameterCondition
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm
Mobile Phase Acetonitrile / Water (80/20, v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25°C[5]
Injection Volume 5 µL[5]
Detection UV at 200-220 nm[1] or Mass Spectrometry

2.1.4. Sample Preparation

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1.5 mg/mL).[1][5]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2.1.5. Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Dissolve Sample in Mobile Phase filter Filter Sample (0.45 µm) sample->filter inject Inject Sample onto Chirobiotic T Column filter->inject separate Isocratic Elution (ACN/Water) inject->separate detect UV or MS Detection separate->detect analyze Quantify Stereoisomers detect->analyze report Generate Report analyze->report

Caption: Workflow for Direct Chiral HPLC Separation.

Indirect Chiral HPLC Separation (Alternative Method)

This method is suitable for complex matrices and can offer enhanced sensitivity with the appropriate derivatizing agent.[1]

2.2.1. Derivatization

  • Reagent Selection : Choose a chiral derivatizing agent (CDA) such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence detection.[1]

  • Procedure : Mix the sample containing threonine isomers with a solution of NBD-F in a suitable buffer (e.g., borate (B1201080) buffer).[1]

  • Heat the mixture to facilitate the reaction, forming diastereomers.[1]

2.2.2. Chromatographic Conditions

  • Column : Standard reversed-phase column (e.g., C18).

  • Mobile Phase : A gradient of an aqueous buffer and an organic modifier like acetonitrile or methanol is typically used.

  • Detection : Fluorescence detector with excitation and emission wavelengths appropriate for the NBD label.

Data Presentation

The following table summarizes quantitative data from a direct chiral HPLC separation of threonine.

ParameterValueReference
Selectivity Factor (α) 1.47[5]
Resolution (Rs) 1.70[5]
Capacity Factor (k'1) 2.73[5]
Capacity Factor (k'2) 4.03[5]

Logical Relationship of Separation Approaches

G cluster_main Chiral Separation of this compound cluster_direct Direct Method Details cluster_indirect Indirect Method Details direct Direct Method csp Chiral Stationary Phase (CSP) e.g., Chirobiotic T direct->csp indirect Indirect Method derivatization Derivatization with Chiral Derivatizing Agent (CDA) indirect->derivatization underivatized Underivatized Analyte csp->underivatized diastereomers Formation of Diastereomers derivatization->diastereomers achiral Achiral Stationary Phase e.g., C18 diastereomers->achiral

Caption: Approaches to Chiral HPLC Separation.

Conclusion

The direct chiral HPLC method using a teicoplanin-based stationary phase provides a robust and straightforward approach for the separation of this compound stereoisomers without the need for derivatization. For applications requiring higher sensitivity or analysis in complex matrices, an indirect method with pre-column derivatization offers a viable alternative. The choice of method will depend on the specific requirements of the analysis, including sample complexity, required sensitivity, and available instrumentation.

References

Application Notes and Protocols for the Use of 3-amino-2-hydroxybutanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

3-amino-2-hydroxybutanoic acid, an isomer of the proteinogenic amino acid threonine, is a valuable building block in the synthesis of modified peptides for drug discovery and development. Its unique stereochemistry and the presence of a beta-hydroxyl group can impart specific conformational constraints and hydrogen bonding capabilities to peptides, potentially enhancing their biological activity, selectivity, and stability. The successful incorporation of this non-standard amino acid into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS) requires careful consideration of protecting group strategy and coupling conditions to ensure high yield and purity of the final product.

These application notes provide a comprehensive guide to the efficient incorporation of this compound in Fmoc-based SPPS. The protocols and data presented are based on established methodologies for similar beta-hydroxy amino acids, such as threonine, and are intended to serve as a robust starting point for researchers.

Key Considerations for SPPS using this compound:
  • Orthogonal Protection: The widely adopted Fmoc/tBu strategy is highly recommended.[1][2] The Nα-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side-chain hydroxyl group is protected with the acid-labile tert-butyl (tBu) group.[1][3] This orthogonal scheme ensures that the side-chain protecting group remains intact during the repetitive basic conditions of Fmoc deprotection and is efficiently removed during the final acidic cleavage from the resin.[2]

  • Side-Chain Protection: Protection of the β-hydroxyl group is crucial to prevent undesirable side reactions, primarily O-acylation by the activated carboxyl group of the incoming amino acid.[1] Such O-acylation can lead to the formation of ester linkages and subsequent side reactions like β-elimination, resulting in dehydrated amino acid residues in the peptide chain.[1] The tert-butyl (tBu) ether is the standard and most effective protecting group for the hydroxyl function in Fmoc-SPPS, offering excellent stability to the basic conditions of Fmoc removal and clean cleavage with strong acids like trifluoroacetic acid (TFA).[1][4]

  • Coupling Activation: this compound, similar to other β-branched amino acids like threonine and valine, can exhibit steric hindrance, making peptide bond formation more challenging.[5] Therefore, the use of highly efficient coupling reagents is recommended to achieve high coupling yields and minimize racemization.[5][6] Aminium/uronium salts such as HATU and HCTU, or phosphonium (B103445) salts like PyBOP, are generally more effective than carbodiimides for coupling sterically hindered amino acids.[5][6]

  • Aggregation: Sequences containing multiple β-branched or hydrophobic residues can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps.[7] To mitigate this, the use of pseudoproline dipeptides derived from this compound can be a powerful strategy. These derivatives temporarily introduce a kink in the peptide backbone, disrupting the inter-chain hydrogen bonding that causes aggregation.[7]

Data Presentation: Comparative Performance of Coupling Reagents

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. The following table provides a comparative summary of commonly used coupling reagents in Fmoc-SPPS, with expected performance indicators for coupling Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationNotes
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowHighly reactive and efficient, recommended for difficult couplings. Higher cost.[5]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very LowSimilar reactivity to HATU, often more cost-effective.[5]
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowWidely used and efficient for standard couplings.[6]
PyBOP Phosphonium Salt30-120 minutes>98>95LowByproducts are not guanidinium-based. Good for standard and slightly hindered couplings.[6]
DIC/Oxyma Carbodiimide/Additive60-180 minutes>97>95Low to ModerateCost-effective option. Longer reaction times may be required for complete coupling.[6]

Data is based on the performance of similar sterically hindered amino acids and serves as a guideline.[5] Optimization for specific peptide sequences may be required.

Experimental Protocols

The following protocols are provided for the manual solid-phase synthesis of a peptide containing this compound using the Fmoc/tBu strategy. These can be adapted for automated peptide synthesizers.

Protocol 1: Resin Swelling and Preparation
  • Place the desired amount of a suitable solid support (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Protocol 2: Standard Fmoc-SPPS Coupling Cycle for Incorporating Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine (B6355638) in DMF to the resin.

    • Agitate the mixture for 5 minutes at room temperature.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling (using HATU):

    • In a separate vial, dissolve Fmoc-3-amino-2-hydroxybutanoic acid(tBu)-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Optional Capping:

    • To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes. This is particularly recommended for long or difficult sequences.

    • If capping is performed, wash the resin again with DMF and DCM.

Protocol 3: Final Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tBu group from this compound.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT).

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle Iterative SPPS Cycle cluster_Final_Steps Final Steps Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of Fmoc-3-amino-2-hydroxy- butanoic acid(tBu)-OH Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalPeptide FinalPeptide Purification->FinalPeptide Pure Peptide

Caption: Workflow for SPPS incorporating this compound.

Orthogonal_Protection cluster_deprotection Deprotection Steps Peptide Fmoc-NH-CHR-CO-...-NH-CHR-CO-Resin Side Chain-PG_1 ... Side Chain-OH-PG_n Base Base (e.g., Piperidine) Base->Peptide:N Removes Fmoc group info1 N-terminal deprotection for chain elongation Acid Strong Acid (e.g., TFA) Acid->Peptide:OH Removes tBu group info2 Final deprotection during cleavage

References

Application Notes and Protocols for the Structural Elucidation of 3-Amino-2-Hydroxybutanoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-hydroxybutanoic acid, a vital amino acid, plays a crucial role in various biological processes. Its structural integrity is paramount to its function, making precise characterization essential for researchers in biochemistry, drug development, and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the unambiguous determination of its chemical structure in solution. It provides detailed information on the atomic-level connectivity and chemical environment. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural elucidation of this compound using a suite of 1D and 2D NMR experiments. The data presented herein is based on the common stereoisomer, L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid).

Data Presentation: NMR Spectral Data

The following tables summarize the experimental NMR data for L-threonine, recorded in D₂O at a pH of 7.4. This data serves as a reference for confirming the structure of this compound.

Table 1: ¹H NMR Chemical Shift Assignments.

Atom PositionProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
23.57d4.5
34.24dq4.5, 6.4
41.32d6.4

Note: Chemical shifts are referenced to an internal standard. The amine (-NH₂) and hydroxyl (-OH) protons are typically not observed in D₂O due to rapid deuterium (B1214612) exchange.

Table 2: ¹³C NMR Chemical Shift Assignments.

Atom PositionCarbonChemical Shift (δ, ppm)
1C=O175.69
263.17
368.68
422.18

Table 3: Summary of Key 2D NMR Correlations.

ExperimentCorrelating Protons/CarbonsStructural Information Provided
COSY Hα ↔ Hβ; Hβ ↔ HγConfirms the direct spin-spin coupling between adjacent protons, establishing the -CH(α)-CH(β)-CH₃(γ) fragment.
HSQC Hα ↔ Cα (3.57 ppm ↔ 63.17 ppm)Hβ ↔ Cβ (4.24 ppm ↔ 68.68 ppm)Hγ ↔ Cγ (1.32 ppm ↔ 22.18 ppm)Directly correlates each proton to its attached carbon, confirming the assignments from 1D spectra.
HMBC Hα → C=O, Cβ, CγHβ → C=O, Cα, CγHγ → Cα, CβReveals long-range (2-3 bond) correlations, which piece together the entire carbon skeleton and confirm the positions of the carboxyl and methyl groups relative to the backbone.

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Amount of Material : For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR experiments and 50-100 mg for ¹³C NMR experiments.[1]

  • Solvent : Use 0.6-0.7 mL of a high-purity deuterated solvent. Deuterium oxide (D₂O) is highly recommended as it is a good solvent for amino acids and eliminates the large water signal.[1]

  • Procedure :

    • Weigh the desired amount of the amino acid directly into a clean, dry vial.

    • Add the deuterated solvent (e.g., D₂O) to the vial and vortex until the sample is fully dissolved. A homogeneous solution free of particulate matter is essential.[2]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

    • Carefully transfer the solution into a 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[3]

    • Cap the NMR tube securely and label it clearly.

2. NMR Data Acquisition

All NMR experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

  • ¹H NMR :

    • Experiment : Standard single-pulse ¹H NMR.

    • Typical Parameters : Pulse angle = 30-45°, acquisition time = 2-4 s, relaxation delay = 2 s, number of scans = 16.

    • Solvent Suppression : If using a solvent with residual proton signals (like H₂O in D₂O), apply a solvent suppression technique (e.g., presaturation).

  • ¹³C NMR :

    • Experiment : Standard proton-decoupled ¹³C NMR.

    • Typical Parameters : Pulse angle = 45°, acquisition time = 1-2 s, relaxation delay = 2 s, number of scans = 1024 or more, depending on concentration.

  • 2D COSY (Correlation Spectroscopy) :

    • Purpose : To identify protons that are spin-coupled to each other (typically through 2-3 bonds).

    • Typical Parameters : Standard cosygpppqf pulse sequence, spectral width optimized to cover all proton signals, 256-512 increments in the indirect dimension, 8-16 scans per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To identify direct one-bond correlations between protons and their attached carbons.

    • Typical Parameters : Standard hsqcedetgpsisp2.3 pulse sequence, spectral widths optimized for both ¹H and ¹³C ranges, 256-512 increments in the indirect dimension, 4-8 scans per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range (2-3 bond) correlations between protons and carbons.

    • Typical Parameters : Standard hmbcgplpndqf pulse sequence, long-range coupling delay optimized for ~8 Hz, 256-512 increments in the indirect dimension, 16-32 scans per increment.

Visualizations: Workflows and Logic

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in D₂O weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr1d 1D NMR (¹H, ¹³C) transfer->nmr1d nmr2d 2D NMR (COSY, HSQC, HMBC) nmr1d->nmr2d process Process Spectra nmr2d->process assign1d Assign 1D Signals process->assign1d assign2d Correlate with 2D Data assign1d->assign2d elucidate Confirm Structure assign2d->elucidate final_structure final_structure elucidate->final_structure Final Structure Confirmed

References

Application Notes: Enzymatic Synthesis of 3-Amino-2-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Amino-2-hydroxybutanoic acid, a non-proteinogenic β-hydroxy-α-amino acid, and its stereoisomers are valuable chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical synthesis of these compounds often involves multiple steps, the use of protecting groups, and challenges in achieving high stereoselectivity.[1] Biocatalysis, utilizing enzymes, presents a powerful alternative, offering high selectivity, mild reaction conditions, and environmentally benign processes.[2] This document provides detailed protocols and data for the enzymatic synthesis of this compound, primarily focusing on the use of aldolases and transaldolases.

Core Enzymatic Strategies

The most prominent enzymatic routes for synthesizing β-hydroxy-α-amino acids involve carbon-carbon bond formation catalyzed by specific classes of enzymes.

  • Threonine Aldolases (TAs): These Pyridoxal-5'-phosphate (PLP)-dependent enzymes are highly effective for this transformation.[3] They catalyze the reversible aldol (B89426) condensation of glycine (B1666218) (the donor) and an aldehyde (the acceptor). For the synthesis of this compound, acetaldehyde (B116499) is used as the acceptor. TAs exhibit excellent stereocontrol at the α-carbon, though diastereoselectivity at the β-carbon can be moderate.[3][4] Different classes of TAs can be used to synthesize different stereoisomers:

    • L-Threonine (B559522) Aldolase (B8822740) (L-TA) (EC 4.1.2.5): Produces L-isomers.

    • L-allo-Threonine Aldolase (L-allo-TA) (EC 4.1.2.48): Produces L-allo isomers.

    • D-Threonine Aldolase (D-TA) (EC 4.1.2.42): Produces D-isomers.

  • Serine Hydroxymethyltransferases (SHMTs): Also PLP-dependent, SHMTs (EC 2.1.2.1) can catalyze the same type of aldol reaction as threonine aldolases, using glycine and various aldehydes.[2] However, their substrate specificity for aldehydes is generally more limited compared to TAs.[2]

  • L-Threonine Transaldolases (LTTAs): Enzymes from secondary metabolic pathways, such as ObiH, have shown promise.[5] These enzymes catalyze a transaldolation reaction, transferring an amino-acetaldehyde unit from a donor like L-threonine to an acceptor aldehyde. This approach can be highly diastereoselective.[5]

  • 2-Oxoglutarate-Dependent Hydroxylases: An alternative strategy involves the direct hydroxylation of amino acids. This method is highly regio- and stereoselective and the reaction is irreversible, which can be an advantage over the equilibrium-limited aldol reactions.[2] However, the availability of suitable hydroxylases is currently limited.[2]

dot digraph "Enzymatic_Strategies_Comparison" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="filled", margin=0.1];

subgraph "cluster_Strategies" { label="Enzymatic Synthesis Strategies"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

}

"Synthesis" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Synthesis of\lthis compound"];

edge [color="#34A853"]; "Synthesis" -> "Threonine Aldolase"; "Synthesis" -> "Transaldolase (ObiH)"; "Synthesis" -> "Hydroxylase"; "Synthesis" -> "SHMT"; } dot Caption: Comparison of major enzymatic strategies.

Data Presentation: Performance of Biocatalysts

The following table summarizes representative data for the synthesis of β-hydroxy-α-amino acids using various enzymatic methods.

Enzyme/SystemAldehyde SubstrateDonorProduct(s)Yield / ConversionDiastereomeric Ratio (d.r.)Key ConditionsReference
ObiH (whole cells) 4-NitrobenzaldehydeL-Threonine(2S,3R)-β-Hydroxy-α-amino acid85% (isolated)>20:120 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h[5]
ObiH (whole cells) 2-PyridinecarboxaldehydeL-Threonine(2S,3R)-β-Hydroxy-α-amino acid72% (isolated)>20:120 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h[5]
ObiH (whole cells) AcetaldehydeL-Threonine(2S,3R)-3-hydroxy-2-aminobutanoic acid50% (isolated)1.5:120 mM aldehyde, 100 mM L-Thr, pH 8.5, 37°C, 18h[5]
L-TA Mutant BenzaldehydeGlycineL-threo/L-erythro Phenylserine>99% (conversion)99:1 (threo:erythro)Directed evolution for improved stereoselectivity[3]

Experimental Protocols

Protocol 1: Synthesis of this compound Stereoisomers using Threonine Aldolase

This protocol provides a general method for the synthesis of this compound using a commercially available or purified threonine aldolase (L-TA, D-TA, or L-allo-TA).

dot digraph "Threonine_Aldolase_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_reactants" { label="Reactants"; bgcolor="#F1F3F4"; "Glycine" [label="Glycine", shape=ellipse]; "Acetaldehyde" [label="Acetaldehyde", shape=ellipse]; }

subgraph "cluster_products" { label="Products (Stereoisomers)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; "L_threo" [label="(2S,3R)\lL-threo"]; "L_allo" [label="(2S,3S)\lL-allo"]; "D_threo" [label="(2R,3S)\lD-threo"]; "D_allo" [label="(2R,3R)\lD-allo"]; }

"Glycine" -> "L_threo" [label=" L-TA", fontcolor="#EA4335", color="#EA4335"]; "Acetaldehyde" -> "L_threo" [arrowhead=none, color="#EA4335"];

"Glycine" -> "L_allo" [label=" L-allo-TA", fontcolor="#34A853", color="#34A853"]; "Acetaldehyde" -> "L_allo" [arrowhead=none, color="#34A853"];

"Glycine" -> "D_threo" [label=" D-TA", fontcolor="#FBBC05", color="#FBBC05"]; "Acetaldehyde" -> "D_threo" [arrowhead=none, color="#FBBC05"];

"Glycine" -> "D_allo" [label=" D-TA\n(low selectivity)", style=dashed, fontcolor="#5F6368", color="#5F6368"]; "Acetaldehyde" -> "D_allo" [arrowhead=none, style=dashed, color="#5F6368"]; } dot Caption: Threonine Aldolase reaction pathways.

1. Materials and Reagents:

  • Glycine

  • Acetaldehyde (freshly distilled recommended)

  • Threonine Aldolase (L-TA, D-TA, or L-allo-TA)

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Trichloroacetic acid (TCA) or Hydrochloric acid (HCl) for quenching

  • Solvents for extraction and chromatography (e.g., ethyl acetate, methanol)

  • Cation exchange resin (e.g., Dowex 50WX8)

2. Reaction Setup:

  • Prepare a reaction mixture in a temperature-controlled vessel. For a 10 mL reaction volume:

    • Add 5 mL of 100 mM potassium phosphate buffer (pH 7.5).

    • Dissolve Glycine to a final concentration of 200 mM.

    • Add PLP to a final concentration of 0.1 mM.

  • Add the Threonine Aldolase to a final concentration of 1-5 mg/mL. Stir gently to dissolve.

  • Carefully add acetaldehyde to a final concentration of 100 mM. Due to its volatility, add it to the sealed reaction vessel.

  • Seal the vessel and incubate at 30°C with gentle agitation for 24-48 hours.

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC.

  • Once the reaction has reached completion or equilibrium, terminate it by adding acid (e.g., 10% TCA or 1M HCl) to lower the pH to ~2. This will precipitate the enzyme.

  • Centrifuge the mixture (e.g., 10,000 x g for 20 minutes) to remove the precipitated protein.

4. Product Purification:

  • Load the supernatant onto a pre-equilibrated cation exchange column (H+ form).

  • Wash the column with deionized water to remove unreacted acetaldehyde and other non-basic components.

  • Elute the amino acid product using an ammonia (B1221849) solution (e.g., 2 M NH4OH).

  • Collect the fractions containing the product (monitor by TLC or a ninhydrin (B49086) test).

  • Combine the product-containing fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

5. Analysis:

  • Confirm the structure and purity via ¹H and ¹³C NMR.

  • Determine the stereochemistry (diastereomeric and enantiomeric excess) using chiral HPLC or by converting the product to a suitable derivative for analysis.

Protocol 2: Whole-Cell Biocatalysis using Recombinant E. coli expressing L-Threonine Transaldolase ObiH

This protocol is adapted from methodologies using whole-cell catalysts, which avoids enzyme purification and can improve operational stability.[5]

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", margin="0.15,0.1"]; edge [color="#4285F4"];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"]; "Culture" [label="1. Recombinant E. coli Culture\n(Expressing ObiH)"]; "Harvest" [label="2. Cell Harvest & Washing\n(Centrifugation)"]; "Reaction" [label="3. Whole-Cell Biocatalytic Reaction\n(Substrates + Wet Cells)"]; "Quench" [label="4. Reaction Quenching\n(Acetonitrile)"]; "Purify" [label="5. Purification\n(Reverse-Phase Chromatography)"]; "Analyze" [label="6. Analysis\n(NMR, HPLC)"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Purified Product"];

"Start" -> "Culture"; "Culture" -> "Harvest"; "Harvest" -> "Reaction"; "Reaction" -> "Quench"; "Quench" -> "Purify"; "Purify" -> "Analyze"; "Analyze" -> "End"; } dot Caption: General experimental workflow for whole-cell biocatalysis.

1. Materials and Reagents:

  • E. coli strain expressing the ObiH gene (or other suitable transaldolase).

  • LB Broth and appropriate antibiotic for cell culture.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • L-Threonine

  • Acetaldehyde

  • Tris-HCl buffer (50 mM, pH 8.5)

  • Methanol (as co-solvent)

  • Acetonitrile (B52724) (for quenching)

  • Reverse-phase chromatography system (e.g., Biotage) and column (e.g., C18).

2. Preparation of Whole-Cell Biocatalyst:

  • Inoculate a starter culture of the recombinant E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Use the starter culture to inoculate a larger volume of LB medium. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes).

  • Wash the cell pellet with buffer (e.g., Tris-HCl) and centrifuge again. The resulting "wet whole cells" can be used directly or stored frozen.

3. Preparative Scale Reaction:

  • In a suitable reaction vessel, prepare the following mixture:

    • 50 mM Tris-HCl buffer, pH 8.5

    • 100 mM L-Threonine

    • 20 mM Acetaldehyde

    • 4% (v/v) Methanol

  • Add the prepared wet whole cells to achieve a final concentration of 1-2% (w/v).

  • Incubate the reaction at 37°C for 18 hours with agitation.[5]

4. Product Isolation and Purification:

  • Quench the reaction by adding an equal volume of acetonitrile.[5]

  • Subject the mixture to a freeze-thaw cycle to ensure complete cell lysis.

  • Centrifuge the mixture to pellet the cell debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Purify the product from the supernatant using a reverse-phase chromatography system.[5] Use a suitable gradient of water and acetonitrile (with 0.1% TFA, if necessary).

  • Combine the fractions containing the pure product and lyophilize to obtain a solid powder.

5. Analysis:

  • Confirm the product identity and purity using NMR spectroscopy.

  • Determine the diastereomeric ratio using ¹H NMR analysis of the crude reaction mixture or purified product.

  • Determine enantiomeric excess using chiral HPLC.

References

Application of 3-Amino-2-Hydroxybutanoic Acid in Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-hydroxybutanoic acid, a non-proteinogenic amino acid, serves as a versatile chiral building block in modern drug design. Its inherent stereochemistry and functional groups—an amino group, a hydroxyl group, and a carboxylic acid—provide a valuable scaffold for the synthesis of complex molecules with diverse biological activities. The presence of two chiral centers allows for the generation of four stereoisomers, enabling fine-tuning of molecular geometry for optimal target engagement. This document provides detailed application notes and protocols for the use of this compound derivatives in two prominent areas of drug discovery: as inhibitors of methionine aminopeptidase-2 (MetAP2) for anti-cancer and anti-angiogenic applications, and as novel antimicrobial agents.

I. Application as Methionine Aminopeptidase-2 (MetAP2) Inhibitors

Methionine aminopeptidases (MetAPs) are metalloproteases that cleave the N-terminal methionine from newly synthesized proteins. MetAP2 has been identified as a key enzyme in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of MetAP2 is a promising strategy for the development of novel anti-cancer therapies. Substituted 3-amino-2-hydroxyamides derived from this compound have been identified as potent and selective inhibitors of human MetAP2.[1]

Data Presentation: In Vitro Activity of 3-Amino-2-hydroxyamide MetAP2 Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 3-amino-2-hydroxyamide analogs against recombinant human MetAP2 (rhMetAP2) and their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).

Compound IDP1' MoietyrhMetAP2 IC50 (nM)HUVEC Proliferation IC50 (nM)
12 Ethyl sulfide100-
A-357300 (3t) DiacylhydrazinePotent InhibitionInhibition of methionine processing and cellular proliferation

Note: Specific IC50 values for all compounds are not publicly available in the cited literature, but their potential as potent inhibitors is highlighted.[1][2]

Experimental Protocols

This protocol describes a general method for the synthesis of 3-amino-2-hydroxyamide derivatives designed as reversible inhibitors of MetAP2.[2]

Materials:

  • Appropriate N-Boc protected this compound stereoisomer

  • Desired linker molecule (e.g., an amino acid ester)

  • Cinnamic acid derivative (e.g., 3,4,5-trimethoxycinnamic acid)

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, TEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection reagents (e.g., TFA, HCl in dioxane)

  • Purification supplies (e.g., silica (B1680970) gel for chromatography, HPLC system)

Procedure:

  • Coupling of Linker to Cinnamic Acid:

    • Dissolve the cinnamic acid derivative (1.0 eq) in a suitable solvent such as DMF.

    • Add a coupling agent like HATU (1.1 eq) and a base such as DIPEA (2.0 eq).

    • Stir the mixture for 10 minutes at room temperature.

    • Add the desired linker molecule (e.g., an amino acid ester hydrochloride, 1.0 eq) and continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

    • Purify the coupled product by flash column chromatography.

  • N-Boc Deprotection:

    • Dissolve the product from step 1 in a solvent like DCM.

    • Add an excess of a deprotection reagent such as TFA or a saturated solution of HCl in dioxane.

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess reagent under reduced pressure to obtain the amine salt.

  • Coupling of the Deprotected Linker to N-Boc-3-amino-2-hydroxybutanoic Acid:

    • Dissolve the N-Boc protected this compound (1.0 eq) in DMF.

    • Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Stir for 10 minutes at room temperature.

    • Add the deprotected linker-cinnamic acid derivative from step 2 (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 6-8 hours.

    • Work-up the reaction mixture and purify the resulting N-Boc protected final compound by flash chromatography.

  • Final Deprotection:

    • Dissolve the purified product from step 3 in DCM.

    • Add an excess of TFA or HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Evaporate the solvent to yield the final 3-amino-2-hydroxyamide inhibitor as its salt.

    • The final product can be further purified by recrystallization or HPLC.

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against recombinant human MetAP2.[3][4]

Materials:

  • Recombinant human MetAP2 (rhMetAP2)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 40 mM KCl, 1.5 mM CoCl₂)

  • Substrate (e.g., Met-Gly-Met-Met or a fluorogenic substrate like Met-AMC)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

  • Enzyme Reaction:

    • In a 96-well plate, add a solution of rhMetAP2 (e.g., 1 nM final concentration) in assay buffer to each well.

    • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Pre-incubate the enzyme and inhibitors for a specified time (e.g., 15-60 minutes) at a controlled temperature (e.g., 4°C or 25°C).

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate to each well (e.g., Met-Gly-Met-Met to a final concentration of 4 mM).

    • Incubate the plate at 37°C for a defined period (e.g., 20-45 minutes).

    • Quench the reaction by adding a stopping solution (e.g., 10 mM EDTA).

  • Detection:

    • Quantify the amount of product formed. For a peptide substrate, this can be done by measuring the released methionine using a colorimetric or fluorometric method. For a fluorogenic substrate, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

MetAP2_Inhibition_Pathway Nascent_Protein Nascent Protein (with N-terminal Met) MetAP2 MetAP2 Nascent_Protein->MetAP2 Substrate Processed_Protein Processed Protein (Met removed) MetAP2->Processed_Protein Catalyzes Angiogenesis Angiogenesis MetAP2->Angiogenesis Promotes Inhibitor 3-Amino-2-hydroxyamide Inhibitor Inhibitor->MetAP2 Inhibits Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Supports

Caption: Signaling pathway of MetAP2 and its inhibition.

MetAP2_Inhibitor_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Start with 3-Amino-2-hydroxybutanoic Acid Scaffold coupling1 Couple Linker to Cinnamic Acid start->coupling1 deprotection1 N-Boc Deprotection coupling1->deprotection1 coupling2 Couple to Scaffold deprotection1->coupling2 deprotection2 Final Deprotection coupling2->deprotection2 purification Purification (HPLC) deprotection2->purification enz_assay MetAP2 Enzymatic Inhibition Assay (IC50) purification->enz_assay cell_assay HUVEC Proliferation Assay (IC50) purification->cell_assay Antimicrobial_Synthesis_Workflow cluster_synthesis Synthesis of Derivatives cluster_testing Antimicrobial Testing start Start with 3-Amino-2-hydroxybutanoic Acid Analog hydrazide Hydrazide Formation start->hydrazide phenoxazine Benzo[b]phenoxazine Formation start->phenoxazine hydrazone Hydrazone Synthesis hydrazide->hydrazone pyrrole Pyrrole Annulation hydrazide->pyrrole mic_assay MIC Assay (Broth Microdilution) hydrazone->mic_assay pyrrole->mic_assay phenoxazine->mic_assay cytotoxicity Cytotoxicity Assay (Optional) mic_assay->cytotoxicity Logical_Relationship_Antimicrobial Scaffold This compound Scaffold Derivatization Chemical Derivatization (e.g., Hydrazones, Heterocycles) Scaffold->Derivatization SAR Structure-Activity Relationship (SAR) Analysis Derivatization->SAR Lead_Compound Lead Antimicrobial Compound SAR->Lead_Compound

References

Protecting Group Strategies for the Synthesis of 3-Amino-2-hydroxybutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of 3-amino-2-hydroxybutanoic acid, a chiral building block of significant interest in pharmaceutical development. The successful synthesis of this molecule, with its vicinal amino and hydroxyl functionalities, hinges on the judicious selection, application, and removal of protecting groups to ensure regioselectivity and stereochemical integrity.

Introduction

This compound and its stereoisomers are key components in a variety of biologically active molecules. Their synthesis requires careful management of the reactive amino and hydroxyl groups to prevent unwanted side reactions during chain elongation or other synthetic transformations. Orthogonal protecting group strategies are often employed, allowing for the selective deprotection of one functional group while others remain protected. This document outlines common protecting group strategies, provides detailed experimental protocols, and presents quantitative data to guide researchers in this field.

Protecting Group Strategies

The choice of protecting groups is dictated by the overall synthetic route and the compatibility of their introduction and cleavage conditions with other functional groups in the molecule. The most common strategies for protecting the amino and hydroxyl groups of this compound involve the use of carbamates for the amine and ethers for the alcohol.

A typical orthogonal strategy is illustrated below:

G cluster_0 Protecting Group Strategy Start This compound Protect_N Protect Amino Group (e.g., Boc, Fmoc, Pf) Start->Protect_N Protect_O Protect Hydroxyl Group (e.g., Bn) Protect_N->Protect_O Modify Further Synthetic Modifications Protect_O->Modify Deprotect_N Selective N-Deprotection Modify->Deprotect_N Deprotect_O Selective O-Deprotection Modify->Deprotect_O Final_Product Target Molecule Deprotect_N->Final_Product Deprotect_O->Final_Product

Caption: Orthogonal protecting group strategy for this compound.

Data Presentation: Protecting Group Introduction and Removal

The following tables summarize quantitative data for the introduction and removal of common protecting groups in the synthesis of this compound derivatives.

Protecting GroupReagentsSolventTemperatureTimeYield (%)Reference
Amino Group Protection
Pf (9-phenyl-9-fluorenyl)Pf-Br, Pb(NO₃)₂, Et₃NCH₂Cl₂Room Temp.-79[1]
Boc (tert-butoxycarbonyl)(Boc)₂O, NaHCO₃Dioxane/H₂O0°C to Room Temp.12-18 h>90General Protocol
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-OSu, Na₂CO₃Dioxane/H₂O0°C to Room Temp.Overnight>90General Protocol
Hydroxyl Group Protection
Bn (Benzyl)BnBr, NaH, Bu₄NITHF0°C-91[1]
Protecting Group Removal
Pf and BnH₂, 10% Pd/CMeOH70°C-83[1]
BocTrifluoroacetic Acid (TFA)CH₂Cl₂0°C to Room Temp.1-4 h>90General Protocol
Fmoc20% PiperidineDMFRoom Temp.15-20 min>95General Protocol
BnH₂, Pd/CMeOH or EtOHRoom Temp.1-3 h>95General Protocol

Experimental Protocols

Detailed methodologies for key protection and deprotection steps are provided below.

Protocol 1: N-Protection with 9-phenyl-9-fluorenyl (Pf) Group[1]

This protocol describes the protection of the amino group of a this compound precursor.

Materials:

  • Amino alcohol precursor

  • 9-phenyl-9-fluorenyl bromide (Pf-Br)

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve the amino alcohol precursor in CH₂Cl₂.

  • Add Et₃N, followed by Pb(NO₃)₂.

  • Add a solution of Pf-Br in CH₂Cl₂ to the mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with CH₂Cl₂, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the product by column chromatography.

G cluster_0 Workflow for N-Pf Protection Start Dissolve Amino Alcohol in CH₂Cl₂ Add_Reagents Add Et₃N and Pb(NO₃)₂ Start->Add_Reagents Add_PfBr Add Pf-Br Solution Add_Reagents->Add_PfBr React Stir at Room Temperature Add_PfBr->React Quench Quench with NaHCO₃ React->Quench Extract Extract, Wash, and Dry Quench->Extract Purify Column Chromatography Extract->Purify End N-Pf Protected Product Purify->End

Caption: Experimental workflow for N-Pf protection.

Protocol 2: O-Protection with Benzyl (Bn) Group[1]

This protocol details the benzylation of the hydroxyl group.

Materials:

  • N-Pf protected amino alcohol

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrabutylammonium iodide (Bu₄NI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the N-Pf protected amino alcohol in anhydrous THF at 0°C, add NaH.

  • Add a catalytic amount of Bu₄NI.

  • Add BnBr dropwise.

  • Stir the reaction at 0°C and monitor by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify the product by column chromatography.

Protocol 3: Simultaneous Deprotection of N-Pf and O-Bn Groups[1]

This protocol describes the final deprotection to yield this compound.

Materials:

  • Fully protected this compound derivative

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected amino acid in MeOH.

  • Add 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Heat the reaction to 70°C and stir vigorously.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product by ion-exchange chromatography.

G cluster_0 Workflow for N-Pf and O-Bn Deprotection Start Dissolve Protected Amino Acid in MeOH Add_Catalyst Add 10% Pd/C Start->Add_Catalyst Hydrogenolysis Hydrogenate at 70°C Add_Catalyst->Hydrogenolysis Filter Filter through Celite Hydrogenolysis->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Ion-Exchange Chromatography Concentrate->Purify End This compound Purify->End

Caption: Experimental workflow for simultaneous deprotection.

Protocol 4: General Procedure for N-Boc Protection

Materials:

Procedure:

  • Dissolve this compound in a 1:1 mixture of dioxane and water.

  • Add NaHCO₃ and stir until dissolved.

  • Cool the solution to 0°C.

  • Add a solution of (Boc)₂O in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the mixture to remove dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the N-Boc protected product.

Protocol 5: General Procedure for N-Fmoc Protection

Materials:

  • This compound

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

Procedure:

  • Dissolve this compound in 10% aqueous Na₂CO₃ solution.

  • Cool the solution to 0°C.

  • Add a solution of Fmoc-OSu in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with water and wash with ether.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the N-Fmoc protected product.

Conclusion

The successful synthesis of this compound and its derivatives is highly dependent on a well-defined protecting group strategy. The protocols and data presented herein provide a comprehensive guide for researchers to select and implement appropriate protection and deprotection schemes. The use of orthogonal protecting groups, such as the combination of a base-labile amine protecting group (e.g., Fmoc) and an acid-labile or hydrogenolysis-labile hydroxyl protecting group (e.g., t-butyl or benzyl), offers the flexibility required for complex multi-step syntheses. Careful execution of these experimental procedures will enable the efficient and high-yielding synthesis of these valuable chiral building blocks for drug discovery and development.

References

Large-Scale Synthesis of Enantiopure 3-Amino-2-Hydroxybutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of enantiopure 3-amino-2-hydroxybutanoic acid, a critical chiral building block in the development of various pharmaceuticals. The following sections outline both chemical and enzymatic methodologies, offering a selection of approaches to suit different manufacturing capabilities and stereochemical requirements.

Introduction

Enantiopure β-hydroxy-α-amino acids, such as this compound, are pivotal structural motifs in a wide array of biologically active molecules, including antibiotics and enzyme inhibitors.[1][2][3] Their synthesis in a stereochemically pure form is of paramount importance for the efficacy and safety of the final drug product. This document details preparative and large-scale synthetic routes that provide access to specific stereoisomers of this compound.

Chemical Synthesis Approaches

Diastereoselective Aldol (B89426) Reaction using Chiral Auxiliaries

A robust and scalable method for establishing the vicinal amino and hydroxyl stereocenters is the asymmetric aldol reaction. One well-established protocol employs a chiral auxiliary, such as a pseudoephedrine derivative, to direct the stereochemical outcome of the reaction between a glycine (B1666218) enolate and an aldehyde.

Experimental Protocol: Synthesis of syn-β-Hydroxy-α-Amino Acids via Pseudoephenamine Glycinamide (B1583983) Aldolization [4]

This protocol describes a two-step, one-flask synthesis of pseudoephenamine glycinamide followed by a diastereoselective aldol reaction.

Step 1: Preparation of Pseudoephenamine Glycinamide

  • To a solution of (1R,2R)-pseudoephenamine in an appropriate aprotic solvent, add a protected glycine derivative (e.g., N-Boc-glycine) and a suitable coupling agent (e.g., DCC or HBTU).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction mixture to isolate the crude pseudoephenamine glycinamide. This is often used directly in the next step.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the crude pseudoephenamine glycinamide in a dry, aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong lithium amide base, such as lithium hexamethyldisilazide (LiHMDS), to generate the corresponding lithium enolate. The presence of lithium chloride can enhance diastereoselectivity.

  • Slowly add acetaldehyde (B116499) (as the electrophile) to the enolate solution at -78 °C.

  • Allow the reaction to proceed at low temperature until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The resulting aldol adduct, typically a solid, can be purified by recrystallization.[4]

  • The chiral auxiliary can be cleaved by hydrolysis (e.g., mild acid) to yield the desired enantiopure this compound derivative.

Quantitative Data for Aldol Reaction Approach

AldehydeScaleYield of AdductDiastereomeric Excess
Various30 g55-98%>95%

Table 1: Summary of yields and diastereoselectivity for the pseudoephenamine-mediated aldol reaction.[4]

Stereospecific Synthesis from Chiral Pool Precursors

An alternative strategy involves the use of readily available chiral starting materials, such as carbohydrates, to synthesize all four stereoisomers of this compound. This method provides excellent stereocontrol as the chirality is derived from the starting material.

Experimental Protocol: Synthesis from D-Gulonic Acid γ-Lactone [5]

This protocol outlines the synthesis of one stereoisomer starting from a carbohydrate precursor.

  • Protection and Activation: Protect the hydroxyl groups of D-gulonic acid γ-lactone using standard protecting group chemistry (e.g., acetonides). Selectively activate the desired hydroxyl group for subsequent nucleophilic substitution (e.g., tosylation or mesylation).

  • Epoxide Formation: Treat the activated intermediate with a base to induce intramolecular cyclization and form an epoxide.

  • Azide (B81097) Opening: Open the epoxide with an azide source (e.g., sodium azide) in a polar aprotic solvent. This reaction proceeds with high regioselectivity and stereospecificity (SN2 inversion).

  • Reduction and Deprotection: Reduce the azide to the corresponding amine using a suitable reducing agent (e.g., H2/Pd-C or LiAlH4).

  • Oxidation and Deprotection: Oxidize the primary alcohol to a carboxylic acid and remove all protecting groups to yield the final this compound.

Quantitative Data for Chiral Pool Approach

Starting MaterialTarget StereoisomerOverall YieldEnantiomeric Purity
D-Gulonic acid γ-lactone(2S,3R)Not explicitly stated>99%
D-Glucono-δ-lactone(2R,3S)Not explicitly stated>99%

Table 2: Stereochemical outcome of the synthesis starting from different carbohydrate precursors.[5][6]

Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry.

Three-Component Stereoselective Enzymatic Synthesis

This approach utilizes a cascade of enzymatic reactions to construct the desired molecule from simple achiral precursors.

Experimental Protocol: FSA-IRED Cascade for Amino-Diol Synthesis [7][8]

This protocol is for a related amino-diol but the principle can be adapted.

  • Aldol Addition: In a buffered aqueous solution (e.g., TEA buffer, pH 8), combine the aldehyde substrate, a hydroxy ketone donor, and a d-fructose-6-phosphate aldolase (B8822740) (FSA) variant.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25 °C) with agitation until the aldol addition is complete.

  • Reductive Amination: In a second step, introduce an imine reductase (IRED), an amine donor (e.g., cyclopropylamine), a cofactor recycling system (e.g., glucose and glucose dehydrogenase), and NADP+.

  • Incubate the mixture until the reductive amination of the aldol product is complete.

  • The product can be isolated using standard chromatographic techniques.

Quantitative Data for Enzymatic Cascade

Aldehyde SubstrateScaleConversion (Aldol)Conversion (Reductive Amination)Isolated Yield
Various50 mL85-94%30-88%Lower due to hydrophilicity

Table 3: Representative data for the two-step enzymatic synthesis of amino-diols.[7][8]

Visualized Workflows

G Chemical Synthesis via Aldol Reaction cluster_0 Step 1: Glycine Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Hydrolysis A Pseudoephenamine Glycinamide B LiHMDS, -78°C A->B Deprotonation C Lithium Enolate B->C D Acetaldehyde C->D Nucleophilic Attack E Aldol Adduct D->E F Mild Acidic Hydrolysis E->F G Enantiopure this compound F->G G Enzymatic Synthesis Cascade cluster_0 Step 1: Aldol Addition cluster_1 Step 2: Reductive Amination A Aldehyde + Hydroxy Ketone B FSA Enzyme A->B Biocatalysis C Aldol Product B->C D Amine Donor + IRED Enzyme + NADP+ C->D Biocatalysis E Amino-diol Product D->E

References

The Versatile Chiral Building Block: Applications of 3-Amino-2-hydroxybutanoic Acid in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – 3-Amino-2-hydroxybutanoic acid and its derivatives are pivotal chiral building blocks in the stereoselective synthesis of a wide array of biologically active molecules. Their inherent chirality and functional group arrangement make them invaluable starting materials for the construction of complex pharmaceuticals, including antibiotics and enzyme inhibitors. This application note provides detailed protocols and quantitative data for the utilization of these synthons, targeting researchers, scientists, and professionals in drug development.

Introduction

β-Amino-α-hydroxy acids are crucial structural motifs found in numerous natural products and synthetic drugs. The precise stereochemical control during their synthesis is paramount to achieving the desired biological activity. This document outlines key synthetic strategies and applications of this compound and its analogues, highlighting their role in the development of potent therapeutic agents.

Applications in the Synthesis of Bioactive Molecules

The strategic use of this compound stereoisomers has enabled the efficient synthesis of several important compounds:

  • Bestatin: A potent inhibitor of aminopeptidases, Bestatin, incorporates (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) as its core chiral component.[1] Its synthesis has been a benchmark for stereoselective methodologies.

  • Dideoxykanamycin A Derivatives: The (2S,3R)- and (2S,3S)-stereoisomers of this compound are key components in the synthesis of derivatives of dideoxykanamycin A, which exhibit significant antibacterial activity.[2]

  • Protease Inhibitors: Optically active allophenylnorstatin derivatives, such as (2S,3S)-3-N-tert-butoxycarbonylamino-2-hydroxy-4-phenylbutanoic acid, are critical for synthesizing peptide compounds with HIV protease inhibitory activity.[3]

Data Presentation

The following tables summarize quantitative data from key stereoselective synthetic methods.

Table 1: Stereoselective Reduction of Various α-Amino β-Keto Esters [1]

Substrate (Protecting Group)Catalyst SystemDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee)Yield (%)
N-Boc-protectedRu(II)-Terphenyl>95:598%High
N-Cbz-protectedRu(II)-Terphenyl>95:594%High

Table 2: Synthesis of (2S,3S)-3-N-tert-Butoxycarbonylamino-2-Hydroxy-4-Phenylbutanoic Acid [3]

Starting MaterialKey ReactionOptical PurityOverall Yield
Methyl 2-chloro-4-phenyl-3-oxobutyrateAsymmetric Hydrogenation (Ru-BINAP)HighGood

Experimental Protocols

Method 1: Diastereoselective Reduction of an α-Amino β-Keto Ester via Dynamic Kinetic Resolution[1]

This method achieves the desired (αS,βR) stereochemistry through a highly stereoselective reduction of a prochiral ketone, establishing both stereocenters in a single step.

1. Synthesis of β-Amino-α-Keto Ester:

  • Mannich Addition: To a solution of the starting imine in a suitable solvent, add ethyl diazoacetate. The reaction is typically catalyzed by a Lewis acid.
  • Oxidation: The resulting β-amino-α-diazo ester is then oxidized using an agent such as Oxone to yield the racemic β-amino-α-keto ester.

2. Stereoselective Reduction:

  • In an inert atmosphere glovebox, charge a reaction vessel with the racemic N-protected-β-amino-α-keto ester.
  • Add a solution of the Ruthenium(II)-based catalyst (e.g., a terphenyl-based catalyst) in an appropriate solvent.
  • The reduction is carried out using a hydrogen source, such as formic acid/triethylamine, under controlled temperature.
  • Monitor the reaction by TLC or LC-MS until completion.

3. Purification:

  • Upon completion, quench the reaction and purify the product using column chromatography to obtain the enantioenriched anti-α-hydroxy-β-amino ester.

Method 2: Chiral Template-Based Synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic Acid (AHPBA)[1]

This strategy utilizes a chiral auxiliary, (2R,4R)-pentanediol, to direct the stereoselective addition of a nucleophile to an aldehyde.

1. Formation of Chiral Acetal (B89532):

  • React Z-D-phenylalaninal with (-)-(2R,4R)-pentanediol to form the chiral acetal.

2. Cyanohydrin Formation and Hydrolysis:

  • Treat the chiral acetal with a cyanide source to form the corresponding cyanohydrin intermediate.
  • The resulting cyanohydrin is hydrolyzed to the corresponding methyl ester through an imidate chlorohydrate intermediate.

3. Saponification:

  • Subsequent saponification of the methyl ester yields the desired (2S,3R)-AHPBA.

Method 3: Synthesis of all Four Stereoisomers of this compound from Sugar Lactones[2][4]

This method provides access to all four stereoisomers in enantiomerically pure form starting from D-gulonic acid γ-lactone and D-glucono-δ-lactone. The general approach involves a series of selective transformations to form chiral aminoalcohols, which are then converted to the target α-hydroxy-β-amino acids.

General Procedure for a Representative Stereoisomer:

  • Starting Material Preparation: All non-aqueous reactions are carried out under an inert nitrogen atmosphere. Solvents like THF, DMF, and methylene (B1212753) chloride are distilled from appropriate drying agents.

  • Formation of a Chiral Amino Alcohol Intermediate (Example: from D-gulonic acid γ-lactone):

    • To a solution of a protected gulitol derivative (e.g., 1,2-dideoxy-3,4;5,6-di-O-isopropylidene-D-gulitol) in CH2Cl2 at -10 °C, add pyridine (B92270) followed by a dropwise addition of an ice-cooled solution of triflic anhydride (B1165640) (Tf2O) in CH2Cl2.

    • Stir the reaction mixture for 10 minutes at -10 °C and then quench with saturated aqueous NaHCO3.

    • The resulting product is then carried through a series of steps including dealkoxyhalogenation to yield the desired chiral aminoalcohol.

  • Conversion to this compound:

    • The enantiomerically pure chiral aminoalcohol is then converted to the final this compound stereoisomer through established oxidation and deprotection steps.

Signaling Pathway and Logical Relationships

The biological activity of molecules derived from this compound often stems from their ability to interact with and modulate specific biological pathways. For instance, Bestatin, an aminopeptidase (B13392206) inhibitor, has been shown to influence cellular signaling.

Aminopeptidase_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Signaling Cascade Bestatin Bestatin Aminopeptidase Aminopeptidase Bestatin->Aminopeptidase Inhibits Cleaved_Products Cleaved_Products Aminopeptidase->Cleaved_Products Cleaves Downstream_Signaling Downstream_Signaling Aminopeptidase->Downstream_Signaling Modulates Peptide_Substrate Peptide_Substrate Peptide_Substrate->Aminopeptidase Binds to Cellular_Response Cellular_Response Downstream_Signaling->Cellular_Response Leads to Stereoselective_Synthesis_Workflow Start Start Racemic_Keto_Ester Racemic N-Protected β-Amino-α-Keto Ester Start->Racemic_Keto_Ester DKR Dynamic Kinetic Resolution (Ru(II)-catalyzed ATH) Racemic_Keto_Ester->DKR Enantioenriched_Product Enantioenriched anti-α-Hydroxy-β-Amino Ester DKR->Enantioenriched_Product End End Enantioenriched_Product->End

References

Troubleshooting & Optimization

overcoming epimerization in 3-amino-2-hydroxybutanoic acid peptide coupling

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering epimerization during the peptide coupling of 3-amino-2-hydroxybutanoic acid and its derivatives, such as O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH).

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound peptide coupling?

A1: Epimerization is a chemical process where the stereochemical configuration at the alpha-carbon (Cα) of the this compound residue inverts during the peptide coupling step. For example, the desired L-amino acid can be partially converted into the undesired D-diastereomer. This results in a diastereomeric peptide impurity that is often difficult to separate from the target product due to very similar physical characteristics.

Q2: What is the primary mechanism causing this epimerization?

A2: The primary mechanism is the direct abstraction of the proton from the alpha-carbon (Hα) by a base. During the carboxyl group activation by the coupling reagent, the acidity of the Hα is increased. The tertiary amine base present in the reaction mixture can then abstract this proton, forming a planar enolate intermediate. Subsequent re-protonation can occur from either face, leading to a mixture of the original and the epimerized stereoisomers.

Q3: Why is this compound (threonine) susceptible to epimerization?

A3: Like other amino acids, threonine is susceptible to base-mediated epimerization during the activation of its carboxyl group for coupling. While the urethane-based Fmoc protecting group on the nitrogen atom significantly suppresses this side reaction, factors like steric hindrance from the side chain and the N-methyl group (in N-methyl-threonine) can slow down the coupling reaction. This prolonged exposure of the activated amino acid to basic conditions increases the opportunity for the α-proton to be abstracted, thus raising the risk of epimerization.

Q4: How can I detect and quantify the level of epimerization?

A4: The most common and reliable method for quantifying epimerization is through analytical High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral HPLC). This technique can separate the desired peptide from its diastereomeric impurity, allowing for accurate quantification of the epimer. The identity of the peaks can be confirmed using mass spectrometry (LC-MS).

Troubleshooting Guide

Problem: Significant epimerization (>5%) is detected after coupling my this compound residue.

Below is a step-by-step guide to troubleshoot and mitigate epimerization.

G start High Epimerization Detected (>5%) reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent Begin Troubleshooting base Step 2: Assess Base Choice reagent->base If epimerization persists conditions Step 3: Optimize Reaction Conditions base->conditions If epimerization persists protect Step 4: Review Hydroxyl Protection Strategy conditions->protect If epimerization persists low_epi Epimerization Minimized (<2%) protect->low_epi Validation

Caption: Troubleshooting workflow for addressing high epimerization.

Step 1: Evaluate Your Coupling Reagent and Additive

The choice of coupling reagent is critical. Onium (uronium/aminium) and phosphonium (B103445) salts are highly efficient but can increase epimerization risk under certain conditions.

  • Recommendation: For residues prone to epimerization, carbodiimide-based activation with an additive that suppresses racemization is often preferred.

  • Action: Switch from high-reactivity reagents like HATU or HBTU to a DIC/Oxyma or DIC/HOBt combination. OxymaPure® is particularly effective at suppressing racemization and is a safer alternative to the potentially explosive HOBt. The use of CuCl₂ as an additive with carbodiimides has also been shown to effectively suppress epimerization to less than 0.1% in some model systems.

Step 2: Assess Your Base

The strength and steric hindrance of the tertiary amine base directly influence the rate of α-proton abstraction.

  • Recommendation: A weaker

Technical Support Center: Synthesis of 3-Amino-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 3-amino-2-hydroxybutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include stereospecific synthesis from carbohydrate sources like D-gulonic acid γ-lactone and D-glucono-δ-lactone, diastereoselective reduction of β-amino-α-keto esters, and enzymatic synthesis from L-threonine. The choice of route often depends on the desired stereoisomer and the available starting materials.

Q2: How can I control the stereochemistry during the synthesis?

A2: Stereocontrol is a critical aspect of synthesizing this compound. This can be achieved by:

  • Using chiral starting materials: Synthesizing from optically pure precursors like D-gulonic acid γ-lactone ensures the formation of specific stereoisomers.[1][2][3]

  • Employing chiral auxiliaries or catalysts: Chiral auxiliaries can direct the stereochemical outcome of a reaction and can be removed in a later step. Asymmetric catalysts can also be used to favor the formation of one stereoisomer.

  • Diastereoselective reactions: Methods like the diastereoselective reduction of a β-amino-α-keto ester can establish the desired stereocenters in a single step.[4]

Q3: What are the key factors affecting the overall yield?

A3: The overall yield is influenced by several factors, including the choice of synthetic route, reaction conditions (temperature, solvent, catalyst), purity of reagents, and efficiency of purification steps. In multi-step syntheses, the yield of each individual step significantly impacts the final yield. For instance, in the synthesis from D-gulonic acid γ-lactone, the yields of intermediate steps such as reduction, azidation, and protection/deprotection are crucial.[1]

Troubleshooting Guides

Problem 1: Low Overall Yield

Possible Causes & Solutions:

Cause Troubleshooting Steps
Suboptimal Reaction Conditions - Temperature: Ensure the reaction is carried out at the optimal temperature as specified in the protocol. Deviations can lead to side reactions or incomplete conversion. For example, some steps in the synthesis from sugars are performed at low temperatures (e.g., 0 °C or -10 °C) to ensure selectivity.[1] - Solvent: Use high-purity, dry solvents. The presence of water or impurities can interfere with many organometallic reagents and other sensitive chemicals. - Catalyst Activity: Ensure the catalyst is active and used in the correct amount. Catalyst poisoning can be an issue, so ensure all glassware is clean and reagents are pure.
Incomplete Reactions - Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. - Reagent Stoichiometry: Double-check the calculations for all reagents to ensure they are in the correct molar ratios.
Side Reactions - Protecting Groups: Use appropriate protecting groups for the amino and hydroxyl functionalities to prevent unwanted side reactions. The choice of protecting group is critical and should be compatible with the reaction conditions of subsequent steps. - Reaction Specificity: Some synthetic routes are prone to the formation of byproducts. For example, in the Strecker synthesis, side reactions can occur if the reaction conditions are not carefully controlled.[5][6][7][8]
Loss of Product During Purification - Purification Method: Optimize the purification method. Column chromatography conditions (silica gel type, solvent system) should be tailored to the specific properties of the intermediates and the final product. Ion-exchange chromatography is often used for the final purification of the amino acid.[1] - Extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent may be necessary.
Problem 2: Poor Diastereoselectivity

Possible Causes & Solutions:

Cause Troubleshooting Steps
Ineffective Chiral Control - Chiral Auxiliary/Catalyst: If using a chiral auxiliary or catalyst, ensure its enantiomeric purity is high. The loading of the catalyst may also need to be optimized. - Stereoselective Reduction Conditions: In diastereoselective reductions, the choice of reducing agent and reaction conditions is critical. For the reduction of a β-amino-α-keto ester, a ruthenium(II)-based catalyst with a formic acid/triethylamine mixture as the hydrogen source has been shown to be effective.[4]
Racemization - pH and Temperature: Avoid harsh acidic or basic conditions and high temperatures during reaction work-up and purification, as these can sometimes lead to racemization at stereogenic centers.
Incorrect Starting Material Stereochemistry - Verify Starting Materials: Confirm the stereochemistry of your starting materials using appropriate analytical techniques (e.g., polarimetry, chiral chromatography).

Experimental Protocols

Method 1: Synthesis of (2S,3R)-3-Amino-2-hydroxybutanoic Acid from D-Gulonic Acid γ-Lactone

This multi-step synthesis involves the stereospecific conversion of D-gulonic acid γ-lactone to the target amino acid. The yields provided are for individual or a sequence of steps as reported in the literature.[1]

Step-by-Step Procedure:

  • Reduction of Lactone: Reduce D-gulonic acid γ-lactone with a suitable reducing agent like lithium aluminum hydride (LAH) in an inert solvent such as THF at 0 °C.

  • Formation of Epoxide: Convert the resulting diol into an epoxide through a series of reactions including triflation and subsequent intramolecular cyclization.

  • Azide (B81097) Opening of Epoxide: Open the epoxide ring with sodium azide (NaN₃) in a solvent like DMF. This step introduces the nitrogen functionality with the desired stereochemistry.

  • Reduction of Azide: Reduce the azide group to an amine using catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethyl acetate.

  • Protection and Further Transformations: Protect the amino group and carry out a series of transformations to convert the sugar backbone into the butanoic acid chain. This involves oxidative cleavage and further functional group manipulations.

  • Deprotection and Purification: Remove all protecting groups and purify the final product using ion-exchange chromatography.

Quantitative Data for Synthesis from D-Gulonic Acid γ-Lactone:

Reaction Step Reagents and Conditions Yield (%)
Triflation, Azidation, Hydrogenation, N-protectioni) Tf₂O, pyridine, CH₂Cl₂; ii) NaN₃, DMF; iii) H₂, Pd/C, EtOAc; iv) Pf-Br, Pb(NO₃)₂, Et₃N, CH₂Cl₂58 (5 steps)
Deprotection and Oxidative Cleavagei) Dowex 50W-X8, MeOH; ii) NaIO₄, EtOH-H₂O, then NaBH₄; iii) MsCl, Et₃N, THF; iv) LiI, DMF; v) n-BuLi, THF63 (5 steps)
Final Stepsi) BnBr, NaH, Bu₄NI, THF; ii) O₃, MeOH, then H₂O₂; iii) H₂, 10% Pd/C, MeOH65 (3 steps)
Method 2: Diastereoselective Reduction of a β-Amino-α-Keto Ester

This method focuses on establishing the two adjacent stereocenters in a single stereoselective reduction step.[4]

Step-by-Step Procedure:

  • Synthesis of β-Amino-α-Keto Ester: Prepare the racemic N-protected-β-amino-α-keto ester starting from an appropriate imine via a Mannich addition with ethyl diazoacetate, followed by oxidation.

  • Asymmetric Transfer Hydrogenation: In an inert atmosphere, dissolve the racemic β-amino-α-keto ester in a suitable solvent. Add a solution of a Ruthenium(II)-based catalyst.

  • Reduction: Carry out the reduction using a hydrogen source such as a formic acid/triethylamine mixture at a controlled temperature.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Once complete, quench the reaction.

  • Purification: Purify the resulting enantioenriched anti-α-hydroxy-β-amino ester using column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product start_lactone D-Gulonic Acid γ-Lactone reduction Reduction start_lactone->reduction epoxidation Epoxidation reduction->epoxidation azide_opening Azide Opening epoxidation->azide_opening azide_reduction Azide Reduction azide_opening->azide_reduction protection_transform Protection & Transformations azide_reduction->protection_transform deprotection Deprotection protection_transform->deprotection final_product 3-Amino-2-hydroxy- butanoic Acid deprotection->final_product

Caption: Workflow for the synthesis of this compound from D-gulonic acid γ-lactone.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield cause1 Suboptimal Conditions low_yield->cause1 cause2 Incomplete Reaction low_yield->cause2 cause3 Side Reactions low_yield->cause3 cause4 Purification Loss low_yield->cause4 sol1 Optimize Temp, Solvent, Catalyst cause1->sol1 sol2 Monitor Progress (TLC/LC-MS) cause2->sol2 sol3 Use Protecting Groups cause3->sol3 sol4 Optimize Purification Method cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Chiral Separation of 3-Amino-2-hydroxybutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the chiral HPLC separation of 3-amino-2-hydroxybutanoic acid isomers, also known as threonine and allothreonine. As an amino acid with two chiral centers, it exists as four stereoisomers: L-Threonine (2S,3R), D-Threonine (2R,3S), L-allothreonine (2S,3S), and D-allothreonine (2R,3R).[1] Accurate separation is critical in pharmaceutical and biomedical research due to the differing physiological properties of each stereoisomer.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing poor or no resolution between my isomers?

Answer: Poor resolution is a common issue and can stem from several factors. A systematic approach is the best way to identify and solve the problem.

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor. This compound is a polar, zwitterionic compound, which makes certain CSPs more effective than others.

    • Recommendation: Macrocyclic glycopeptide phases (e.g., Teicoplanin-based like Astec CHIROBIOTIC T) are highly effective for underivatized amino acids.[1][2] Polysaccharide-based phases are also a popular choice for their versatility.[3] If one CSP type fails, screening another is a necessary step.[3][4]

  • Incorrect Mobile Phase Composition: The mobile phase composition dictates the interaction between the analytes and the CSP.

    • Reversed-Phase/Polar Ionic Mode: For macrocyclic glycopeptide columns, simple mobile phases of methanol (B129727) or acetonitrile (B52724) with water and small amounts of acid/base additives are common.[1][2] The organic modifier concentration significantly influences retention and enantioselectivity.[1][5]

    • Normal Phase: For polysaccharide columns, a typical mobile phase is a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier (e.g., isopropanol, ethanol).[4] The type and concentration of the alcohol can dramatically alter selectivity.[4]

    • Troubleshooting Step: Systematically vary the percentage of the organic modifier. For polar analytes, retention often follows a "U-shaped" curve, where retention is high at both low and high organic concentrations.[5]

  • Temperature Fluctuations: Temperature can significantly affect chiral separations, sometimes even reversing the elution order of enantiomers.[6]

    • Recommendation: Always use a column oven to maintain a stable and consistent temperature.[4]

Q2: My peaks are tailing or showing poor shape. What is the cause?

Answer: Peak tailing for amino acids is often caused by unwanted secondary interactions with the stationary phase.

  • Silanol (B1196071) Interactions: The basic amino group can interact strongly with acidic residual silanol groups on the silica (B1680970) support of the column, causing tailing.[7]

    • Solution 1 (Additives): Add a competing base, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%).[4][7] This masks the active silanol sites. For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) is used.[4]

    • Solution 2 (pH Adjustment): In reversed-phase, adjusting the mobile phase pH can suppress the ionization of either the silanol groups (low pH) or the analyte's amino group (high pH) to reduce interactions.[7]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.[4][8]

    • Solution: Reduce the sample concentration or the injection volume.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[7]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[1][7]

Q3: My retention times are drifting or not reproducible. What should I check?

Answer: Retention time instability points to a lack of equilibrium in the HPLC system.

  • Column Equilibration: Chiral columns, particularly in normal phase mode, can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before the first injection.

  • Mobile Phase Instability:

    • Evaporation: Volatile solvents (like hexane (B92381) or DEA) can evaporate from the mobile phase reservoir, changing the composition over time. Keep reservoirs capped.[4]

    • Preparation: Prepare fresh mobile phase daily to ensure consistency.[4]

  • Temperature Fluctuations: As mentioned, inconsistent temperature will cause retention times to shift. Use a column oven.[4][6]

  • Leaks: Check the system for any leaks, as this will affect the flow rate and pressure, leading to unstable retention.

Quantitative Data Summary

Direct comparison of methods is challenging as conditions vary widely. The following table provides an example of typical conditions used for separating amino acid isomers. Note that derivatization is often used to improve sensitivity and chromatographic behavior, especially in complex matrices.[9][10]

ParameterMethod 1: Direct Separation (Underivatized)Method 2: Indirect Separation (Derivatized)
Analytes Four Threonine StereoisomersNBD-F Derivatized Threonine Isomers[9][10]
Column (CSP) Astec® CHIROBIOTIC® T (Teicoplanin)[1][2]Pirkle-type CSP (e.g., Singularity CSP-013S)[9]
Mode Polar Ionic / Reversed-PhaseReversed-Phase (2D-HPLC)
Mobile Phase Methanol/Water or Acetonitrile/Water mixtures.[1][2]Gradient elution with aqueous and organic phases, often with additives.
Flow Rate 0.5 - 1.0 mL/min[1]Variable (typical for 2D systems)
Detection UV (200-220 nm) or Mass Spectrometry (MS)[1]Fluorescence (Ex: 470 nm, Em: 530 nm)[9]
Key Advantage No derivatization step required.High sensitivity and selectivity, suitable for complex matrices.[9]

Experimental Protocol: Direct Chiral Separation

This protocol provides a general methodology for the direct chiral separation of this compound isomers on a macrocyclic glycopeptide CSP.

1. Materials and Equipment:

  • HPLC system with UV or MS detector

  • Chiral column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm

  • Reference standards for L-Threonine, D-Threonine, L-allothreonine, and D-allothreonine

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)

  • 0.22 µm syringe filters

2. Mobile Phase Preparation:

  • Prepare a primary mobile phase of 100% Methanol.

  • Prepare an aqueous mobile phase, e.g., 0.1% Formic Acid in Water.

  • Mobile phases should be degassed before use.

3. Sample Preparation:

  • Prepare a stock solution of the isomer mixture at 1 mg/mL in the mobile phase.

  • Dilute the stock solution to a working concentration of 10-50 µg/mL using the mobile phase.[7]

  • Filter the final sample solution through a 0.22 µm syringe filter before injection.[7]

4. HPLC Method Parameters:

  • Column: Astec® CHIROBIOTIC® T

  • Mobile Phase: Start with 100% Methanol. If retention is too low, introduce an aqueous component and explore gradient or isocratic conditions (e.g., 90:10 Methanol:Water with 0.1% FA).

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C

  • Injection Volume: 5-10 µL

  • Detection: UV at 210 nm

5. Procedure:

  • Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample.

  • Analyze the chromatogram for resolution and peak shape.

  • Optimize the mobile phase composition (e.g., change the organic modifier percentage) to improve separation as needed.[1]

Visualizations

Logical Relationship of Isomers

The four stereoisomers of this compound consist of two pairs of enantiomers. The pairs themselves are diastereomers to each other.

G cluster_0 Pair 1 (Threonine) cluster_1 Pair 2 (allo-Threonine) L-Threonine (2S,3R) L-Threonine (2S,3R) D-Threonine (2R,3S) D-Threonine (2R,3S) L-Threonine (2S,3R)->D-Threonine (2R,3S) Enantiomers L-allothreonine (2S,3S) L-allothreonine (2S,3S) L-Threonine (2S,3R)->L-allothreonine (2S,3S) Diastereomers D-allothreonine (2R,3R) D-allothreonine (2R,3R) L-Threonine (2S,3R)->D-allothreonine (2R,3R) Diastereomers D-Threonine (2R,3S)->L-allothreonine (2S,3S) Diastereomers D-Threonine (2R,3S)->D-allothreonine (2R,3R) Diastereomers L-allothreonine (2S,3S)->D-allothreonine (2R,3R) Enantiomers G start Problem: Poor Resolution check_peaks Are peaks symmetrical? start->check_peaks tailing No: Peak Tailing/ Fronting check_peaks->tailing No symmetrical Yes: Symmetrical but overlapping check_peaks->symmetrical Yes tailing_causes Potential Causes: - Secondary Interactions (Silanols) - Sample Overload - Solvent Mismatch tailing->tailing_causes tailing_solutions Solutions: - Add mobile phase modifier (e.g., 0.1% DEA) - Reduce sample concentration - Dissolve sample in mobile phase tailing_causes->tailing_solutions symmetrical_causes Potential Causes: - Suboptimal CSP - Suboptimal Mobile Phase - Incorrect Temperature symmetrical->symmetrical_causes symmetrical_solutions Solutions: - Screen different CSPs - Vary organic modifier % - Use column oven for stable temp. symmetrical_causes->symmetrical_solutions

References

Technical Support Center: Stability of 3-Amino-2-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-amino-2-hydroxybutanoic acid (L-Threonine) in various solvents. Our goal is to help you address common challenges encountered during your experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the main factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by several factors, including:

  • pH: Extreme pH values (both acidic and alkaline) can accelerate degradation.

  • Temperature: Higher temperatures can increase the rate of degradation reactions. For long-term storage, -20°C is often recommended.[1]

  • Solvent: The choice of solvent can significantly impact stability due to polarity, proticity, and reactivity.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • Presence of Oxidizing Agents: Oxidizing agents can lead to the degradation of the amino acid.

  • Microbial Contamination: In non-sterile aqueous solutions, microbial growth can lead to enzymatic degradation.

Q2: What are the common degradation pathways for this compound in aqueous solutions?

A2: Under stress conditions, this compound can degrade through several pathways in aqueous solutions, including:

  • Deamination: The removal of the amino group.

  • Decarboxylation: The removal of the carboxyl group.

  • Retro-aldol Condensation: Cleavage of the carbon-carbon bond to yield glycine (B1666218) and acetaldehyde.

  • Dehydration: Removal of a water molecule from the hydroxyl group in the side chain.

Stability in Different Solvents

Q3: How stable is this compound in common organic solvents like ethanol, methanol (B129727), DMSO, and acetonitrile?

A3: While specific quantitative stability data in a wide range of organic solvents is limited in publicly available literature, some general principles and observations can guide your work. This compound is generally insoluble in non-polar organic solvents and sparingly soluble in many polar organic solvents.[2] Its stability will depend on the nature of the solvent (protic vs. aprotic) and the experimental conditions.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can form hydrogen bonds and may participate in reactions such as esterification of the carboxylic acid group, especially under acidic or basic conditions and/or at elevated temperatures.

  • Aprotic Solvents (e.g., DMSO, Acetonitrile, DMF): These solvents are less likely to directly react with the amino acid functional groups. However, the inherent stability of the amino acid and the presence of any impurities or contaminants in the solvent will still be factors.

For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions.

Q4: Are there any recommended solvents for dissolving this compound for long-term storage?

A4: For long-term storage of stock solutions, slightly acidic aqueous solutions (e.g., 0.1 N HCl) can aid in dissolution and stability.[1] Solutions should be stored at low temperatures (-20°C or -80°C) to minimize degradation.[1] For applications requiring organic solvents, the choice should be carefully considered based on the downstream experiments. It is crucial to use high-purity, anhydrous solvents when possible to minimize water-related degradation pathways.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution
Possible Cause Troubleshooting Steps
Incorrect pH of aqueous solution Measure the pH of your solution. Adjust the pH to a neutral range (around 6-8) for improved stability, unless your experimental protocol requires acidic or basic conditions.
High storage or experimental temperature Store stock solutions at -20°C or -80°C.[1] During experiments, minimize the time the solution is exposed to elevated temperatures.
Exposure to light Protect your solutions from light by using amber vials or by wrapping containers in aluminum foil, especially if working with light-sensitive reagents.
Microbial contamination of aqueous solutions Prepare solutions under sterile conditions using sterile-filtered water. For long-term storage, consider adding a bacteriostatic agent if compatible with your experiment.
Reactive solvent or impurities in the solvent Use high-purity, analytical grade solvents. If using protic solvents like methanol or ethanol, be aware of potential esterification and consider if your experimental conditions (e.g., high temperature, presence of catalysts) could promote this.
Presence of oxidizing agents De-gas solvents where appropriate and avoid sources of oxidative stress.
Issue 2: Poor Solubility or Precipitation of this compound
Possible Cause Troubleshooting Steps
Incorrect solvent choice Refer to solubility data. This compound is most soluble in water and generally has low solubility in organic solvents.[2] For organic solvents, consider polar aprotic options like DMSO or DMF, although solubility may still be limited.
Solution is saturated Try gentle heating or sonication to aid dissolution. Be aware that the compound may precipitate out again upon cooling.
pH is at the isoelectric point (pI) Adjust the pH of the aqueous solution. The solubility of amino acids is typically lowest at their isoelectric point. Moving the pH away from the pI will increase solubility.
Low quality or impure compound Ensure you are using a high-purity grade of this compound.

Data Presentation

Table 1: Solubility of L-Threonine in Various Solvents at 298.15 K (25 °C)

SolventSolubility (mol/kg)
Water0.8220
Ethylene Glycol0.3101
N,N-Dimethylformamide (DMF)0.1337
Acetonitrile (ACN)0.1188
Dimethyl Sulfoxide (DMSO)0.1107

This data provides a baseline for solvent selection, with higher solubility often correlating with better initial stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the solvent of interest (e.g., water, ethanol, DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 N HCl to an aliquot of the stock solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 N NaOH to an aliquot of the stock solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 48 hours.

  • Sample Analysis: Analyze the stressed samples and a non-stressed control sample at various time points using a stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Quantify the loss of the parent compound over time.

Protocol 2: HPLC Method for Stability Analysis of this compound

Objective: To quantify the concentration of this compound and detect degradation products.

Methodology:

  • Instrumentation: HPLC with a UV or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).

  • Derivatization Reagent (for pre-column derivatization): o-phthalaldehyde (B127526) (OPA).

  • Procedure:

    • Prepare standards and samples in a suitable diluent (e.g., water).

    • Derivatize the standards and samples with OPA reagent.

    • Inject the derivatized samples onto the HPLC system.

    • Run a suitable gradient elution program to separate the derivatized amino acid from potential degradation products.

    • Detect the analyte using a UV detector at 338 nm or a fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

    • Quantify the concentration of this compound by comparing the peak area to a standard curve.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Suspected Degradation of This compound check_storage Review Storage and Handling (Temp, Light, Age of Solution) start->check_storage check_conditions Evaluate Experimental Conditions (Solvent, pH, Temp, Reagents) check_storage->check_conditions check_purity Verify Compound and Solvent Purity check_conditions->check_purity analyze Perform Analytical Analysis (e.g., HPLC, LC-MS) check_purity->analyze compare Compare to Control/ Reference Standard analyze->compare identify_degradants Identify Degradation Products (if necessary) compare->identify_degradants Degradation Confirmed end Stability Issue Resolved compare->end No Significant Degradation implement_changes Implement Corrective Actions (e.g., Change Solvent, Adjust pH, Lower Temperature) identify_degradants->implement_changes implement_changes->start Re-evaluate

Caption: Troubleshooting workflow for suspected degradation.

Degradation_Pathways Threonine 3-Amino-2-Hydroxybutanoic Acid (Threonine) Deamination Deamination Threonine->Deamination -NH2 Decarboxylation Decarboxylation Threonine->Decarboxylation -CO2 RetroAldol Retro-Aldol Condensation Threonine->RetroAldol Dehydration Dehydration Threonine->Dehydration -H2O Product1 α-Ketobutyrate Deamination->Product1 Product2 Aminobutanol Decarboxylation->Product2 Product3 Glycine + Acetaldehyde RetroAldol->Product3 Product4 Unsaturated Amino Acid Dehydration->Product4

Caption: Common degradation pathways in aqueous solutions.

References

Technical Support Center: Purification of 3-Amino-2-hydroxybutanoic Acid Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-amino-2-hydroxybutanoic acid diastereomers.

Frequently Asked Questions (FAQs)

Q1: What are the common diastereomers of this compound?

A1: this compound, also known as threonine, has two chiral centers, which gives rise to four possible stereoisomers. These are often grouped into two pairs of enantiomers and are diastereomers to each other. The four stereoisomers are (2S,3R), (2R,3S), (2S,3S), and (2R,3R)-3-amino-2-hydroxybutanoic acid.[1][2][3][4]

Q2: What are the primary methods for separating the diastereomers of this compound?

A2: The most common techniques for separating these diastereomers include fractional crystallization, chromatography (particularly HPLC), and enzymatic resolution.[5][6][7][8]

Q3: Why is the separation of these diastereomers challenging?

A3: Diastereomers have the same molecular weight and connectivity but differ in the spatial arrangement of their atoms. While they have different physical properties (unlike enantiomers), these differences can sometimes be subtle, making separation challenging without optimized methods.[4]

Troubleshooting Guides

Fractional Crystallization

Issue: Poor separation of diastereomers during crystallization.

Possible Cause Troubleshooting Step
Inappropriate Solvent System The solubility difference between diastereomers is not maximized. Experiment with different solvent systems or solvent mixtures to enhance the solubility differential.
Cooling Rate is Too Fast Rapid cooling can lead to co-precipitation of the diastereomers. Employ a slower, more controlled cooling process to allow for selective crystallization of the less soluble diastereomer.
Impurities Present in the Mixture Impurities can interfere with crystal lattice formation. Ensure the starting material is of high purity or perform a preliminary purification step.
Suboptimal pH The pH of the solution can affect the solubility of the amino acid. Adjust the pH to a level where the solubility difference between the diastereomers is greatest.
High-Performance Liquid Chromatography (HPLC)

Issue: Co-elution or poor resolution of diastereomer peaks.

Possible Cause Troubleshooting Step
Inadequate Stationary Phase The column chemistry is not suitable for resolving the diastereomers. For underivatized amino acids, a chiral stationary phase may be necessary. For derivatized amino acids, a standard C18 column might suffice.[6][9]
Mobile Phase Composition is Not Optimized The mobile phase composition (e.g., solvent ratio, pH, additives) is critical for separation. Methodically vary the mobile phase composition to improve resolution. For instance, adjusting the concentration of trifluoroacetic acid (TFA) and the acetonitrile (B52724) gradient can impact separation.[10]
Suboptimal Flow Rate A high flow rate can lead to peak broadening and reduced resolution. Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.[10]
No Derivatization or Ineffective Derivatizing Agent For achiral columns, derivatization with a chiral reagent (e.g., Marfey's reagent) to form diastereomeric derivatives is often necessary. If derivatization is used, ensure the reaction has gone to completion and consider trying different derivatizing agents for better separation.[7][9][10]

Experimental Protocols

Protocol 1: Diastereomeric Separation by Fractional Crystallization of N-acetylated Derivatives

This protocol is based on the principle that N-acetylation can alter the solubility properties of the diastereomers, facilitating their separation by crystallization.

  • N-acetylation: Acetylate the mixture of this compound diastereomers using a standard procedure with acetic anhydride.

  • Salt Formation: Convert the N-acetylated diastereomers into their ammonium (B1175870) salts.[5]

  • Selective Precipitation: Treat the mixture of ammonium salts with ethanol. The ammonium salt of one N-acetylated diastereomer will be less soluble and precipitate out.[5]

  • Filtration: Separate the precipitated salt by filtration.[5]

  • Hydrolysis and Recrystallization: Hydrolyze the separated N-acetylated diastereomer using hydrochloric acid to obtain the free amino acid. Further purify by recrystallization from water to achieve high diastereomeric excess (>99% de).[5]

Protocol 2: HPLC Separation with Pre-column Derivatization

This method is suitable for the analytical and semi-preparative separation of all four stereoisomers.

  • Derivatization: React the amino acid mixture with a derivatizing agent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[6][10]

  • HPLC System: Utilize a reversed-phase HPLC system with a C8 or C18 column.[6][10]

  • Mobile Phase: Employ a gradient elution system. A common mobile phase consists of an aqueous solution with an acid modifier (e.g., 0.1% TFA) and an organic solvent (e.g., acetonitrile).[10]

  • Detection: Monitor the elution of the derivatized diastereomers using a UV detector, typically at a wavelength of 340 nm for dinitrophenyl derivatives.[10]

  • Optimization: Adjust the gradient slope, flow rate, and column temperature to achieve baseline separation of all diastereomer peaks.[10]

Quantitative Data

Table 1: HPLC Separation Parameters for Threonine Isomers

Parameter Value/Condition Reference
Derivatizing Agent 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)[6]
Columns Reversed-phase and chiral columns[6]
Calibration Range (D-Thr, D-allo-Thr, L-allo-Thr) 2.5 fmol - 5 pmol per injection[6]
Calibration Range (L-Thr) 50 fmol - 50 pmol per injection[6]
Precision (Within-day and day-to-day) Approximately 5%[6]

Visualizations

experimental_workflow_crystallization cluster_start Starting Material cluster_process Purification Process cluster_end Final Product start Diastereomeric Mixture of This compound acetylation N-acetylation start->acetylation Step 1 salt_formation Ammonium Salt Formation acetylation->salt_formation Step 2 precipitation Selective Precipitation (Ethanol) salt_formation->precipitation Step 3 filtration Filtration precipitation->filtration Step 4 hydrolysis Hydrolysis (HCl) filtration->hydrolysis Step 5 recrystallization Recrystallization (Water) hydrolysis->recrystallization Step 6 end Purified Diastereomer (>99% de) recrystallization->end

Caption: Workflow for diastereomer purification by fractional crystallization.

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_output Result start Diastereomeric Mixture derivatization Pre-column Derivatization (e.g., Marfey's Reagent) start->derivatization injection Injection onto HPLC derivatization->injection separation Chromatographic Separation (Reversed-Phase Column) injection->separation detection UV Detection (340 nm) separation->detection chromatogram Chromatogram with Separated Diastereomer Peaks detection->chromatogram

Caption: Workflow for HPLC analysis of diastereomers with derivatization.

References

optimizing reaction conditions for 3-amino-2-hydroxybutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-amino-2-hydroxybutanoic acid (threonine).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the synthesis of this compound?

A1: The primary challenges in synthesizing this compound revolve around controlling stereochemistry, achieving high yields, and minimizing side reactions. Key difficulties include:

  • Low Reaction Yields: This can stem from incomplete reactions, degradation of starting materials or products, and competing side reactions.[1]

  • Poor Stereocontrol: Achieving the desired diastereoselectivity (e.g., syn or anti) and enantioselectivity at the two chiral centers (C2 and C3) is a significant hurdle in many synthetic routes.

  • Side Reactions: Common side reactions include O-acylation of the hydroxyl group, dehydration (β-elimination) of the alcohol, epimerization at the α-carbon, and the formation of oxazoline (B21484) or lactone structures.[2]

  • Purification Difficulties: The high polarity and water solubility of the final product can make isolation and purification challenging.[3][4]

Q2: How can I improve the stereoselectivity of my reaction?

A2: Improving stereoselectivity often involves the careful selection of starting materials, reagents, and reaction conditions. Consider the following strategies:

  • Chiral Precursors: Starting from a chiral molecule, such as a carbohydrate, can provide a template for the desired stereochemistry.[5]

  • Enantioselective Catalysis: The use of chiral catalysts, for instance, rhodium(I) complexes with chiral diphosphine ligands, can direct the reaction towards a specific enantiomer.[6]

  • Enzymatic Synthesis: Biocatalytic methods using enzymes like threonine aldolases can offer high stereoselectivity under mild reaction conditions.[7]

  • Substrate Control: The steric and electronic properties of substituents on the starting material can influence the facial selectivity of reagent attack.

Q3: What are the key differences between chemical and enzymatic synthesis of this compound?

A3: Both chemical and enzymatic approaches have their advantages and disadvantages:

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Can be challenging to control; may require chiral auxiliaries or catalysts.Often highly stereoselective, leading to enantiomerically pure products.[7]
Reaction Conditions May require harsh conditions (e.g., extreme temperatures, strong acids/bases).Typically occurs under mild, aqueous conditions (neutral pH, room temperature).
Protecting Groups Often requires the use of protecting groups for the amino and hydroxyl functionalities, adding steps to the synthesis.[1]Usually does not require protecting groups, leading to shorter synthetic routes.
Byproducts Can generate significant amounts of chemical waste.Generally produces less waste and is considered a "greener" approach.
Substrate Scope Generally has a broader substrate scope.Can be limited by the specific substrate tolerance of the enzyme.

Q4: How can I effectively purify the final this compound product?

A4: Due to its polar nature, purification can be challenging. Common techniques include:

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from other charged and uncharged molecules.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a powerful technique for obtaining highly pure product.

  • Preparative HPLC: For small-scale purifications or when high purity is critical, preparative high-performance liquid chromatography can be employed.

Troubleshooting Guides

Issue 1: Low Product Yield
Symptom Potential Cause Troubleshooting Steps
Incomplete reaction (starting material remains) Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.- Gradually increase the reaction temperature, while monitoring for potential side reactions.
Inactive or degraded reagents.- Use fresh, high-purity reagents.- Ensure anhydrous conditions if the reaction is moisture-sensitive.[5]
Formation of multiple byproducts Non-optimal reaction conditions leading to side reactions.- Adjust the stoichiometry of reagents.- Lower the reaction temperature to disfavor side reactions.- Change the solvent to one that may favor the desired reaction pathway.
Dehydration of the hydroxyl group.- Use a milder base or acid catalyst.- Protect the hydroxyl group with a suitable protecting group (e.g., tert-butyl).[1][8]
Product degradation Harsh work-up or purification conditions.- Use milder acidic or basic conditions during work-up.- Employ purification techniques that avoid extreme pH or high temperatures.
Issue 2: Poor Diastereoselectivity (Incorrect syn/anti ratio)
Symptom Potential Cause Troubleshooting Steps
Formation of a mixture of diastereomers Lack of stereocontrol in the key bond-forming step.- Chelation Control: If using a metal-mediated reaction, consider ligands that can form a rigid chelate with the substrate to direct the approach of the nucleophile.- Steric Hindrance: Modify the steric bulk of substituents near the reacting centers to favor one diastereomer over the other.- Solvent Effects: The polarity of the solvent can influence the transition state geometry; screen different solvents.
Epimerization of one of the chiral centers after formation.- Use non-polar, aprotic solvents.- Employ milder bases or acids to prevent epimerization.[2]
Issue 3: Unwanted Side Reactions
Symptom Potential Cause Troubleshooting Steps
Mass spectrum shows a peak corresponding to the product minus 18 Da. Dehydration (β-elimination) of the hydroxyl group.[2]- This is often base-catalyzed. Use a weaker, non-nucleophilic base (e.g., DIPEA instead of triethylamine).- Protect the hydroxyl group.
Mass spectrum shows a peak with an unexpectedly high mass. O-acylation of the hydroxyl group.[2]- Protect the hydroxyl group before introducing acylating agents.- Use a less reactive acylating agent or perform the reaction at a lower temperature.
Presence of an unexpected isomer in the final product. Epimerization at the α-carbon.[8]- Avoid prolonged exposure to strong bases or high temperatures.- Use coupling reagents known to suppress racemization (e.g., COMU, HATU).[1]

Experimental Protocols

Protocol 1: Stereoselective Synthesis from a Carbohydrate Precursor (Example)

This protocol is a generalized example based on the synthesis of all four stereoisomers of this compound from D-gulonic acid γ-lactone and D-glucono-δ-lactone.[5]

  • Preparation of Chiral Amino Alcohol:

    • The starting sugar lactone is subjected to a series of transformations including reduction, activation of a hydroxyl group (e.g., tosylation or mesylation), and nucleophilic substitution with an azide (B81097) (NaN₃).

    • The azide is then reduced to the primary amine (e.g., via catalytic hydrogenation with Pd/C).

    • Protect the amino group (e.g., with a fluorenylmethyloxycarbonyl (Fmoc) or tert-butoxycarbonyl (Boc) group).

  • Formation of the Carbon Backbone:

    • The protected amino alcohol is then subjected to oxidative cleavage (e.g., using NaIO₄) to yield an aldehyde.

    • This aldehyde can then undergo a variety of chain-extension reactions to introduce the final carboxylate group.

  • Deprotection:

    • The protecting groups on the amino and carboxyl groups are removed under appropriate conditions (e.g., acidolysis for Boc, piperidine (B6355638) for Fmoc) to yield the final this compound.

Protocol 2: Enzymatic Synthesis using a Threonine Aldolase (B8822740)

This protocol outlines a general procedure for the enzymatic synthesis.

  • Reaction Setup:

    • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7-8).

    • Dissolve the substrates: an aldehyde (e.g., acetaldehyde) and glycine.

    • Add the threonine aldolase enzyme (commercially available or expressed and purified).

    • If required by the enzyme, add any necessary cofactors (e.g., pyridoxal-5'-phosphate (PLP)).

  • Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding an organic solvent or by heat treatment).

    • Centrifuge the mixture to remove the precipitated enzyme.

    • Purify the supernatant containing the product using ion-exchange chromatography or another suitable method.

Data Presentation

Table 1: Comparison of Reaction Conditions for Different Synthetic Routes

ParameterChemical Synthesis (from Crotonic Acid Derivative)Enzymatic Synthesis (Threonine Aldolase)
Starting Materials Protected crotonic acid, amine sourceAcetaldehyde, Glycine
Key Reagent/Catalyst Osmium tetroxide (for dihydroxylation), chiral ligandThreonine aldolase, PLP
Solvent Organic solvent (e.g., Dichloromethane, THF)Aqueous buffer
Temperature -78 °C to room temperature25 - 40 °C
pH Not applicable (anhydrous)7.0 - 8.5
Typical Yield 60-80%70-95%
Diastereoselectivity Dependent on chiral ligand and substrateHigh (often >99:1)

Visualizations

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis start_chem Starting Material (e.g., Crotonic Acid) protection Protecting Group Introduction start_chem->protection reaction Stereoselective Reaction protection->reaction deprotection Deprotection reaction->deprotection purification_chem Purification deprotection->purification_chem product_chem Final Product purification_chem->product_chem start_enz Substrates (Aldehyde + Glycine) enz_reaction Enzymatic Reaction start_enz->enz_reaction workup Reaction Work-up enz_reaction->workup purification_enz Purification workup->purification_enz product_enz Final Product purification_enz->product_enz troubleshooting_logic cluster_yield Low Yield Solutions cluster_stereo Stereoselectivity Solutions cluster_side Side Reaction Solutions start Problem Encountered low_yield Low Yield start->low_yield poor_stereo Poor Stereoselectivity start->poor_stereo side_reactions Side Reactions start->side_reactions check_reagents Check Reagent Quality low_yield->check_reagents optimize_time_temp Optimize Time/Temp low_yield->optimize_time_temp change_solvent Change Solvent low_yield->change_solvent chiral_catalyst Use Chiral Catalyst poor_stereo->chiral_catalyst change_ligand Change Ligand poor_stereo->change_ligand adjust_temp Adjust Temperature poor_stereo->adjust_temp protecting_groups Use Protecting Groups side_reactions->protecting_groups milder_conditions Use Milder Conditions side_reactions->milder_conditions scavengers Add Scavengers side_reactions->scavengers biosynthesis_pathway aspartate Aspartic Acid aspartyl_phosphate α-Aspartyl- semialdehyde aspartate->aspartyl_phosphate Aspartokinase homoserine Homoserine aspartyl_phosphate->homoserine Homoserine Dehydrogenase o_phospho O-Phospho- homoserine homoserine->o_phospho Homoserine Kinase threonine 3-Amino-2-hydroxybutanoic acid (Threonine) o_phospho->threonine Threonine Synthase

References

Technical Support Center: Identifying Side Products in 3-Amino-2-Hydroxybutanoic Acid Reactions by MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-2-hydroxybutanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying potential side products in your reactions using mass spectrometry (MS).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound, and what potential side products should I be aware of?

A1: this compound and its stereoisomers are commonly synthesized via several routes, each with the potential for specific side products. Two prevalent methods are the Strecker synthesis and variations of aldol (B89426) additions.

  • Strecker Synthesis: This method involves the reaction of an aldehyde with cyanide and ammonia (B1221849) to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[1][2][3]

    • Potential Side Products:

      • Incomplete hydrolysis: The α-aminonitrile intermediate may not fully convert to the carboxylic acid, leading to its presence in the final product.

      • Amide formation: Partial hydrolysis of the nitrile can result in the formation of an α-amino amide.

      • Diastereomers: The Strecker synthesis can produce racemic mixtures, so you may detect other stereoisomers of your target molecule.[4]

  • Aldol Addition-based Syntheses: These methods often involve the reaction of a glycine (B1666218) enolate equivalent with an aldehyde.

    • Potential Side Products:

      • Self-condensation of the aldehyde: The starting aldehyde can react with itself, leading to aldol adducts.

      • Dehydration products: The β-hydroxy group can be eliminated to form α,β-unsaturated amino acids.

      • Epoxide formation and ring-opening byproducts: If the synthesis proceeds through an epoxy acid intermediate, incomplete or alternative ring-opening with ammonia can lead to regioisomeric amino alcohols.

Q2: What is a "homobislactone" and why might I be seeing it in my reaction?

A2: A homobislactone is a cyclic dimer that can form from α-hydroxy-β-amino acids, particularly during activation of the carboxylic acid for amide bond formation (e.g., peptide synthesis).[5] This side product is a significant concern as it can reduce the yield of your desired coupled product. Its formation is often promoted by the presence of a base.[5] If you are performing reactions where the carboxylate of this compound is activated, the unexpected presence of a higher molecular weight species could indicate homobislactone formation.

Q3: Are there any known degradation pathways for this compound that I should be aware of?

A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, analogous compounds like threonine can undergo degradation. For instance, 2-amino-3-oxobutanoic acid, a related compound, is known to spontaneously decompose to aminoacetone.[6] Depending on the reaction conditions (e.g., presence of oxidizing agents or extreme pH), you might observe byproducts resulting from oxidation of the alcohol, decarboxylation, or other rearrangements.

Troubleshooting Guide: Side Product Identification by MS

This guide will help you to identify potential side products in your this compound reactions using mass spectrometry.

Problem 1: I am seeing unexpected peaks in my mass spectrum. How can I identify them?

Solution:

  • Determine the Molecular Weight: Obtain the monoisotopic mass of the unexpected peak from your high-resolution mass spectrum.

  • Consult the Potential Side Product Table: Compare the determined molecular weight with the masses of potential side products listed in Table 1.

  • Analyze the Fragmentation Pattern: If you have MS/MS data, compare the fragmentation pattern of the unknown peak with the expected fragmentation of potential side products. Key fragmentation patterns for β-hydroxy α-amino acids and their derivatives are outlined below.

Table 1: Potential Side Products and their Monoisotopic Masses

Potential Side ProductChemical FormulaMonoisotopic Mass (Da)Likely Origin
3-Amino-2-oxobutanoic acidC₄H₇NO₃117.0426Oxidation of starting material/product
2,3-Diaminobutanoic acidC₄H₁₀N₂O₂118.0742Side reaction with excess ammonia
3-Amino-2-hydroxybutanamideC₄H₁₀N₂O₂118.0742Incomplete hydrolysis in Strecker synthesis
3-Aminobut-2-enoic acidC₄H₇NO₂99.0477Dehydration of product
Homobislactone of this compoundC₈H₁₄N₂O₄202.0954Dimerization during carboxyl activation[5]
Problem 2: How do I interpret the MS/MS fragmentation pattern of this compound and its potential side products?

Solution:

The fragmentation of β-hydroxy α-amino acids in ESI-MS/MS typically involves neutral losses of small molecules like water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂), as well as cleavage of the carbon-carbon backbone.

Expected Fragmentation of this compound (MW = 119.0582 g/mol )

  • [M+H]⁺ = 120.0657

    • Loss of H₂O (m/z 102.0551): A very common fragmentation for alcohols.

    • Loss of NH₃ (m/z 103.0599): Typical for primary amines.

    • Loss of HCOOH (formic acid, m/z 74.0600): A characteristic fragmentation of amino acids.[7]

    • Loss of CO₂ and H₂ (m/z 74.0600): Another pathway to the m/z 74 ion.

    • Cleavage of the Cα-Cβ bond: This can lead to various smaller fragments.

Interpreting Side Product Fragmentation:

  • 3-Amino-2-oxobutanoic acid ([M+H]⁺ = 118.0499): Expect to see fragments related to the keto functionality, such as loss of CO.

  • Homobislactone ([M+H]⁺ = 203.1028): The fragmentation pattern will be more complex. Look for fragments corresponding to the monomer unit (m/z 120) or losses of elements of the monomer.

Below is a DOT script for a Graphviz diagram illustrating a simplified fragmentation pathway for protonated this compound.

Fragmentation_Pathway M [M+H]⁺ m/z 120.0657 loss_H2O [M+H-H₂O]⁺ m/z 102.0551 M->loss_H2O - H₂O loss_NH3 [M+H-NH₃]⁺ m/z 103.0599 M->loss_NH3 - NH₃ loss_HCOOH [M+H-HCOOH]⁺ m/z 74.0600 M->loss_HCOOH - HCOOH

Simplified ESI-MS/MS fragmentation of this compound.

Experimental Protocols

While a universal protocol does not exist, a general workflow for sample preparation for LC-MS analysis is provided below. For specific synthesis protocols, it is recommended to consult the primary literature for the method you are employing.[4]

General LC-MS Sample Preparation Workflow

Sample_Prep_Workflow start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction (if applicable) quench->extract dry Dry Organic Layer (e.g., over Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate dissolve Dissolve in Mobile Phase concentrate->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter inject Inject into LC-MS filter->inject

References

Technical Support Center: Scale-Up of 3-amino-2-hydroxybutanoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of 3-amino-2-hydroxybutanoic acid production.

Troubleshooting Guides

Biocatalytic Production (Fermentation)

Problem 1: Low Yield of this compound in Bioreactor Compared to Shake Flask.

  • Question: My microbial strain produced a promising yield of this compound in shake flasks, but the yield has significantly dropped after scaling up to a laboratory-scale bioreactor. What are the potential causes and how can I troubleshoot this?

  • Answer: This is a common challenge in scaling up bioprocesses. The discrepancy in yield is often due to differences in the physicochemical environment between a shake flask and a bioreactor. Here are the key factors to investigate:

    • Oxygen Transfer: The surface area-to-volume ratio decreases significantly in a bioreactor, which can lead to insufficient oxygen supply for aerobic microorganisms.[][2]

      • Troubleshooting:

        • Increase the agitation speed to improve mixing and oxygen dispersion.

        • Increase the aeration rate (sparging) with sterile air or oxygen-enriched air.

        • Monitor the dissolved oxygen (DO) level in real-time and maintain it at the optimal level determined in small-scale experiments. A DO level below a critical threshold can trigger a shift in metabolism towards the production of organic acids instead of the desired amino acid.[3][4]

    • Mixing and Homogeneity: Inadequate mixing in a larger vessel can lead to localized gradients of nutrients, pH, and temperature, stressing the microorganisms.[][5]

      • Troubleshooting:

        • Optimize the impeller design and agitation speed to ensure uniform mixing without causing excessive shear stress on the cells.

        • Implement a fed-batch strategy to maintain optimal nutrient concentrations and avoid the accumulation of inhibitory byproducts.[6]

    • pH Control: Microbial metabolism can cause significant pH shifts in the culture medium. In a bioreactor, active pH control is crucial.

      • Troubleshooting:

        • Implement an automated pH control system that adds acid or base as needed to maintain the optimal pH for your microbial strain.[6] The optimal pH for similar fermentation processes often ranges from 6.0 to 8.0.[7]

    • Substrate and Byproduct Inhibition: High concentrations of the substrate or accumulation of metabolic byproducts, such as acetate (B1210297), can inhibit microbial growth and product formation.[][8]

      • Troubleshooting:

        • Employ a fed-batch or continuous culture strategy to maintain low, non-inhibitory concentrations of the substrate.

        • Genetically modify the microbial strain to reduce the production of inhibitory byproducts. For example, deleting genes involved in acetate production has been shown to improve the yield of related products.[8]

Problem 2: High Levels of Impurities and Byproducts in the Fermentation Broth.

  • Question: The fermentation broth contains significant amounts of other amino acids and organic acids, complicating the purification of this compound. How can I minimize the formation of these impurities?

  • Answer: The formation of byproducts is a common issue stemming from the complex metabolic network of microorganisms. Addressing this requires a multi-faceted approach:

    • Metabolic Engineering:

      • Troubleshooting:

        • Utilize CRISPR-Cas9 or other genetic engineering tools to knock out genes responsible for the synthesis of major byproduct pathways.[8]

        • Overexpress the genes in the biosynthetic pathway leading to this compound to channel more carbon flux towards your product.

    • Optimization of Fermentation Conditions:

      • Troubleshooting:

        • Adjust the carbon-to-nitrogen ratio in the medium. An imbalance can lead to the overproduction of other amino acids.

        • Optimize the concentration of key nutrients, as excessive levels can sometimes lead to the formation of undesirable byproducts.[6]

        • Control the dissolved oxygen level, as oxygen limitation can trigger a shift in metabolism towards the production of organic acids.[3][4]

Chemical Synthesis

Problem 3: Inconsistent Product Quality and Yield Upon Scale-Up.

  • Question: I have successfully synthesized this compound in the lab, but upon scaling up the reaction volume, I am observing inconsistent yields and the formation of new impurities. What could be the cause?

  • Answer: Reproducibility issues during the scale-up of chemical synthesis are often related to mass and heat transfer limitations.[5]

    • Heat Transfer: Exothermic or endothermic reactions that are easily managed at a small scale can become problematic in larger reactors due to the reduced surface-area-to-volume ratio.[]

      • Troubleshooting:

        • Use a jacketed reactor with precise temperature control.

        • For highly exothermic reactions, consider a semi-batch or continuous flow process where reactants are added gradually to control the rate of heat generation.

        • Perform reaction calorimetry studies to understand the thermal hazards of your process and ensure safe operation at scale.[9]

    • Mixing Efficiency: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[5]

      • Troubleshooting:

        • Select an appropriate impeller and agitation speed for the viscosity of your reaction mixture.

        • Ensure that solid reagents are adequately suspended to allow for complete reaction.

    • Reagent Addition: The rate and method of reagent addition can significantly impact the reaction outcome at a larger scale.

      • Troubleshooting:

        • Control the addition rate of critical reagents to maintain a consistent reaction profile.

        • For multiphasic reactions, ensure efficient mixing to maximize the interfacial area.

Problem 4: Difficulties in Purification and Isolation of the Final Product.

  • Question: I am struggling to purify this compound at a larger scale. The crystallization process is not reproducible, and I am losing a significant amount of product.

  • Answer: Purification and isolation are critical steps that often require re-optimization during scale-up.

    • Crystallization:

      • Troubleshooting:

        • Develop a robust crystallization protocol by studying the solubility of this compound in different solvent systems at various temperatures.

        • Control the cooling rate and agitation during crystallization to promote the formation of uniform, easily filterable crystals.

        • Consider seeded crystallization to improve reproducibility.

    • Downstream Processing:

      • Troubleshooting:

        • Explore continuous downstream processing techniques, such as continuous crystallization and filtration, which can improve efficiency and consistency at a larger scale.[10]

        • Evaluate different filtration and drying methods to find the most efficient and scalable option for your product's physical form.

Frequently Asked Questions (FAQs)

  • Q1: What are the key parameters to monitor during the scale-up of a fermentation process for this compound production?

    • A1: Critical parameters to monitor and control include temperature, pH, dissolved oxygen, agitation speed, aeration rate, and nutrient concentrations.[2][6] Real-time monitoring and control of these parameters are essential for a successful and reproducible scale-up.[5]

  • Q2: How can I ensure the genetic stability of my microbial strain during scale-up?

    • A2: Microbial strain stability can be a concern during prolonged or repeated cultivation.[] It is advisable to periodically re-sequence the genome of your production strain to check for mutations. Additionally, maintaining a well-characterized cell bank and limiting the number of subcultures before inoculation of the main bioreactor can help ensure genetic stability.

  • Q3: What are the regulatory considerations for scaling up the production of this compound for pharmaceutical applications?

    • A3: For pharmaceutical applications, the entire scale-up process must adhere to Good Manufacturing Practices (GMP).[5] This includes thorough documentation of all process steps, validation of the manufacturing process to ensure consistency, and stringent quality control of raw materials and the final product.[2][5]

  • Q4: How can I manage the supply chain for raw materials during scale-up?

    • A4: As production volume increases, so does the demand for raw materials. It is crucial to establish strong relationships with reliable suppliers and have a robust quality control system for incoming materials to ensure their consistency.[2][5] Diversifying your sourcing options can also mitigate the risk of supply chain disruptions.[5]

Data Presentation

Table 1: Example Fermentation Parameter Optimization

ParameterRange InvestigatedOptimal ValueObserved Effect on Yield
Temperature25 - 37 °C30 °CYield decreases at higher and lower temperatures.[6][11]
pH6.0 - 8.07.0Significant drop in production outside the optimal range.[6][7]
Inoculum Percentage5 - 20%20%Higher inoculum led to increased GABA production in a similar process.[12]
Agitation Speed100 - 200 rpm100 rpmHigher agitation did not improve GABA yield in a related fermentation.[12]

Note: This table is based on data for the production of other amino acids and serves as a general guideline for optimizing the production of this compound.

Experimental Protocols

Protocol 1: Optimizing Dissolved Oxygen in a 5L Bioreactor

  • Inoculum Preparation: Prepare a seed culture of the production strain in a suitable medium and grow to the mid-exponential phase.

  • Bioreactor Setup: Sterilize a 5L bioreactor containing 3L of the production medium. Calibrate the pH and DO probes.

  • Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of 0.1.

  • Initial Conditions: Set the initial temperature to 30°C and pH to 7.0 (controlled with 2M HCl and 2M NaOH). Set the initial agitation to 200 rpm and aeration to 1 vvm (volume of air per volume of liquid per minute).

  • DO Cascade Control:

    • Set the DO setpoint to 30% of air saturation.

    • Establish a cascade control loop where the agitation speed is first increased (e.g., from 200 to 800 rpm) to maintain the DO setpoint.

    • If maximum agitation is insufficient, the cascade should then increase the aeration rate (e.g., from 1 to 2 vvm).

    • If further control is needed, the gas supply can be supplemented with pure oxygen.

  • Sampling and Analysis: Take samples at regular intervals to measure cell density (OD600), substrate consumption, and the concentration of this compound and major byproducts using HPLC or LC-MS.

  • Data Evaluation: Correlate the product yield and byproduct formation with the DO profile to determine the optimal DO control strategy.

Visualizations

Fermentation_Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_production Production Scale Shake_Flask Shake Flask Experiments Bioreactor_5L 5L Bioreactor (Process Development) Shake_Flask->Bioreactor_5L Scale-Up Strain_Optimization Strain Optimization Strain_Optimization->Shake_Flask Medium_Optimization Medium Optimization Medium_Optimization->Shake_Flask Parameter_Optimization Parameter Optimization (pH, DO, Temp) Bioreactor_5L->Parameter_Optimization Downstream_Development Downstream Process Development Parameter_Optimization->Downstream_Development Production_Bioreactor Production Scale Bioreactor Downstream_Development->Production_Bioreactor Technology Transfer GMP_Manufacturing GMP Manufacturing Production_Bioreactor->GMP_Manufacturing Purification Purification & Isolation GMP_Manufacturing->Purification

Caption: Workflow for scaling up biocatalytic production.

Chemical_Synthesis_Troubleshooting cluster_investigation Investigation cluster_solutions Solutions Inconsistent_Yield Inconsistent Yield/ Impurity Profile Heat_Transfer Heat Transfer Issues? Inconsistent_Yield->Heat_Transfer Mixing_Efficiency Mixing Inefficient? Inconsistent_Yield->Mixing_Efficiency Reagent_Addition Reagent Addition Rate? Inconsistent_Yield->Reagent_Addition Jacketed_Reactor Use Jacketed Reactor/ Improve Cooling Heat_Transfer->Jacketed_Reactor Optimize_Agitation Optimize Impeller/ Agitation Speed Mixing_Efficiency->Optimize_Agitation Controlled_Addition Control Addition Rate/ Use Flow Chemistry Reagent_Addition->Controlled_Addition

Caption: Troubleshooting logic for chemical synthesis scale-up.

References

Technical Support Center: Method Development for Baseline Separation of 3-Amino-2-Hydroxybutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving baseline separation of 3-amino-2-hydroxybutanoic acid enantiomers. Given that this amino acid has two chiral centers, it exists as four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The following resources are designed to address common challenges encountered during method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for separating the stereoisomers of this compound?

A1: There are two main approaches for the chiral separation of amino acids like this compound:

  • Direct Method: This involves the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) that can directly distinguish between the enantiomers without prior derivatization. Macrocyclic glycopeptide-based columns, such as those using teicoplanin as a chiral selector, are particularly effective for underivatized amino acids.[1]

  • Indirect Method: This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column.[2]

Q2: Which chiral stationary phase (CSP) is recommended for the direct separation of underivatized this compound?

A2: For underivatized amino acids, macrocyclic glycopeptide CSPs are highly recommended due to their ability to interact with polar and ionic compounds.[3] The Astec CHIROBIOTIC® T column, which utilizes teicoplanin, has shown great success in resolving the enantiomers of a wide range of amino acids and is a strong starting point for method development for this compound.[1][4]

Q3: What are some common chiral derivatizing agents (CDAs) for the indirect separation of amino acids?

A3: Several CDAs are available, with the choice often depending on the detection method and the specific amino acid. Common reagents include:

  • Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): Widely used for forming diastereomers that can be separated by reversed-phase HPLC.

  • 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): A fluorescent tagging agent that allows for highly sensitive detection.[1][5]

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): Another effective reagent for creating diastereomeric derivatives.

Q4: Can Gas Chromatography (GC) be used for the enantioseparation of this compound?

A4: Yes, GC can be used, but it requires derivatization to make the amino acid volatile. A two-step derivatization is common: esterification of the carboxylic acid group followed by acylation of the amino and hydroxyl groups. The resulting derivatives can then be separated on a chiral GC column. Care must be taken to avoid racemization during the derivatization process.

Troubleshooting Guides

This section addresses specific issues that may arise during method development.

Issue 1: Poor or No Resolution of Enantiomers

Symptoms:

  • A single, broad peak for all stereoisomers.

  • Overlapping peaks with no baseline separation (Resolution, Rs < 1.5).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) If using a direct method, the selected CSP may not provide sufficient chiral recognition for this compound. Consider screening different types of CSPs (e.g., teicoplanin-based, crown ether-based).
Incorrect Mobile Phase Composition The mobile phase composition is critical for chiral recognition. Systematically vary the type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile), the pH, and the buffer concentration. For CHIROBIOTIC® T, both polar organic and reversed-phase modes can be effective.[6]
Suboptimal Temperature Temperature can significantly impact chiral separations. Lowering the column temperature often increases resolution, although it may also increase backpressure and run time.
Ineffective Chiral Derivatizing Agent (CDA) In an indirect method, the chosen CDA may not be creating diastereomers with sufficient separation. Try a different CDA (e.g., switch from FDAA to NBD-F).
Derivatization Reaction Failure Ensure the derivatization reaction has gone to completion. Optimize reaction conditions such as pH, temperature, and reaction time.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, often with a "tail" or "front."

  • Tailing Factor (TF) or Asymmetry Factor (As) outside of the acceptable range (typically > 1.2 for tailing).[7]

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Secondary Interactions with Stationary Phase Unwanted interactions between the analyte and the silica (B1680970) backbone of the column can cause peak tailing, especially for basic compounds. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can sometimes mitigate this.
Column Overload Injecting too much sample can lead to peak fronting or tailing.[8] Reduce the sample concentration or injection volume.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and keep lengths to a minimum.
Column Contamination or Degradation Contaminants on the column inlet frit or degradation of the stationary phase can lead to poor peak shape.[8] Try flushing the column with a strong solvent or, if the problem persists, replace the column.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Experimental Protocols

The following are detailed experimental protocols for the separation of threonine stereoisomers, which are structurally analogous to this compound and provide an excellent starting point for method development.

Method 1: Direct Chiral HPLC using a Macrocyclic Glycopeptide CSP

This method is adapted from protocols for underivatized amino acids on an Astec CHIROBIOTIC® T column.[1]

Parameter Condition
Column Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Water / Acetic Acid / Triethylamine (e.g., 70:30:0.1:0.1, v/v/v/v). The ratio of methanol to water can be adjusted to optimize retention and resolution.
Flow Rate 1.0 mL/min
Temperature 25°C (can be lowered to improve resolution)
Detection UV at 210 nm or Mass Spectrometry (MS)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase.
Method 2: Indirect Chiral HPLC via Pre-Column Derivatization with NBD-F

This method is based on a validated procedure for the determination of threonine isomers in biological samples.[5]

Derivatization Procedure:

  • To 10 µL of the sample solution, add 10 µL of a borate (B1201080) buffer (e.g., 0.1 M, pH 8.0).

  • Add 20 µL of 10 mM NBD-F in acetonitrile.

  • Heat the mixture at 60°C for 5 minutes.

  • Cool the reaction mixture and add 60 µL of 0.1 M HCl to stop the reaction.

HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A gradient of: A) 0.1% Trifluoroacetic acid (TFA) in water and B) 0.1% TFA in acetonitrile. Start with a low percentage of B and increase over time.
Flow Rate 1.0 mL/min
Temperature 40°C
Detection Fluorescence (Excitation: 470 nm, Emission: 530 nm)
Injection Volume 20 µL

Quantitative Data Summary

The following table presents typical performance data for the chiral separation of amino acid stereoisomers using different methods. These values can serve as a benchmark for method development for this compound.

Method Chiral Selector/Derivatizing Agent Analytes Resolution (Rs) Separation Factor (α)
Direct HPLC Teicoplanin (CHIROBIOTIC® T)Various underivatized amino acids> 1.5 for most1.1 - 2.0+
Indirect HPLC NBD-FThreonine & allo-Threonine enantiomers> 4.0Not Reported
Direct HPLC Crown EtherThreonine & allo-Threonine enantiomers> 1.51.1 - 1.4

Note: Rs and α values are highly dependent on specific experimental conditions.

Visualizations

experimental_workflow cluster_direct Direct Method cluster_indirect Indirect Method d_sample Sample Preparation (Dissolve in Mobile Phase) d_hplc Chiral HPLC System (e.g., CHIROBIOTIC T) d_sample->d_hplc d_detection Detection (UV or MS) d_hplc->d_detection d_analysis Data Analysis (Resolution, Purity) d_detection->d_analysis i_sample Sample Preparation i_derivatization Derivatization (e.g., with NBD-F) i_sample->i_derivatization i_hplc Achiral HPLC System (e.g., C18 Column) i_derivatization->i_hplc i_detection Detection (Fluorescence) i_hplc->i_detection i_analysis Data Analysis (Resolution, Purity) i_detection->i_analysis start Start start->d_sample Choose Direct start->i_sample Choose Indirect

Caption: Experimental workflows for direct and indirect chiral separation methods.

troubleshooting_workflow start Poor Resolution (Rs < 1.5) q_mobile_phase Optimize Mobile Phase? (Composition, pH, Additives) start->q_mobile_phase a_mobile_phase Adjust Organic Modifier Ratio Vary pH and Buffer Strength q_mobile_phase->a_mobile_phase Yes q_temperature Optimize Temperature? q_mobile_phase->q_temperature No a_mobile_phase->q_temperature a_temperature Decrease Column Temperature (e.g., in 5°C increments) q_temperature->a_temperature Yes q_csp Change CSP / Derivatization? q_temperature->q_csp No a_temperature->q_csp a_csp Screen Different CSPs Try Alternative CDA q_csp->a_csp Yes end_success Baseline Separation Achieved q_csp->end_success No a_csp->end_success

References

Technical Support Center: Preventing Racemization of 3-amino-2-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of 3-amino-2-hydroxybutanoic acid during derivatization procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which a pure enantiomer of a chiral molecule, such as (2S,3R)-3-amino-2-hydroxybutanoic acid, converts into an equal mixture of both of its enantiomers (in this case, also producing (2R,3S)-3-amino-2-hydroxybutanoic acid). This results in a loss of optical activity. In drug development and other biological research, the specific three-dimensional structure of a molecule is often crucial for its activity and safety. The different enantiomers of this compound can have significantly different pharmacological effects, making the control of its stereochemical integrity essential.

Q2: What is the primary chemical mechanism that causes racemization during the derivatization of this compound?

A2: The most common mechanism for racemization during the derivatization of amino acids is the formation of a planar intermediate, such as an oxazolone (B7731731) (or azlactone), when the carboxylic acid group is activated.[1] This intermediate loses its chirality at the alpha-carbon (C2). The alpha-proton becomes acidic and can be removed by a base, leading to a planar enolate-like structure. Subsequent re-protonation can occur from either side of the planar intermediate, resulting in a mixture of both enantiomers. The presence of the hydroxyl group on the beta-carbon (C3) can influence the electronic environment and potentially the rate of this process.

Q3: Which experimental conditions are known to promote the racemization of hydroxy amino acids like this compound?

A3: Several factors can increase the risk of racemization:

  • Elevated Temperatures: Higher reaction temperatures provide the energy needed to overcome the activation barrier for racemization.

  • Strong Bases: The presence of strong, non-hindered bases can facilitate the abstraction of the alpha-proton, which is a key step in the racemization mechanism.[2]

  • Prolonged Reaction Times: Longer exposure to conditions that promote racemization will naturally lead to a greater extent of conversion to the undesired enantiomer.

  • Certain Derivatization Reagents: Highly reactive derivatization agents, especially those used for activating the carboxyl group in peptide coupling, can increase the likelihood of forming racemization-prone intermediates.[3] For instance, using carbodiimides without racemization suppressants is a known risk.[1]

Q4: How do protecting groups help in preventing racemization?

A4: Protecting groups are essential for minimizing side reactions, including racemization.

  • α-Amino Protection: The choice of the N-terminal protecting group can influence the rate of racemization. While Fmoc and Boc are standard, some research suggests that other protecting groups might offer superior suppression of racemization for certain amino acids.[1]

  • Side Chain Protection: For this compound, protecting the hydroxyl group is critical to prevent its participation in side reactions. Common protecting groups for hydroxyl functions include tert-butyl (tBu) in Fmoc-based strategies and benzyl (B1604629) (Bzl) in Boc-based strategies.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant racemization observed after derivatization for GC-MS analysis (e.g., silylation). High derivatization temperature or prolonged heating.Optimize the derivatization conditions by lowering the temperature and reducing the reaction time. For silylation with reagents like MTBSTFA, start with the manufacturer's recommended conditions and adjust as needed.
Use of a strongly basic catalyst.If a base is required, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[2][5]
Racemization detected after derivatization for HPLC analysis (e.g., using a chiral derivatizing agent). The derivatization reaction itself may be causing racemization. Some highly reactive chiral derivatizing agents can contribute to epimerization.Switch to a milder chiral derivatizing agent. Marfey's reagent (FDAA) and its analogs (like L-FDLA) are generally used under basic conditions that can be optimized to minimize racemization.[6][7][8]
Sub-optimal pH during derivatization.Carefully control the pH of the reaction mixture. For many derivatizations, a mildly basic pH is required. Extreme pH values should be avoided.
Loss of stereochemical purity during a coupling reaction involving this compound. Use of a carbodiimide (B86325) coupling reagent (e.g., DCC, DIC) without an additive.Always use carbodiimide reagents in conjunction with a racemization-suppressing additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[1][3]
Use of a highly activating coupling reagent that is prone to causing racemization.Switch to a coupling reagent known for low racemization, such as an onium salt like HBTU, HATU, or COMU.[1]
Unprotected hydroxyl group on this compound.Ensure the hydroxyl group is protected with a suitable protecting group (e.g., tBu or Bzl) before activating the carboxyl group for coupling.[1][4]

Quantitative Data on Racemization

While specific quantitative data for this compound is limited in the literature, the following table summarizes the expected relative racemization risk with different coupling reagents for structurally similar amino acids like serine and threonine.

Coupling Reagent Combination Relative Racemization Risk Reference
DIC / HOBtLow[3]
DIC / HOAtVery Low[3]
HBTU / HOBtLow[1]
HATU / HOAtVery Low[1]
DIC aloneHigh[1]

Experimental Protocols

Protocol 1: Low-Racemization Derivatization for Chiral HPLC Analysis using FDAA (Marfey's Reagent)

This protocol is adapted for the derivatization of this compound for subsequent enantiomeric analysis by HPLC.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in 200 µL of 1 M sodium bicarbonate solution.

  • Derivatization: Add a solution of 1% (w/v) FDAA in acetone (B3395972) (400 µL).

  • Incubation: Vortex the mixture and incubate at 40°C for 1 hour.

  • Quenching: Stop the reaction by adding 200 µL of 1 M HCl.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system equipped with a C18 column. The diastereomeric derivatives can be separated and quantified.[6]

Protocol 2: General Low-Racemization Peptide Coupling

This protocol outlines a general procedure for coupling a protected this compound derivative in solid-phase peptide synthesis (SPPS) with minimal racemization.

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of the protected this compound derivative (e.g., Fmoc-Thr(tBu)-OH as an analogue) and a coupling reagent like HATU (3-5 equivalents) in DMF. Add a hindered base such as DIPEA or 2,4,6-collidine (6-10 equivalents).

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Confirmation: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Visualizations

RacemizationMechanism cluster_chiral Chiral State cluster_planar Planar Intermediate cluster_racemic Racemic Mixture L_AA L-Amino Acid (Chiral) Oxazolone Oxazolone Intermediate (Achiral at Cα) L_AA->Oxazolone Activation & Base-catalyzed proton abstraction D_AA D-Amino Acid (Chiral) Oxazolone->D_AA Protonation L_AA_regen L-Amino Acid (Chiral) Oxazolone->L_AA_regen Protonation

Caption: Mechanism of racemization via an oxazolone intermediate.

DerivatizationWorkflow cluster_start Starting Material cluster_protection Protection Strategy cluster_derivatization Derivatization/Coupling cluster_analysis Analysis Start This compound ProtectOH Protect Hydroxyl Group (e.g., with tBu or Bzl) Start->ProtectOH ProtectNH2 Protect Amino Group (e.g., with Fmoc or Boc) ProtectOH->ProtectNH2 Derivatize Derivatization or Coupling (Low Temp, Weak Base, Low-Racemization Reagents) ProtectNH2->Derivatize Analysis Chiral GC/HPLC Analysis Derivatize->Analysis

Caption: Workflow for minimizing racemization during derivatization.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Threonine and its Isomer, 3-Amino-2-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the known biological functions of the essential amino acid L-Threonine and a theoretical exploration of the potential activities of its structural isomer, 3-Amino-2-Hydroxybutanoic Acid.

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the biological activities of L-Threonine (2-amino-3-hydroxybutanoic acid) and its structural isomer, this compound. While L-Threonine is a well-characterized essential amino acid with a multitude of known physiological roles, publicly available experimental data on the biological activity of this compound is scarce. Therefore, this comparison presents established data for L-Threonine and offers a theoretical perspective on the potential, yet unproven, biological activities of this compound based on their structural differences.

Introduction to the Molecules

L-Threonine is a proteinogenic α-amino acid, meaning it is a fundamental building block of proteins in living organisms.[1] Its structure includes an α-amino group and a β-hydroxyl group, making it one of two proteinogenic amino acids with a chiral side chain. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[2]

This compound is a structural isomer of threonine, with the positions of the amino and hydroxyl groups swapped on the butanoic acid backbone. This seemingly subtle change in structure can lead to vastly different chemical properties and, consequently, distinct biological activities. While the synthesis of its various stereoisomers has been documented, its biological functions remain largely unexplored.[3]

Comparative Overview of Biological Activities

The following table summarizes the known biological activities of L-Threonine and explores the hypothetical activities of this compound.

Biological ActivityL-Threonine (2-amino-3-hydroxybutanoic acid)This compound (Hypothetical)
Role in Protein Synthesis Essential component of proteins; crucial for the synthesis of structural proteins, enzymes, and antibodies.[2][4]Not incorporated into proteins. May act as a competitive inhibitor of threonine-related enzymes due to structural similarity.
Metabolic Significance Precursor for the biosynthesis of other amino acids like glycine (B1666218) and serine.[2] Its catabolism produces acetyl-CoA, which enters the citric acid cycle for energy production.[4]Unknown metabolic fate. Could potentially interfere with threonine metabolic pathways.
Post-Translational Modifications The hydroxyl group is a key site for O-linked glycosylation and phosphorylation by kinases, crucial for regulating protein function and signaling.The hydroxyl group at the 2-position might be a substrate for different classes of enzymes, but this is not documented.
Signaling Pathway Involvement Activates mTOR signaling, promoting protein synthesis and cell growth.[4] Involved in MAPK signaling pathways, influencing cellular responses to external stimuli.[4]No known involvement in signaling pathways. Could potentially act as an antagonist to threonine-mediated signaling.
Immune Function Essential for a robust immune response, including the production of antibodies and T-cell function.[1]Unknown. Its potential impact on the immune system has not been studied.

Signaling Pathways and Metabolic Roles

L-Threonine Signaling Pathways

L-Threonine is a key regulator of cellular metabolism and growth, primarily through its influence on the mTOR (mechanistic Target of Rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell proliferation, growth, and survival. Threonine availability is sensed by the cell, and in its presence, mTOR is activated, leading to the phosphorylation of downstream targets that promote protein synthesis.

Threonine_Signaling Threonine L-Threonine mTORC1 mTORC1 Complex Threonine->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes

Caption: L-Threonine activates the mTORC1 signaling pathway.
Hypothetical Interaction of this compound with Threonine Metabolism

Given its structural similarity to threonine, this compound could potentially act as a competitive inhibitor of enzymes that utilize threonine as a substrate. For example, threonine dehydrogenase is a key enzyme in threonine catabolism.[4] this compound might bind to the active site of this enzyme without being processed, thereby blocking threonine breakdown.

Hypothetical_Inhibition Threonine L-Threonine Enzyme Threonine Dehydrogenase Threonine->Enzyme Binds to Isomer This compound Isomer->Inhibition Product Metabolic Products Enzyme->Product Catalyzes Inhibition->Enzyme Inhibits

Caption: Hypothetical competitive inhibition of a threonine-metabolizing enzyme.

Experimental Protocols

As there are no published studies on the biological activity of this compound, this section details a standard experimental protocol for assessing the effects of a compound on a known signaling pathway, using the mTOR pathway as an example. This protocol could be adapted to investigate the effects of this compound and compare them to L-Threonine.

Protocol: Analysis of mTORC1 Activation by Western Blotting

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., HEK293T or MCF-7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve the cells of amino acids for 1-2 hours by incubating them in an amino acid-free medium.

  • Treat the cells with varying concentrations of L-Threonine or this compound for a specified time (e.g., 30 minutes). Include a vehicle control.

2. Protein Extraction:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

4. Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated S6 kinase (p-S6K), a downstream target of mTORC1, and total S6K (as a loading control).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the p-S6K signal to the total S6K signal for each sample.

  • Compare the levels of p-S6K in the treated samples to the control to determine the effect on mTORC1 activation.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochem Biochemical Analysis A Seed Cells B Starve Cells A->B C Treat with Compounds B->C D Protein Extraction C->D E Western Blotting D->E F Data Analysis E->F

References

A Comparative Guide to the Functional Differences Between 3-Amino-2-Hydroxybutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional differences between the enantiomers of 3-amino-2-hydroxybutanoic acid, commonly known as threonine. The two primary enantiomers discussed are (2S,3R)-2-amino-3-hydroxybutanoic acid (L-Threonine) and (2R,3S)-2-amino-3-hydroxybutanoic acid (D-Threonine). This document synthesizes experimental data to elucidate their distinct biological activities, metabolic fates, and analytical methodologies, offering critical insights for research and pharmaceutical development.

Core Functional Differences: L-Threonine vs. D-Threonine

The fundamental difference between L-Threonine and D-Threonine lies in their stereochemistry, which dictates their recognition and processing by biological systems. L-Threonine is the naturally occurring, biologically active form essential for a multitude of physiological functions in mammals. In stark contrast, D-Threonine is not incorporated into proteins and is generally considered to have minimal to no biological activity in these organisms. Enzymes and receptors within the human body are highly stereospecific and have evolved to recognize the L-form of amino acids.

L-Threonine is a crucial component for:

  • Protein Synthesis: As a proteinogenic amino acid, it is a fundamental building block for proteins.

  • Immune Function: It is a precursor for the synthesis of immunoglobulins and plays a role in the function of the thymus.

  • Gut Health: L-Threonine is a major component of mucin, the protein that forms the protective mucus layer in the gut.

  • Metabolism: It serves as a precursor to other essential compounds, including glycine (B1666218) and acetyl-CoA, and is vital for the metabolism of fats.

D-Threonine , on the other hand, is primarily:

  • Utilized in research applications to study enzyme specificity and the effects of stereochemistry on biological processes.

  • Metabolized via oxidative deamination by D-amino acid oxidase (DAAO), which is considered a detoxification mechanism.

  • Used as a chiral building block in the synthesis of peptidomimetic drugs.

Quantitative Data Comparison

The following tables summarize available quantitative data from various studies, highlighting the differences in metabolism and analytical detection of L- and D-Threonine. It is important to note that some of this data is compiled from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: In Vivo Metabolism and Oxidation of Threonine Enantiomers

SpeciesEnantiomerDietary Level/DoseKey FindingReference
RatL-Threonine0.15% - 0.85% of dietThe rate of oxidation is low at intake levels required for maximum growth and increases as intake surpasses this requirement.
RatL-Threonine3% of dietRapid oxidation occurs in rats with induced high serine-threonine dehydratase activity, leading to lower tissue threonine concentrations.
HumanL-Threonine50 µmol/kg/hr (Control)Threonine oxidation to CO2 is approximately 15 µmol/kg/hr.
HumanL-Threonine126 µmol/kg/hr (Excess)Threonine oxidation to CO2 increases threefold to 45-49 µmol/kg/hr.
RatD-ThreonineNot SpecifiedSignificant amounts of D-Threonine are found in the frontal brain areas and urine.

Table 2: Tissue Distribution of Threonine Isomers in Rats

Tissue/FluidD-Threonine (nmol/g wet tissue)D-allo-Threonine (nmol/g wet tissue)L-allo-ThreonineReference
Corpus Striatum0.85 ± 0.055.01 ± 0.32Not Detected
Frontal BrainSignificant AmountsSignificant AmountsNot Detected
UrineSignificant AmountsSignificant AmountsNot Detected

Table 3: Analytical Methods for Quantification of DL-Threonine Enantiomers

Analytical MethodTechniqueDerivatization AgentLimit of Detection (LOD)Limit of Quantification (LOQ)Resolution (Rs)Reference
HPLC-FLDReversed-Phase with Chiral Column4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)-2.5 fmol - 5 pmol (Linear Range)> 1.5
GC-MSChiral Capillary ColumnN,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester--Baseline separation
UPLC-MS/MSReversed-Phase C18NBD-F-0.06 - 10 ng/mL> 1.5
GC-MSChiral Capillary ColumnMethyl chloroformate/methanol3.2 - 446 nM0.031 - 1.95 µM> 2.4

Metabolic Pathways and Signaling

The metabolic fates of L-Threonine and D-Threonine are dictated by distinct enzymatic pathways due to the high stereospecificity of metabolic enzymes.

L-Threonine Metabolic Pathways

L-Threonine is an essential amino acid that is catabolized through several pathways to produce energy and other vital metabolites. The primary routes in animals are:

  • Threonine Dehydrogenase Pathway: This pathway converts L-Threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA.

  • Threonine Dehydratase (Serine Dehydratase) Pathway: This pathway deaminates L-Threonine to produce α-ketobutyrate and ammonia.

  • Threonine Aldolase Pathway: This pathway cleaves L-Threonine into glycine and acetaldehyde.

L_Threonine_Metabolism cluster_dehydrogenase Threonine Dehydrogenase Pathway cluster_dehydratase Threonine Dehydratase Pathway cluster_aldolase Threonine Aldolase Pathway L_Threonine L-Threonine ketobutyrate 2-Amino-3-ketobutyrate L_Threonine->ketobutyrate Threonine Dehydrogenase alpha_ketobutyrate α-Ketobutyrate + NH3 L_Threonine->alpha_ketobutyrate Threonine Dehydratase glycine_acetaldehyde Glycine + Acetaldehyde L_Threonine->glycine_acetaldehyde Threonine Aldolase glycine_acetylCoA Glycine + Acetyl-CoA ketobutyrate->glycine_acetylCoA

Metabolic pathways of L-Threonine.
D-Threonine Metabolic Pathway

D-amino acids, including D-Threonine, are not utilized for protein synthesis in mammals. The primary metabolic pathway for D-Threonine is oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAAO). This process is generally considered a detoxification mechanism.

D_Threonine_Metabolism cluster_daao D-Amino Acid Oxidase (DAAO) Pathway D_Threonine D-Threonine keto_acid Corresponding α-keto acid D_Threonine->keto_acid DAAO

Metabolic pathway of D-Threonine.

Experimental Protocols

Chiral HPLC with Pre-column Derivatization and Fluorescence Detection

This protocol is a sensitive and selective method for the determination of all four threonine isomers in complex matrices like mammalian tissues.

1. Sample Preparation (from Rat Brain Tissue)

  • Homogenize brain tissue in 10 volumes of 0.1 M perchloric acid.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Neutralize the sample with a potassium carbonate solution.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate. The resulting supernatant is used for derivatization.

2. Derivatization

  • To 100 µL of the sample supernatant, add 100 µL of a borate (B1201080) buffer (pH 8.0).

  • Add 100 µL of a 50 mM solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile.

  • Incubate the mixture at 60°C for 5 minutes.

  • Stop the reaction by adding 200 µL of 0.1 M

A Comparative Guide to the Synthetic Routes of 3-Amino-2-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-amino-2-hydroxybutanoic acid, a key chiral building block for various bioactive molecules, has been approached through diverse synthetic strategies. This guide provides a comparative analysis of prominent synthetic routes, offering insights into their methodologies, efficiency, and stereochemical control. The information presented is intended to assist researchers in selecting the most suitable method for their specific applications, from laboratory-scale synthesis to potential scale-up for drug development.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic approaches to this compound and its derivatives. This allows for a direct comparison of yields and stereoselectivity, where reported.

Synthetic RouteStarting Material(s)Key IntermediatesOverall YieldStereoselectivity/Optical PurityReference
Stereospecific Synthesis from SugarsD-gulonic acid γ-lactoneEpoxides, chiral amino-alcoholsNot explicitly stated as a single valueEnantiomerically pure[1][2]
Diastereoselective Reduction (for AHPBA)Racemic N-protected-β-amino-α-keto ester-HighHigh (anti-selective)[3]
Chiral Template-Based Approach (for AHPBA)(2R,4R)-pentanediol, aldehydeChiral acetalGoodHigh[3]
Facile Synthesis via Cyanohydrin (for AHpHBA**)N-Boc-D-tyrosine methyl esterAldehyde, cyanohydrinGoodOptically pure[4]
Enzymatic Synthesis (for amino-diols)Aldehydes, hydroxy ketones, aminesAldol adductsUp to 94% conversionHigh (single diastereomer)[5]
Microbial Synthesis (for 3-hydroxybutyric acid)GlucoseAcetoacetyl-CoA, 3-hydroxybutyryl-CoAUp to 11.2 g/LEnantiomerically pure (R)- or (S)-[6]

* (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoic acid ** (2S,3R)-3-amino-2-hydroxy-4-(4'-hydroxyphenyl)butanoic acid

Experimental Protocols

Stereospecific Synthesis of (2S,3R)-3-Amino-2-hydroxybutanoic Acid from D-Gulonic Acid γ-Lactone

This method exemplifies a stereospecific approach where the chirality of the starting material dictates the stereochemistry of the final product.[1]

Step 1: Formation of a Chiral Amino Alcohol Precursor

The synthesis begins with the transformation of D-gulonic acid γ-lactone through a series of selective reactions to form a key chiral amino alcohol intermediate. This involves protection of hydroxyl groups, introduction of an amino functionality (often via an azide (B81097) intermediate), and selective deprotection and modification of the carbon chain.[1]

Step 2: Conversion to the Final Product

The chiral amino alcohol is then converted to (2S,3R)-3-amino-2-hydroxybutanoic acid. A typical procedure involves the following transformations: i) Oxidative cleavage of a terminal diol to an aldehyde. ii) Subsequent oxidation of the aldehyde to a carboxylic acid. iii) Final deprotection of the amino and hydroxyl groups.

Detailed Experimental Steps (Illustrative Example based on[1]):

A detailed multi-step protocol is outlined in the source literature, involving reagents such as LAH, Tf2O, NaN3, Pd/C, NaIO4, and MsCl under specific reaction conditions. All reactions are typically carried out under an inert nitrogen atmosphere.[1]

Diastereoselective Reduction of a β-Amino-α-Keto Ester for the Synthesis of an AHPBA Analogue

This highly efficient method establishes two stereocenters in a single step through dynamic kinetic resolution.[3]

Step 1: Synthesis of the β-Amino-α-Keto Ester

A starting imine undergoes a Mannich addition with ethyl diazoacetate, catalyzed by a Lewis acid. The resulting β-amino-α-diazo ester is then oxidized using an agent like Oxone to yield the racemic β-amino-α-keto ester.[3]

Step 2: Stereoselective Reduction

In an inert atmosphere, the racemic N-protected-β-amino-α-keto ester is dissolved in an appropriate solvent. A Ruthenium(II)-based catalyst is added, and the reduction is carried out using a hydrogen source, such as a formic acid/triethylamine mixture, at a controlled temperature. The reaction progress is monitored by TLC or LC-MS.[3]

Step 3: Purification

Upon completion, the reaction is quenched, and the enantioenriched anti-α-hydroxy-β-amino ester is purified by column chromatography.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G Stereospecific Synthesis from a Sugar Precursor A D-Gulonic Acid γ-Lactone B Series of Selective Transformations (Protection, Azide Introduction, etc.) A->B C Chiral Amino Alcohol Intermediate B->C D Oxidative Cleavage & Oxidation C->D E Protected this compound D->E F Deprotection E->F G (2S,3R)-3-Amino-2-hydroxybutanoic Acid F->G

Caption: Stereospecific synthesis from a sugar precursor.

G Diastereoselective Reduction via Dynamic Kinetic Resolution A Starting Imine + Ethyl Diazoacetate B Mannich Addition A->B C β-Amino-α-diazo Ester B->C D Oxidation (e.g., Oxone) C->D E Racemic N-Protected-β-amino-α-keto Ester D->E F Stereoselective Reduction (Ru(II) catalyst, H-source) E->F G Enantioenriched anti-α-Hydroxy-β-amino Ester F->G

Caption: Diastereoselective reduction for AHPBA synthesis.

G Enzymatic Cascade for Amino Diol Synthesis cluster_0 One-Pot Reaction A Aldehyde D Aldol Reaction (FSA Variants) A->D B Hydroxy Ketone B->D C Amine F Reductive Amination (IRED-259) C->F E Aldol Adduct D->E E->F G Stereoselective Amino-Diol F->G

Caption: Enzymatic cascade for amino diol synthesis.

Concluding Remarks

The choice of a synthetic route to this compound is contingent upon the desired stereoisomer, required scale, and available resources. The stereospecific synthesis from sugars offers a robust method for obtaining all four stereoisomers in high optical purity.[1][2] For analogues like AHPBA, diastereoselective reduction provides an elegant and efficient approach with high stereocontrol.[3]

Emerging chemoenzymatic and microbial strategies present promising green alternatives, offering high selectivity and the potential for more sustainable production processes.[5][6][7] While not all of these have been explicitly applied to this compound itself, the principles are readily adaptable.

Researchers should carefully consider the advantages and limitations of each route. For instance, classical chemical syntheses may offer versatility but can involve harsh reagents and multiple protection/deprotection steps. In contrast, biocatalytic methods can provide exceptional selectivity under mild conditions but may require specific enzymes and optimization of reaction conditions. This guide serves as a starting point for navigating these choices in the synthesis of this important class of molecules.

References

A Comparative Guide to the Enzyme Inhibitory Potential of 3-Amino-2-Hydroxybutanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct evidence for the enzyme inhibitory role of 3-amino-2-hydroxybutanoic acid is not extensively documented in publicly available research, its structural analogs, particularly derivatives of threonine and other β-hydroxy-α-amino acids, have demonstrated significant inhibitory activity against several key enzymes. This guide provides a comparative analysis of these analogs, offering insights into their target enzymes, inhibitory potency, and the experimental methodologies used for their validation.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of various structural analogs of this compound against their target enzymes is summarized in the table below. This data, including IC50 and Ki values, allows for a direct comparison of their efficacy.

Compound/Analog ClassTarget EnzymeInhibitorIC50KiInhibition Type
Threonine Analogs AspartokinaseL-Threonine5.4 ± 0.12 mM[1]-Allosteric Feedback[2][3]
Threonine SynthaseL-threo-3-Hydroxyhomoserine phosphate-6 µM[4]Competitive
Threonine SynthaseL-2-Amino-5-phosphonovaleric acid-31 µM[4]Competitive
3-Amino-2-hydroxy-4-phenyl-butanoic acid Derivatives Aminopeptidase (B13392206) N (APN/CD13)Bestatin (Ubenimex)Varies (µM range)-Competitive, Zinc Chelator[5]
Aminopeptidase N (APN/CD13)Tosedostat (CHR-2797)Nanomolar range-Potent Inhibitor[6]
3-Amino-2-hydroxyamides Methionine Aminopeptidase-2 (MetAP-2)Substituted 3-amino-2-hydroxyamidesNanomolar range-Selective
Methionine Aminopeptidase-2 (MetAP-2)FumagillinLow nanomolar-Irreversible, Covalent
Methionine Aminopeptidase-2 (MetAP-2)TNP-470 (AGM-1470)Low nanomolar-Irreversible, Covalent[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for assessing the inhibitory activity of the discussed enzyme classes.

Threonine Synthase Inhibition Assay (Continuous Spectrophotometric)

This assay continuously monitors the activity of threonine synthase by coupling the production of L-threonine to the oxidation of NADH.

  • Reaction Mixture: Prepare a reaction mixture containing O-phospho-L-homoserine (OPHS) as the substrate, threonine deaminase (TD), hydroxyisocaproate dehydrogenase (HO-HxoDH), and NADH in a suitable buffer (e.g., HEPES, pH 8.7).

  • Enzyme Addition: Initiate the reaction by adding purified threonine synthase to the mixture.

  • Spectrophotometric Monitoring: Continuously measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

  • Data Analysis: The rate of the reaction is determined from the linear phase of the absorbance change. For inhibition studies, the assay is performed with varying concentrations of the inhibitor, and the data is used to calculate kinetic parameters such as Ki.[8]

Aminopeptidase N (APN/CD13) Inhibition Assay

The inhibitory activity against APN is typically determined using a chromogenic or fluorogenic substrate.

  • Enzyme and Substrate Preparation: Prepare a solution of purified APN and a suitable substrate, such as L-Alanine-p-nitroanilide.

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., Bestatin) for a defined period.

  • Reaction Initiation: Start the reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Measurement: Monitor the release of the chromogenic or fluorogenic product over time using a spectrophotometer or fluorometer.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Methionine Aminopeptidase-2 (MetAP-2) Inhibition Assay

The activity of MetAP-2 is often assessed by measuring the release of N-terminal methionine from a peptide substrate.

  • Reaction Components: The assay mixture typically includes recombinant human MetAP-2, a synthetic peptide substrate (e.g., Met-Pro-p-nitroanilide), and a suitable buffer containing a divalent cation like Co²⁺ or Mn²⁺, as enzyme activity can be metal-dependent.[9]

  • Inhibitor Addition: Add varying concentrations of the test compounds (e.g., substituted 3-amino-2-hydroxyamides) to the reaction mixture.

  • Enzymatic Reaction: Initiate the reaction by adding the enzyme and incubate at a controlled temperature.

  • Detection: The amount of product formed is quantified, often by measuring the absorbance of the released p-nitroaniline at 405 nm.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

Visualizing Mechanisms and Pathways

Diagrams are provided below to illustrate key concepts in enzyme inhibition and relevant biochemical pathways.

Allosteric_Inhibition cluster_enzyme Enzyme Enzyme (Aspartokinase) Substrate Substrate (Aspartate) ActiveSite Active Site Substrate->ActiveSite Binds to Product Product (Aspartyl-phosphate) Inhibitor Allosteric Inhibitor (L-Threonine) AllostericSite Allosteric Site Inhibitor->AllostericSite Binds to ActiveSite->Product Catalyzes AllostericSite->ActiveSite Induces conformational change (Inhibits binding)

Caption: Allosteric inhibition of Aspartokinase by L-Threonine.

Experimental_Workflow start Start: Prepare Reagents prepare_enzyme Prepare Enzyme Solution start->prepare_enzyme prepare_substrate Prepare Substrate Solution start->prepare_substrate prepare_inhibitor Prepare Inhibitor Dilutions start->prepare_inhibitor pre_incubation Pre-incubate Enzyme with Inhibitor prepare_enzyme->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) prepare_substrate->initiate_reaction prepare_inhibitor->pre_incubation pre_incubation->initiate_reaction monitor_reaction Monitor Reaction Progress (Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate IC50/Ki) monitor_reaction->data_analysis end End: Determine Inhibitory Potency data_analysis->end Threonine_Biosynthesis_Inhibition Aspartate Aspartate AK Aspartokinase Aspartate->AK Aspartyl_P Aspartyl- phosphate Asp_SA Aspartate- semialdehyde Aspartyl_P->Asp_SA Homoserine Homoserine Asp_SA->Homoserine O_Phospho_H O-Phospho- homoserine Homoserine->O_Phospho_H Inhibitor2 Substrate Analogs (Competitive Inhibition) O_Phospho_H->Inhibitor2 TS Threonine Synthase O_Phospho_H->TS Threonine L-Threonine Inhibitor1 Threonine (Feedback Inhibition) Threonine->Inhibitor1 Inhibitor1->AK Inhibits Inhibitor2->TS Inhibits AK->Aspartyl_P TS->Threonine

References

A Comparative Guide to Assessing the Purity of Synthetic 3-Amino-2-Hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of synthetic compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 3-amino-2-hydroxybutanoic acid, a molecule with two chiral centers and thus four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. The selection of an appropriate analytical technique is critical for quality control, ensuring therapeutic efficacy and safety.

This guide details and compares three primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, the mass balance approach, a comprehensive strategy for purity assessment, is discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying the stereoisomers of this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer and diastereomer.

Methodology & Performance

a) Direct Chiral HPLC: This method involves the direct injection of the sample onto a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed.

b) Indirect Chiral HPLC (Derivatization): In this approach, the amino acid stereoisomers are first derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18). Another common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which adds a fluorescent tag, enhancing detection sensitivity.[1]

Experimental Protocol: Indirect Chiral HPLC with NBD-F Derivatization [1]

  • Sample Preparation: Dissolve the synthetic this compound sample in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0).

  • Derivatization: Add a solution of NBD-F in acetonitrile (B52724) and incubate at 60°C for 30 minutes.

  • Quenching: Stop the reaction by adding a dilute acid (e.g., HCl).

  • HPLC Analysis:

    • Column: A reversed-phase column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 470 nm, Emission: 530 nm).

    • Second Dimension (Chiral Separation): The eluent from the first dimension containing the four derivatized isomers can be directed to a chiral column for separation of the enantiomeric pairs.

Table 1: Comparative Performance of Chiral HPLC Methods

ParameterDirect Chiral HPLCIndirect Chiral HPLC (NBD-F Derivatization)
Principle Differential interaction with a chiral stationary phase.Separation of diastereomeric derivatives on an achiral column.
Sample Preparation Minimal, direct injection.Requires a derivatization step.
Sensitivity Moderate (UV detection).High (Fluorescence detection).[1]
Resolution of Stereoisomers Good, dependent on the choice of chiral column.Excellent, can resolve all four stereoisomers.[1]
Analysis Time Typically 20-40 minutes.Longer due to the two-step separation process.
Limit of Detection (LOD) ng/mL range.fmol to pmol range per injection.[1]
Limit of Quantitation (LOQ) ng/mL range.fmol to pmol range per injection.[1]
Precision (%RSD) < 2%Approximately 5% (within-day and day-to-day).[1]
Key Advantage Simpler workflow.Higher sensitivity and selectivity.
Key Disadvantage Lower sensitivity for trace impurities.More complex and time-consuming sample preparation.

Workflow for Chiral HPLC Analysis

cluster_direct Direct Chiral HPLC cluster_indirect Indirect Chiral HPLC Sample_Direct Sample Solution Injection_Direct Direct Injection Sample_Direct->Injection_Direct Chiral_Column Chiral HPLC Column Injection_Direct->Chiral_Column Detection_Direct UV/MS Detection Chiral_Column->Detection_Direct Data_Analysis_Direct Data Analysis Detection_Direct->Data_Analysis_Direct Sample_Indirect Sample Solution Derivatization Derivatization (e.g., NBD-F) Sample_Indirect->Derivatization Injection_Indirect Injection Derivatization->Injection_Indirect Achiral_Column Achiral HPLC Column Injection_Indirect->Achiral_Column Detection_Indirect Fluorescence/MS Detection Achiral_Column->Detection_Indirect Data_Analysis_Indirect Data Analysis Detection_Indirect->Data_Analysis_Indirect

Figure 1: Workflows for direct and indirect chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile compounds. For amino acids, a derivatization step is necessary to increase their volatility.

Methodology & Performance

The analysis of this compound stereoisomers by GC-MS involves a two-step derivatization process to convert the non-volatile amino acid into a volatile derivative.

Experimental Protocol: GC-MS with Derivatization [2]

  • Sample Preparation: The sample is dried thoroughly.

  • Esterification: The carboxylic acid group is esterified, for example, by heating with an acidic alcohol (e.g., 2,2,2-trifluoroethanol (B45653) in HCl).

  • Acylation: The amino and hydroxyl groups are acylated using a reagent like isobutoxycarbonyl chloride.

  • GC-MS Analysis:

    • Column: A chiral capillary column (e.g., Chirasil-Val).[2]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the derivatives (e.g., starting at 70°C and ramping up to 180°C).

    • Carrier Gas: Helium.

    • Detection: Mass Spectrometer (Electron Ionization mode).

Table 2: Performance Characteristics of GC-MS for Purity Assessment

ParameterGC-MS with Derivatization
Principle Separation of volatile derivatives on a chiral capillary column followed by mass spectrometric detection.
Sample Preparation Requires a multi-step derivatization process.[2]
Sensitivity Very high, capable of detecting trace-level impurities.
Resolution of Stereoisomers Excellent, can baseline separate all four stereoisomers.[2]
Analysis Time Typically 30-50 minutes per sample.
Limit of Detection (LOD) pg to fg range.
Limit of Quantitation (LOQ) pg to fg range.
Precision (%RSD) < 5%
Key Advantage High sensitivity and specificity, providing structural information from mass spectra.
Key Disadvantage Complex and potentially error-prone sample preparation; not suitable for thermally labile compounds.

Workflow for GC-MS Analysis

Sample Dried Sample Esterification Esterification Sample->Esterification Acylation Acylation Esterification->Acylation Injection GC Injection Acylation->Injection Chiral_GC_Column Chiral GC Column Injection->Chiral_GC_Column MS_Detection Mass Spectrometry Detection Chiral_GC_Column->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Figure 2: Experimental workflow for GC-MS analysis of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[3][4]

Methodology & Performance

For the purity assessment of this compound, a specific proton signal unique to the molecule is chosen for integration. The purity is calculated based on the integral ratio, molecular weights, and masses of the analyte and the internal standard.

Experimental Protocol: qNMR [3]

  • Sample Preparation: Accurately weigh the synthetic this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolution: Add a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Program: A standard single-pulse experiment.

    • Acquisition Parameters: Ensure a long relaxation delay (D1) to allow for complete relaxation of all protons, typically 5 times the longest T1 value.

  • Data Processing:

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Integration: Integrate the selected signals for the analyte and the internal standard.

  • Purity Calculation: Use the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where I = integral value, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.

Table 3: Performance Characteristics of qNMR for Purity Assessment

ParameterQuantitative NMR (qNMR)
Principle Direct quantification based on the signal intensity relative to a certified internal standard.[3]
Sample Preparation Simple dissolution of accurately weighed sample and standard.
Sensitivity Lower compared to chromatographic methods.
Resolution of Stereoisomers Does not separate stereoisomers; provides total purity. Chiral resolving agents can be used for enantiomeric excess determination.
Analysis Time Relatively fast, typically 10-20 minutes per sample for data acquisition.
Limit of Detection (LOD) µg to mg range.
Limit of Quantitation (LOQ) µg to mg range.
Precision (%RSD) High, typically < 1%.
Key Advantage A primary ratio method, highly accurate and precise, non-destructive, and provides structural information.[3]
Key Disadvantage Lower sensitivity, does not inherently separate isomers without chiral additives.

Logical Relationship in qNMR Purity Calculation

cluster_inputs Experimental Inputs cluster_nmr NMR Data Mass_Analyte Mass of Analyte (m_analyte) Calculation Purity Calculation Formula Mass_Analyte->Calculation Mass_Std Mass of Standard (m_std) Mass_Std->Calculation MW_Analyte MW of Analyte MW_Analyte->Calculation MW_Std MW of Standard MW_Std->Calculation Purity_Std Purity of Standard (P_std) Purity_Std->Calculation Integral_Analyte Integral of Analyte Signal (I_analyte) Integral_Analyte->Calculation Protons_Analyte Number of Protons (N_analyte) Protons_Analyte->Calculation Integral_Std Integral of Standard Signal (I_std) Integral_Std->Calculation Protons_Std Number of Protons (N_std) Protons_Std->Calculation Purity_Result Analyte Purity (%) Calculation->Purity_Result

Figure 3: Logical relationship of parameters for qNMR purity calculation.

Mass Balance Approach

The mass balance method is a comprehensive approach to determine the purity of a substance by identifying and quantifying all significant impurities.[5][6] The purity is then calculated by subtracting the sum of the mass fractions of all impurities from 100%.

Methodology

This approach involves using a combination of analytical techniques to quantify different types of impurities.

Experimental Protocol: Mass Balance [5][6]

  • Quantification of Structurally Related Impurities (including stereoisomers): Use a validated chromatographic method (e.g., Chiral HPLC or GC-MS) to identify and quantify diastereomers and enantiomers.

  • Determination of Water Content: Use Karl Fischer titration.

  • Quantification of Residual Solvents: Use headspace GC-MS.

  • Determination of Non-Volatile Residues (Inorganic Impurities): Use thermogravimetric analysis (TGA) or a residue on ignition test.

  • Purity Calculation:

    • Purity (%) = 100% - (% Structurally Related Impurities + % Water + % Residual Solvents + % Non-Volatile Residues)

Table 4: Overview of the Mass Balance Approach

ComponentAnalytical Technique
Main Component Assay Titration, qNMR, or a calibrated chromatographic method.
Structurally Related Impurities Chiral HPLC-UV/MS, GC-MS.[5]
Water Content Karl Fischer Titration.[6]
Residual Solvents Headspace GC-MS.[6]
Non-Volatile Residues Thermogravimetric Analysis (TGA), Residue on Ignition.[6]

Workflow for Mass Balance Purity Assessment

cluster_impurities Impurity Quantification Sample Synthetic this compound Struct_Imp Structurally Related Impurities (Chiral HPLC/GC-MS) Sample->Struct_Imp Water Water Content (Karl Fischer) Sample->Water Solvents Residual Solvents (GC-MS) Sample->Solvents Non_Volatile Non-Volatile Residues (TGA) Sample->Non_Volatile Calculation Purity = 100% - Σ(Impurities) Struct_Imp->Calculation Water->Calculation Solvents->Calculation Non_Volatile->Calculation Final_Purity Certified Purity Value Calculation->Final_Purity

Figure 4: Workflow for the mass balance approach to purity determination.

Conclusion and Recommendations

The choice of the most suitable analytical method for assessing the purity of synthetic this compound depends on the specific requirements of the analysis.

  • For routine quality control and stereoisomer quantification , Chiral HPLC offers a robust and reliable solution. The indirect method with derivatization is recommended for high sensitivity and the ability to resolve all four stereoisomers.

  • For the detection of trace-level impurities and definitive identification , GC-MS is the method of choice due to its superior sensitivity and specificity, although it requires more complex sample preparation.

  • For obtaining a highly accurate and precise purity value of the main component , qNMR is an excellent primary method, but it does not inherently provide information on stereoisomeric purity without the use of chiral additives.

  • For establishing a certified reference material or for a comprehensive purity assessment , the Mass Balance approach is the most thorough strategy, as it accounts for all potential impurities.

A combination of these techniques is often employed for a comprehensive characterization of synthetic this compound, ensuring its quality, safety, and efficacy in research and drug development.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Bleomycin, a Glycopeptide with a Complex Amino Acid Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of bleomycin (B88199), a complex glycopeptide antibiotic. While the initial focus was on peptides containing 3-amino-2-hydroxybutanoic acid, the scarcity of comprehensive and comparative public data necessitated a shift to a well-documented analogue. Bleomycin, which incorporates a structurally related β-hydroxy histidine moiety, serves as an exemplary case study for understanding the translation of in vitro findings to in vivo models. This document presents quantitative data, detailed experimental protocols, and visualizations of the signaling pathways associated with its biological effects.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of bleomycin's effects in cellular systems versus whole organisms.

Table 1: In Vitro Cytotoxicity of Bleomycin Sulfate (B86663) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)Exposure Time (hours)
A549Lung Carcinoma10 - 5048 - 72
HeLaCervical Cancer5 - 2548
CHOHamster OvaryVaries by cell cycle phase24
V-79Hamster Lung Fibroblast~1524

Table 2: In Vivo Antitumor Efficacy of Bleomycin in Murine Models

Tumor ModelAnimal StrainBleomycin DoseRoute of AdministrationTumor Growth Inhibition (%)
Squamous Cell CarcinomaC3H/He mice10 mg/kgIntraperitoneal50 - 70
Lewis Lung CarcinomaC57BL/6 mice5 - 15 mg/kgIntratracheal40 - 60
Sarcoma 180ICR mice20 mg/kgIntravenous~60

Table 3: Comparison of In Vitro and In Vivo Parameters for Bleomycin-Induced Pulmonary Fibrosis

ParameterIn Vitro Model (A549 cells)In Vivo Model (C57BL/6 mice)
Endpoint Epithelial-Mesenchymal Transition (EMT) markersLung collagen deposition, inflammation
Bleomycin Conc./Dose 1 - 10 µg/mL1 - 5 mg/kg
Key Biomarkers ↑ α-SMA, ↑ Vimentin, ↓ E-cadherinHydroxyproline (B1673980), ↑ TGF-β1, ↑ IL-6
Time Course 24 - 72 hours14 - 28 days

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments involving bleomycin.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Human alveolar epithelial cells (A549) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Cell Seeding : Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.[1]

  • Bleomycin Treatment : The culture medium is replaced with fresh medium containing various concentrations of bleomycin sulfate. A control group receives medium without the drug.[1]

  • Incubation : The cells are incubated for a specified period, typically 24, 48, or 72 hours.[1]

  • MTT Addition : After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition : The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Bleomycin-Induced Pulmonary Fibrosis in Mice
  • Animal Model : C57BL/6 mice (8-10 weeks old) are commonly used due to their susceptibility to bleomycin-induced fibrosis.[1]

  • Anesthesia : Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Bleomycin Administration : A single intratracheal instillation of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile saline is administered. Control mice receive saline only.

  • Monitoring : Mice are monitored daily for weight loss and signs of distress.

  • Endpoint Analysis (Day 14 or 21) :

    • Bronchoalveolar Lavage (BAL) : The lungs are lavaged with saline to collect cells and fluid for inflammatory cell counting and cytokine analysis.

    • Histology : The lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to assess collagen deposition.

    • Hydroxyproline Assay : A portion of the lung tissue is hydrolyzed to measure the total lung collagen content via a hydroxyproline assay.

Mandatory Visualization

The following diagrams illustrate the primary mechanism of action of bleomycin and a typical experimental workflow.

bleomycin_moa bleomycin Bleomycin fe_complex Bleomycin-Fe(II) Complex bleomycin->fe_complex + Fe(II) ros Reactive Oxygen Species (ROS) (superoxide, hydroxyl radicals) fe_complex->ros + O₂ o2 O₂ dna DNA ssb Single-Strand Breaks dna->ssb dsb Double-Strand Breaks dna->dsb ros->dna attacks cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) ssb->cell_cycle_arrest dsb->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of Bleomycin-induced DNA damage.

experimental_workflow start Hypothesis: Peptide Activity in_vitro In Vitro Studies (e.g., Cell Culture) start->in_vitro cytotoxicity Cytotoxicity/Activity Assays (IC50, MIC) in_vitro->cytotoxicity mechanism Mechanistic Studies (e.g., Western Blot, qPCR) in_vitro->mechanism in_vivo In Vivo Studies (e.g., Mouse Model) cytotoxicity->in_vivo Promising Results data_analysis Data Analysis & Comparison cytotoxicity->data_analysis mechanism->in_vivo efficacy Efficacy Testing (e.g., Tumor Reduction) in_vivo->efficacy toxicity Toxicity Assessment (e.g., Histopathology) in_vivo->toxicity efficacy->data_analysis toxicity->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 3-Amino-2-Hydroxybutanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the separation of 3-amino-2-hydroxybutanoic acid enantiomers and its closely related isomers, such as threonine. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its structural isomer, threonine, to provide valuable insights into column selection and method development.

The separation of stereoisomers, particularly enantiomers, of amino acids and their derivatives is a crucial task in pharmaceutical analysis and development. This compound, possessing two chiral centers, can exist as four stereoisomers. The distinct pharmacological and toxicological profiles of each stereoisomer necessitate their effective separation and quantification. This guide explores the efficacy of various types of chiral stationary phases (CSPs) for this purpose, with a focus on polysaccharide-based, macrocyclic glycopeptide, and zwitterionic ion-exchanger CSPs.

Comparison of Chiral Stationary Phase Performance

The choice of a chiral stationary phase is paramount for achieving successful enantioseparation. The following table summarizes the quantitative performance of different CSPs for the separation of threonine enantiomers, which serve as a proxy for this compound due to their structural similarity. The data includes retention factor (k), separation factor (α), and resolution (Rs) where available.

Chiral Stationary Phase (CSP)AnalyteMobile Phasek1αRsReference
Macrocyclic Glycopeptide
CHIROBIOTIC TDL-Threonine30:70 (v/v) Water:Methanol (B129727) + 0.02% Formic Acid---[1]
Zwitterionic Ion-Exchanger
ZWIX(+)™Nα-Fmoc-Threonine(tBu)-OH1% H₂O in MeOH + 30 mM TEA + 60 mM FA0.441.000.00[2]
Polysaccharide-Based
Chiralpak IANBD-derivatized (S)-Leucine ethyl ester20% 2-propanol/hexane (B92381)4.311.131.83[3]
Chiralcel OD-HNBD-derivatized (S)-Leucine ethyl ester10% 2-propanol/hexane6.041.142.12[3]

Note: The data for polysaccharide-based CSPs is for a derivatized amino acid ester and is included to provide a broader comparison of CSP types. The direct separation of underivatized this compound on these phases may require derivatization.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for the CSPs discussed.

Macrocyclic Glycopeptide CSP (CHIROBIOTIC T)
  • Column: CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm particles

  • Mobile Phase: A mixture of water and methanol (30:70, v/v) containing 0.02% formic acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection: UV at 205 nm[1]

  • Sample Preparation: The sample is dissolved in a 30:70 water:methanol mixture to a concentration of 300 µg/mL.[1]

Zwitterionic Ion-Exchanger CSP (ZWIX(+)™)
  • Analyte Preparation: Nα-Fmoc protection of the amino acid is required.

  • Mobile Phase: 1% (v/v) H₂O in Methanol containing 30 mM triethylamine (B128534) (TEA) and 60 mM formic acid (FA).[2]

  • Flow Rate: Not specified.

  • Temperature: Experiments can be conducted in a temperature range of 5–50 °C to study thermodynamic parameters.[2]

  • Detection: UV detection is suitable for the Fmoc-derivatized analytes.

Polysaccharide-Based CSPs (Chiralpak IA and Chiralcel OD-H)
  • Analyte Preparation: Derivatization with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is performed to introduce a chromophore and enhance interaction with the CSP.[3]

  • Mobile Phase: A mixture of 2-propanol and hexane. For Chiralpak IA, a 20% 2-propanol in hexane (v/v) mixture is used. For Chiralcel OD-H, a 10% 2-propanol in hexane (v/v) mixture is used.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Detection: Simultaneous UV (310 nm) and fluorescence (470 nm excitation, 530 nm emission) detection.[3]

Experimental Workflow and Signaling Pathways

To visualize the general workflow for chiral separation method development, the following diagram is provided.

Caption: General workflow for chiral separation of amino acids by HPLC.

Logical Relationship of CSP Selection

The selection of an appropriate CSP is a critical decision in method development. The following diagram illustrates the logical considerations for choosing a CSP for polar amino acids like this compound.

CSP_Selection_Logic cluster_derivatization Derivatization Strategy cluster_csp Chiral Stationary Phase Options Analyte Analyte: This compound NoDeriv Underivatized Analyte->NoDeriv WithDeriv Derivatized Analyte->WithDeriv Macrocyclic Macrocyclic Glycopeptide (e.g., Chirobiotic T) NoDeriv->Macrocyclic Good for polar analytes CrownEther Crown Ether NoDeriv->CrownEther Effective for primary amines LigandEx Ligand Exchange NoDeriv->LigandEx Requires metal ions Polysaccharide Polysaccharide-Based (e.g., Chiralpak, Chiralcel) WithDeriv->Polysaccharide Broad applicability Zwitterionic Zwitterionic (e.g., ZWIX) WithDeriv->Zwitterionic Good for charged derivatives

Caption: Decision tree for selecting a chiral stationary phase.

References

Navigating the Silence: A Comparative Analysis of 3-Amino-2-Hydroxybutanoic Acid's Potential Biological Effects Through Its Structural Relatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature review reveals a significant gap in the scientific understanding of 3-amino-2-hydroxybutanoic acid's biological effects. Currently, there is a notable absence of published experimental data, established signaling pathways, or detailed in vivo/in vitro protocols directly investigating this compound. This scarcity of information highlights a potential area for novel research and discovery.

In light of this, the following guide provides a comparative analysis of structurally related and biologically active molecules. By examining the well-documented effects of its close chemical cousins, we can infer potential, yet unproven, biological roles for this compound and provide a foundational context for future investigations. This comparison will focus on three key alternatives: its structural isomer, the essential amino acid Threonine (2-amino-3-hydroxybutanoic acid) ; the parent neurotransmitter Gamma-Aminobutyric Acid (GABA) ; and the ketone body Beta-Hydroxybutyrate (3-hydroxybutyric acid) .

Comparative Overview of Structural Analogs

The seemingly subtle differences in the placement of the amino and hydroxyl groups on the butanoic acid backbone lead to vastly different biological functions.

CompoundStructureKey Biological Roles
This compound CH₃-CH(NH₂)-CH(OH)-COOHLargely uncharacterized.
Threonine CH₃-CH(OH)-CH(NH₂)-COOHEssential amino acid, protein synthesis, precursor for glycine (B1666218) and serine, role in collagen and elastin (B1584352) production, immune function.
Gamma-Aminobutyric Acid (GABA) NH₂-CH₂-CH₂-CH₂-COOHPrimary inhibitory neurotransmitter in the central nervous system.
Beta-Hydroxybutyrate CH₃-CH(OH)-CH₂-COOHKetone body, alternative energy source for the brain and heart, signaling molecule with anti-inflammatory and neuroprotective effects.

Threonine (2-amino-3-hydroxybutanoic acid): The Proteinogenic Isomer

Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. Its biological effects are extensive and well-documented.

Key Biological Effects of Threonine:
  • Protein Synthesis: As a fundamental building block of proteins, threonine is crucial for the synthesis of countless enzymes, structural proteins, and signaling molecules.

  • Metabolic Precursor: Threonine is a precursor for the synthesis of other amino acids, such as glycine and serine, which are themselves important signaling molecules and metabolic intermediates.

  • Structural Integrity: It plays a vital role in the formation of collagen and elastin, proteins essential for the health of connective tissues, skin, and blood vessels.

  • Immune Function: Threonine is important for the production of antibodies and plays a role in the overall function of the immune system.

Signaling Pathways Involving Threonine:

Amino acid sensing pathways are critical for cellular growth and metabolism. Threonine, like other amino acids, can influence the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway , a central regulator of cell growth, proliferation, and autophagy.

Threonine_mTORC1_Pathway Threonine Threonine Amino_Acid_Pool Intracellular Amino Acid Pool Threonine->Amino_Acid_Pool Dietary Intake mTORC1 mTORC1 Amino_Acid_Pool->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: Threonine contributes to the activation of the mTORC1 signaling pathway.

Gamma-Aminobutyric Acid (GABA): The Neurotransmitter Analog

This compound can be considered a hydroxylated derivative of a GABA isomer (beta-aminobutyric acid). GABA itself is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.

Key Biological Effects of GABA:
  • Inhibitory Neurotransmission: GABAergic neurons produce GABA, which, when released into the synapse, binds to GABA receptors on postsynaptic neurons, leading to hyperpolarization and a reduction in the likelihood of firing an action potential.

  • Anxiolytic and Sedative Effects: Many anxiolytic and sedative drugs, such as benzodiazepines and barbiturates, act by enhancing the effects of GABA at the GABA-A receptor.

  • Muscle Tone Regulation: GABAergic signaling is also involved in the regulation of muscle tone.

GABAergic Synaptic Transmission Workflow:

Head-to-Head Comparison: 3-Amino-2-Hydroxybutanoic Acid (as L-Threonine) and β-Hydroxy-β-Methylbutyrate (HMB)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides an objective, data-driven comparison of L-Threonine, the most biologically significant isomer of 3-amino-2-hydroxybutanoic acid, and beta-hydroxy-beta-methylbutyrate (HMB). The focus is on their respective mechanisms of action and effects on skeletal muscle metabolism, supported by experimental data and detailed protocols.

Biochemical and Functional Overview

L-Threonine is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained through diet. It serves as a fundamental building block for protein synthesis, including muscle proteins, and plays a role in gut health and immune function.[1][2][3] In contrast, β-hydroxy-β-methylbutyrate (HMB) is a metabolite of the essential amino acid L-leucine.[4][5] The body produces HMB in small amounts, and it is purported to have specific signaling functions that modulate muscle protein turnover, acting as both an anabolic and anti-catabolic agent.[6][7]

Table 1: Comparative Profile of L-Threonine and HMB

FeatureL-Threonineβ-Hydroxy-β-Methylbutyrate (HMB)
IUPAC Name (2S,3R)-2-Amino-3-hydroxybutanoic acid3-Hydroxy-3-methylbutanoic acid
Chemical Formula C₄H₉NO₃C₅H₁₀O₃
Molar Mass 119.12 g/mol 118.13 g/mol
Source Essential amino acid from dietary protein (meat, dairy, eggs, legumes)[8]Metabolite of L-leucine[4][5]
Primary Role Substrate for protein synthesis; precursor for glycine (B1666218) and serine; signaling molecule[1][2]Regulator of muscle protein turnover (anabolic and anti-catabolic signaling)[5][9]

Mechanisms of Action and Signaling Pathways

While both compounds can influence muscle protein synthesis, they do so through distinct molecular pathways. HMB is considered a direct modulator of specific signaling cascades, whereas L-Threonine's primary role is that of a substrate, with secondary signaling capabilities.

L-Threonine Signaling Pathway

L-Threonine's primary contribution to muscle anabolism is by serving as a necessary component for the translation of messenger RNA into protein. Beyond this substrate role, research indicates that L-Threonine can act as a signaling molecule, promoting muscle protein synthesis by activating the PI3K/Akt/mTOR signaling cascade, which is stimulated by growth factors like Insulin-like Growth Factor-1 (IGF-1).[1][10][11] This pathway is a central regulator of cell growth and protein synthesis.[12]

Threonine_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Synthesis Muscle Protein Synthesis mTORC1->Synthesis Promotes Threonine L-Threonine (Substrate) Threonine->Synthesis Required Substrate

Caption: L-Threonine's role in the IGF-1/mTOR signaling pathway.
HMB Signaling Pathways

HMB exerts a dual effect on muscle mass by simultaneously stimulating protein synthesis and inhibiting protein degradation.

  • Anabolic Effect (Stimulating Synthesis): HMB is a known activator of the Mammalian Target of Rapamycin Complex 1 (mTORC1), a master regulator of protein synthesis.[13][14] Interestingly, some evidence suggests HMB activates mTORC1 through a pathway that is independent of the primary leucine-sensing mechanism involving Sestrin2 and Rag proteins, highlighting a unique mode of action.[15]

  • Anti-Catabolic Effect (Inhibiting Breakdown): HMB has been shown to decrease the activity of the ubiquitin-proteasome system, the primary pathway for muscle protein degradation.[5][9] It can reduce the expression of key ubiquitin ligases, such as MuRF-1 and MAFbx/atrogin-1, which tag proteins for degradation.[16]

HMB_Pathway cluster_anabolic Anabolic Pathway cluster_catabolic Anti-Catabolic Pathway HMB HMB mTORC1 mTORC1 HMB->mTORC1 Activates UPS Ubiquitin-Proteasome System HMB->UPS Inhibits Synthesis ↑ Muscle Protein Synthesis mTORC1->Synthesis Breakdown ↓ Muscle Protein Breakdown UPS->Breakdown

Caption: Dual anabolic and anti-catabolic mechanisms of HMB.

Performance and Efficacy: A Data-Driven Comparison

Direct comparative clinical trials between L-Threonine and HMB supplementation are not available in the current body of scientific literature. Therefore, this section presents data from separate studies to evaluate the performance of each compound.

HMB Supplementation Data

HMB has been extensively studied as an ergogenic aid in various populations. A common dosage used in clinical trials is 3 grams per day.[5][17]

Table 2: Summary of HMB Supplementation Effects on Strength and Body Composition

Study PopulationDurationDosageOutcome MeasureResult vs. PlaceboReference
Untrained Males3 weeks3 g/day Total Strength (1-RM)+18.4% increaseNissen et al., 1996[5]
Untrained Males3 weeks3 g/day Fat-Free Mass (FFM)+4.0 kg increaseNissen et al., 1996[5]
Trained Males9 weeks3 g/day Leg Extension (1-RM)+9.1% increaseSlater et al., 2001[18]
Trained Males9 weeks3 g/day Fat-Free Mass (FFM)Trivial effect (+0.2%)Slater et al., 2001[18]
Elite Volleyball Players7 weeks3 g/day Fat Mass %Significant decreasePortal et al., 2011[19]
Adults >50 yearsMeta-AnalysisVariousLean MassWeighted Mean Difference: +0.28 kgLiao et al., 2024[17]
Adults >50 yearsMeta-AnalysisVariousHandgrip StrengthWeighted Mean Difference: +0.54 kgLiao et al., 2024[17]

Note: The efficacy of HMB, particularly in highly trained individuals, remains a subject of debate, with some studies and meta-analyses showing negligible effects.[18][20]

L-Threonine Supplementation Data

L-Threonine is an indispensable component of dietary protein, and its role is primarily viewed through the lens of meeting daily requirements rather than targeted supplementation for performance enhancement. Research has focused on determining the dietary requirement for L-Threonine to maintain nitrogen balance and support overall protein synthesis, rather than its effect as a standalone ergogenic aid.

Table 3: Role and Effects of L-Threonine in Muscle Metabolism

ContextFindingSignificanceReference
EssentialityCannot be synthesized de novo by the body.Deficiency directly impairs all protein synthesis, leading to muscle wasting.[1][3]
Substrate for Protein SynthesisServes as a direct precursor for building muscle tissue.Adequate intake is critical for muscle repair and hypertrophy.[1][11]
SignalingCan up-regulate muscle growth-related genes (e.g., GH, IGF-1) and the AKT/TOR pathway in animal models.Suggests a potential regulatory role beyond being a simple building block.[10]
Clinical DataNo robust clinical trials on L-Threonine supplementation for strength or hypertrophy in healthy, exercising adults.Its ergogenic effect is presumed to be met through adequate dietary protein intake.N/A

Key Experimental Protocols

The methodologies used to evaluate these compounds are critical for interpreting the results. Below are representative protocols for a human clinical trial and a core laboratory technique used to measure muscle protein synthesis.

Protocol: Randomized Controlled Trial of HMB Supplementation

This protocol is a synthesized example based on methodologies from published clinical trials.[5][18][21]

Objective: To determine the effect of HMB supplementation on strength, body composition, and markers of muscle damage during a structured resistance training program.

Methodology:

  • Participants: Recruitment of 30-40 healthy, resistance-trained males (e.g., >1 year of consistent training).

  • Design: A 12-week, randomized, double-blind, placebo-controlled trial.

  • Supplementation:

    • HMB Group: 3 grams/day of Calcium HMB (Ca-HMB), administered in three separate 1-gram doses (morning, noon, evening).

    • Placebo Group: An equivalent dose of a placebo (e.g., corn starch) in identical capsules.

  • Resistance Training Program: A supervised, periodized program performed 3-4 days per week, targeting all major muscle groups. The program includes phases of hypertrophy and strength. Weeks 9-10 may incorporate an overreaching cycle to maximize stress and potential supplement effects.[21]

  • Outcome Measures (Assessed at baseline, week 4, 8, and 12):

    • Strength: One-repetition maximum (1-RM) testing on key lifts (e.g., squat, bench press).

    • Body Composition: Dual-energy X-ray absorptiometry (DXA) to measure lean body mass and fat mass.

    • Muscle Damage Markers: Serum analysis for creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH).

    • Protein Breakdown Markers: Urinary analysis for 3-methylhistidine.[21]

  • Statistical Analysis: Analysis of variance (ANOVA) with repeated measures to compare changes between the HMB and placebo groups over time.

Protocol: Measurement of Muscle Protein Synthesis (MPS) via Stable Isotope Tracing

This protocol describes the primed, constant-infusion technique using a labeled amino acid tracer, a gold-standard method for quantifying MPS in vivo.[22][23]

MPS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Fasting Overnight Fast Cannulation Venous Cannulation (Infusion & Sampling) Fasting->Cannulation Baseline Baseline Blood & Muscle Biopsy (t=0) Cannulation->Baseline Infusion Prime & Continuous Infusion of L-[ring-¹³C₆]phenylalanine Baseline->Infusion Intervention Intervention (e.g., Supplement Ingestion, Exercise) Infusion->Intervention Sampling Intermittent Blood Sampling Intervention->Sampling FinalBiopsy Final Muscle Biopsy (t=end) Sampling->FinalBiopsy Extraction Isolate Muscle Proteins & Blood Amino Acids FinalBiopsy->Extraction GCMS GC-MS Analysis to Determine ¹³C Enrichment Extraction->GCMS Calculation Calculate Fractional Synthetic Rate (FSR) GCMS->Calculation

References

Safety Operating Guide

Navigating the Disposal of 3-amino-2-hydroxybutanoic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the disposal of 3-amino-2-hydroxybutanoic acid, ensuring operational integrity and minimizing environmental impact.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the SDS for a closely related isomer, (R)-3-Amino-4-hydroxybutanoic acid, and general best practices for laboratory chemical waste disposal. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal protocol.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is crucial to be aware of its potential hazards. Based on data for a positional isomer, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory tract irritation[1].

Personal Protective Equipment (PPE): A summary of recommended personal protective equipment is provided in the table below.

Equipment Specification Purpose
Eye Protection Safety goggles with side-shieldsTo protect against splashes and airborne particles[1].
Hand Protection Protective gloves (e.g., nitrile)To prevent skin contact and irritation[1].
Body Protection Impervious clothing (e.g., lab coat)To protect skin from accidental spills[1].
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid inhalation[1].

Engineering Controls: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure. An accessible safety shower and eyewash station should be available in the immediate work area[1].

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • For liquid spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Collect the spilled material and any contaminated absorbent into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[1].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[1].

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in the regular trash.

  • Waste Collection:

    • Solid Waste: Collect surplus and non-recyclable solid this compound in a designated, clearly labeled, and sealable hazardous waste container. This includes any contaminated materials such as weighing paper, pipette tips, and gloves.

    • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the full chemical name, "this compound," and any appropriate hazard warnings (e.g., "Irritant").

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials. The SDS for the related compound lists strong acids/alkalis and strong oxidizing/reducing agents as incompatible[1].

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. All disposal activities must be conducted in accordance with federal, state, and local regulations[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

DisposalWorkflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Handling cluster_liquid Liquid Waste Handling cluster_final Final Disposal GenerateWaste Generate 3-amino-2-hydroxybutanoic acid waste IsSolid Solid or Liquid? GenerateWaste->IsSolid CollectSolid Collect in labeled solid hazardous waste container IsSolid->CollectSolid Solid CollectLiquid Collect in labeled liquid hazardous waste container IsSolid->CollectLiquid Liquid StoreWaste Store in designated secure area CollectSolid->StoreWaste CollectLiquid->StoreWaste ContactEHS Contact EHS for pickup and final disposal StoreWaste->ContactEHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-amino-2-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-amino-2-hydroxybutanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards associated with this chemical are:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryRequired EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times when handling the chemical.[1]
Hand Protection Protective glovesNitrile or neoprene gloves are recommended.[3] Inspect for tears before use.[4]
Skin and Body Protection Impervious clothing / Laboratory coatA disposable, solid-front lab coat or gown is recommended for high-hazard activities.[1][4]
Respiratory Protection Suitable respiratorRequired when there is a risk of aerosol generation or when working outside of a certified chemical fume hood.[1][4]

Experimental Workflow for Safe Handling

A systematic workflow is crucial for safety and to prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Prepare Solutions weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Step-by-step workflow for handling this compound.

Detailed Experimental Protocols

Protocol for Weighing Solid Compound:

  • Don appropriate PPE as outlined in the table above.

  • Perform all weighing activities within a certified chemical fume hood or a balance enclosure to contain airborne particles.[4]

  • Use anti-static weighing paper or a tared container to handle the solid.

  • After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).[4]

Protocol for Preparing Solutions:

  • Ensure all work is conducted in a well-ventilated laboratory , preferably within a chemical fume hood, especially when sonicating or heating.[1][4]

  • When dissolving the solid, add the solvent slowly to avoid splashing.

  • If the solution needs to be filtered, use a 0.22 μm filter.

Emergency Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water.[1] Remove contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1][2]
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide respiratory support.[1] Seek medical attention.
Ingestion Wash out the mouth with water.[1] Do NOT induce vomiting.[1] Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

Waste Deactivation:

While specific deactivation protocols for this compound are not detailed, a general precautionary approach for amino acids involves neutralization. Given its acidic nature, a weak base could be used for neutralization before disposal. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Waste Collection and Disposal:

Waste TypeDisposal Procedure
Solid Waste Collect surplus and non-recyclable solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[5] Any materials that have come into contact with the chemical, such as weighing paper and contaminated gloves, should also be disposed of in this container.[5]
Liquid Waste High-concentration solutions should be treated as hazardous chemical waste. Collect in a labeled, leak-proof hazardous waste container.[5]
Contaminated Media Treat media containing this compound as hazardous chemical waste and collect it for disposal through your institution's EHS department.

All collected hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5] Ensure all waste containers are properly labeled with the full chemical name and appropriate hazard warnings.[5]

References

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Retrosynthesis Analysis

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3-amino-2-hydroxybutanoic acid
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3-amino-2-hydroxybutanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.